molecular formula C31H54N7O19P3S B15600442 3,8-Dihydroxydecanoyl-CoA

3,8-Dihydroxydecanoyl-CoA

Cat. No.: B15600442
M. Wt: 953.8 g/mol
InChI Key: MCDQQNBRRSZEDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,8-Dihydroxydecanoyl-CoA is a useful research compound. Its molecular formula is C31H54N7O19P3S and its molecular weight is 953.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H54N7O19P3S

Molecular Weight

953.8 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,8-dihydroxydecanethioate

InChI

InChI=1S/C31H54N7O19P3S/c1-4-18(39)7-5-6-8-19(40)13-22(42)61-12-11-33-21(41)9-10-34-29(45)26(44)31(2,3)15-54-60(51,52)57-59(49,50)53-14-20-25(56-58(46,47)48)24(43)30(55-20)38-17-37-23-27(32)35-16-36-28(23)38/h16-20,24-26,30,39-40,43-44H,4-15H2,1-3H3,(H,33,41)(H,34,45)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48)

InChI Key

MCDQQNBRRSZEDE-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Intermediate: A Technical Guide to the Putative Biological Significance of 3,8-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the theoretical biological significance of 3,8-Dihydroxydecanoyl-CoA, a novel yet sparsely documented fatty acyl-CoA. In the absence of extensive direct research, this document synthesizes information from related, well-established metabolic pathways to propose a putative role for this molecule. We explore its potential biosynthesis through a combination of fatty acid β-oxidation and ω- or in-chain hydroxylation, its likely metabolic fate, and its speculative functions in cellular signaling and as a precursor for secondary metabolite synthesis. Detailed experimental protocols for the identification and characterization of such novel acyl-CoAs are provided, alongside contextual quantitative data from analogous molecules to aid researchers in this nascent area of lipidomics.

Introduction: Unveiling a Hypothetical Metabolite

Coenzyme A (CoA) thioesters of fatty acids are central players in metabolism, serving as intermediates in energy production, lipid biosynthesis, and cellular signaling.[1] While the roles of many acyl-CoAs are well-understood, the biological landscape is populated by a vast number of these molecules, many of which remain uncharacterized.[2] this compound is one such molecule that, while not prominently featured in current metabolic charts, can be postulated to arise from the interplay of known enzymatic pathways.

The structure, featuring hydroxyl groups at both the β (C3) and ω-2 (C8) positions of a ten-carbon acyl chain, suggests a fascinating intersection of fatty acid oxidation and hydroxylation pathways. This guide will explore the hypothetical origins and functions of this molecule, providing a framework for its potential discovery and characterization.

Putative Biosynthesis of this compound

The formation of this compound likely involves a multi-step process integrating enzymes from different subcellular compartments. The two key features of the molecule are the 3-hydroxy group, characteristic of β-oxidation intermediates, and the 8-hydroxy group, which points towards the action of cytochrome P450 monooxygenases.

One plausible biosynthetic route begins with the hydroxylation of decanoic acid. Cytochrome P450 enzymes, particularly from the CYP4 family, are known to hydroxylate fatty acids at the ω and other in-chain positions.[3][4] Following hydroxylation at the C8 position to form 8-hydroxydecanoic acid, this modified fatty acid would be activated to its CoA thioester, 8-hydroxydecanoyl-CoA, by an acyl-CoA synthetase. This intermediate could then enter the mitochondrial or peroxisomal β-oxidation pathway. The first cycle of β-oxidation would proceed as usual, but the second cycle would yield this compound after the hydration of the enoyl-CoA intermediate.

G cluster_cytosol Cytosol / Endoplasmic Reticulum cluster_mitochondrion Mitochondrion Decanoic_Acid Decanoic Acid 8_Hydroxydecanoic_Acid 8-Hydroxydecanoic Acid Decanoic_Acid->8_Hydroxydecanoic_Acid Cytochrome P450 (e.g., CYP4A11) 8_Hydroxydecanoyl_CoA 8-Hydroxydecanoyl-CoA 8_Hydroxydecanoic_Acid->8_Hydroxydecanoyl_CoA Acyl-CoA Synthetase 3_8_Dihydroxydecanoyl_CoA This compound trans_2_8_dihydroxydecenoyl_CoA trans-Δ2-8-Hydroxy- decenoyl-CoA 8_Hydroxydecanoyl_CoA->trans_2_8_dihydroxydecenoyl_CoA Acyl-CoA Dehydrogenase trans_2_8_dihydroxydecenoyl_CoA->3_8_Dihydroxydecanoyl_CoA Enoyl-CoA Hydratase

Figure 1. Proposed biosynthetic pathway for this compound.

Potential Metabolic Fates and Biological Significance

The presence of two hydroxyl groups on the acyl chain could significantly influence the molecule's metabolic fate and biological activity compared to its non-hydroxylated or mono-hydroxylated counterparts.

  • Further Metabolism: this compound could be a substrate for further rounds of β-oxidation, potentially yielding shorter-chain dihydroxy acyl-CoAs. However, the hydroxyl group at C8 may sterically hinder the action of β-oxidation enzymes, leading to its accumulation or diversion into other pathways.

  • Incorporation into Complex Lipids: The hydroxylated acyl chain could be incorporated into phospholipids (B1166683) or triglycerides, altering the physical properties of membranes or lipid droplets.

  • Signaling Molecule: Dihydroxy fatty acids have been implicated in cell signaling. For instance, certain arachidonic acid-derived dihydroxy fatty acids in neonatal cord blood have been correlated with symptoms of autism spectrum disorders, suggesting a role in neurodevelopment.[5][6][7] It is plausible that 3,8-dihydroxydecanoic acid, released from its CoA ester, could act as a signaling molecule.

  • Precursor for Secondary Metabolites: In bacteria, fungi, and plants, complex fatty acid derivatives are often used as precursors for the synthesis of secondary metabolites like polyketides.[8] The dihydroxy nature of this molecule would make it a unique building block for such biosynthetic pathways.

G 3_8_Dihydroxydecanoyl_CoA This compound Beta_Oxidation Further β-Oxidation 3_8_Dihydroxydecanoyl_CoA->Beta_Oxidation Complex_Lipids Incorporation into Complex Lipids 3_8_Dihydroxydecanoyl_CoA->Complex_Lipids Signaling Release and Function as Signaling Molecule 3_8_Dihydroxydecanoyl_CoA->Signaling Secondary_Metabolites Precursor for Secondary Metabolite Synthesis 3_8_Dihydroxydecanoyl_CoA->Secondary_Metabolites

Figure 2. Potential metabolic fates and roles of this compound.

Experimental Protocols

The identification and characterization of novel acyl-CoAs require sensitive and specific analytical techniques.

Protocol for Identification and Quantification of Novel Acyl-CoAs by LC-MS/MS

This protocol is adapted from methods developed for the broad-coverage quantification of cellular acyl-CoAs.[9][10]

  • Sample Preparation:

    • Flash-freeze biological samples (tissues or cell pellets) in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen sample in a cold extraction buffer (e.g., 2:1:1 methanol (B129727):acetonitrile:water with 0.1% formic acid).

    • Include a mixture of stable isotope-labeled internal standards for quantification.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.

    • Collect the supernatant and dry it under a stream of nitrogen or by lyophilization.

    • Resuspend the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

  • LC-MS/MS Analysis:

    • Employ a liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

    • Use a C18 reversed-phase column for separation of the acyl-CoAs.

    • The mobile phases typically consist of an aqueous solution with a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

    • For detection, use electrospray ionization (ESI) in positive mode.

    • In a triple quadrupole instrument, monitor for the neutral loss of 507 Da, which is characteristic of the fragmentation of the CoA moiety.[10]

    • For high-resolution mass spectrometry, perform targeted analysis using the accurate mass of the predicted this compound.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass-to-charge ratio.

    • Confirm the identity of the molecule by fragmentation analysis (MS/MS).

    • Quantify the amount of the molecule by comparing its peak area to that of the internal standards.

G Sample Biological Sample (Tissue or Cells) Extraction Homogenization and Extraction Sample->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (Positive ESI) LC_Separation->MS_Detection Data_Analysis Data Analysis (Identification and Quantification) MS_Detection->Data_Analysis

References

An Examination of 3,8-Dihydroxydecanoyl-CoA: A Putative Intermediate in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of direct research on the discovery and specific characterization of 3,8-Dihydroxydecanoyl-CoA. This suggests that the molecule may be a novel, yet-to-be-fully-identified intermediate in fatty acid metabolism, a transient species that has not been the primary focus of dedicated studies, or a theoretical compound. The following guide, therefore, synthesizes information on closely related and well-documented acyl-CoA derivatives and the broader biochemical pathways in which this compound would logically participate. This report is intended for researchers, scientists, and drug development professionals seeking to understand the potential role and analytical approaches for this and similar molecules.

Contextual Placement: Fatty Acid Beta-Oxidation

Acyl-CoAs are central to energy production from fats. They are fatty acids attached to a coenzyme A (CoA) molecule, which prepares them for a series of enzymatic reactions known as β-oxidation. This process systematically shortens the fatty acid chain, releasing acetyl-CoA, which then enters the citric acid cycle to generate ATP.

The general role of acyl-CoAs is to facilitate the transport of fatty acids from the cytoplasm into the mitochondria, where β-oxidation occurs. This is a critical step in cellular energy homeostasis.[1] The β-oxidation spiral involves a repeated sequence of four enzymatic reactions: oxidation, hydration, oxidation, and thiolysis.

Based on its name, this compound is a ten-carbon (decanoyl) chain with hydroxyl groups at the 3rd and 8th positions. The 3-hydroxyacyl-CoA structure is a key intermediate in the standard β-oxidation pathway. The presence of an additional hydroxyl group at the 8th position suggests it might be an intermediate in the metabolism of a modified or unusual fatty acid.

Hypothetical Biosynthesis and Processing

The formation of a dihydroxyacyl-CoA intermediate is not typical for the β-oxidation of saturated fatty acids. However, it could potentially arise during the metabolism of unsaturated or modified fatty acids.

cluster_Mitochondria Mitochondrial Matrix Fatty_Acid Unsaturated/Modified Decanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase + CoA + ATP Unsaturated_Decanoyl_CoA Unsaturated/Modified Decanoyl-CoA Acyl_CoA_Synthetase->Unsaturated_Decanoyl_CoA Hydratase Enoyl-CoA Hydratase (or other modifying enzyme) Unsaturated_Decanoyl_CoA->Hydratase Hydration/Modification Dihydroxydecanoyl_CoA This compound Hydratase->Dihydroxydecanoyl_CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Dihydroxydecanoyl_CoA->Dehydrogenase NAD+ -> NADH Ketoacyl_CoA Keto-hydroxydecanoyl-CoA Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase + CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA

Caption: Hypothetical pathway for the formation and processing of this compound.

Characterization and Analytical Approaches

Given the lack of specific data for this compound, we must infer the methodologies for its characterization from studies of similar molecules.

Quantitative Data for Related Acyl-CoAs

The following table summarizes general information for related acyl-CoA molecules. It is important to note that these are not for this compound and are provided for comparative context.

MoleculeMolecular Weight (Da)Chemical FormulaKey Associated Enzyme
3,8-Dihydroxydodecanoyl-CoA981.84C33H58N7O19P3SNot Specified[2]
(S)-Hydroxydecanoyl-CoA937.783C31H54N7O18P3S3-Hydroxyacyl-CoA Dehydrogenase
Decanoyl-CoANot directly foundC31H52N7O17P3S (general structure)Acyl-CoA Dehydrogenases[3]
Experimental Protocols

The identification and characterization of a novel acyl-CoA like this compound would likely involve the following experimental workflow.

start Biological Sample (e.g., tissue, cell culture) extraction Metabolite Extraction start->extraction chromatography Liquid Chromatography (LC) extraction->chromatography ms Mass Spectrometry (MS) chromatography->ms identification Putative Identification (based on m/z) ms->identification synthesis Chemical Synthesis of Standard identification->synthesis Hypothesis-driven quantification Quantitative MS/MS identification->quantification Requires Standard nmr NMR Spectroscopy synthesis->nmr synthesis->quantification confirmation Structural Confirmation nmr->confirmation functional_assays Enzyme Assays confirmation->functional_assays quantification->functional_assays

Caption: A generalized experimental workflow for the identification and characterization of a novel acyl-CoA.

Detailed Methodologies:

  • Metabolite Extraction: Acyl-CoAs would be extracted from biological samples using a solvent system, often containing an acidic component to improve stability. A common method is solid-phase extraction.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary technique for detecting and quantifying acyl-CoAs.

    • Chromatography: Reversed-phase chromatography is typically used to separate acyl-CoAs based on their chain length and modifications.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is often employed. The mass-to-charge ratio (m/z) of the parent ion would be used for putative identification. Tandem mass spectrometry (MS/MS) would then be used to fragment the molecule, and the resulting fragmentation pattern provides structural information for more confident identification and quantification.

  • Chemical Synthesis and NMR: To definitively confirm the structure, a chemical standard of this compound would need to be synthesized. Nuclear Magnetic Resonance (NMR) spectroscopy would then be used to elucidate the precise structure of the synthesized standard, confirming the positions of the hydroxyl groups.

  • Enzyme Assays: Once identified and a standard is available, functional studies can be performed. The activity of enzymes that may act on this compound, such as 3-hydroxyacyl-CoA dehydrogenases, can be measured.[4] A typical assay would monitor the change in absorbance of NAD+ to NADH at 340 nm in the presence of the enzyme and the substrate.

Potential Significance and Future Directions

The study of novel acyl-CoAs is crucial for a complete understanding of lipid metabolism and its role in health and disease. Defects in fatty acid oxidation are associated with a range of metabolic disorders.[1] The compartmentalization of different acyl-CoA dehydrogenases in tissues like the brain suggests that β-oxidation has functions beyond simple energy generation, potentially including the synthesis and degradation of unique lipids vital for neuronal function.[5]

Future research on this compound would need to focus on:

  • Definitive Identification: Utilizing advanced mass spectrometry and chemical synthesis to confirm its existence and structure in biological systems.

  • Pathway Elucidation: Identifying the enzymes responsible for its synthesis and degradation.

  • Functional Role: Investigating its impact on cellular signaling, energy metabolism, and its potential involvement in pathological states.

References

A Technical Guide to the Hypothetical Biosynthesis of 3,8-Dihydroxydecanoyl-CoA in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthetic pathway for 3,8-dihydroxydecanoyl-CoA in plants has not been experimentally elucidated in published literature. This document presents a hypothetical pathway based on known enzymatic reactions in plant fatty acid metabolism. The proposed pathway, enzymes, and experimental protocols are intended to serve as a framework for future research.

Introduction

Dihydroxylated fatty acids are a class of lipid molecules with diverse biological activities and potential applications in biotechnology and pharmacology. While plants are known to produce a wide array of hydroxylated fatty acids, the specific molecule this compound has not been identified as a known plant metabolite, and its biosynthetic pathway remains uncharacterized. This technical guide proposes a plausible biosynthetic route to this compound in plants, starting from the common medium-chain fatty acid, decanoyl-CoA. The proposed pathway involves key enzymatic steps from fatty acid β-oxidation and cytochrome P450-mediated hydroxylation. This document provides a theoretical framework, including potential enzymes, detailed experimental protocols for pathway elucidation, and illustrative quantitative data to guide researchers in this area.

Proposed Biosynthetic Pathway of this compound

The proposed pathway initiates with decanoyl-CoA, an intermediate in plant fatty acid metabolism, and proceeds through two key hydroxylation steps to yield this compound.

Pathway Overview

The hypothetical pathway can be summarized in the following steps:

  • Dehydrogenation: Decanoyl-CoA is oxidized to trans-Δ²-enoyl-CoA by an acyl-CoA dehydrogenase.

  • Hydration: The trans-Δ²-enoyl-CoA is hydrated to form 3-hydroxydecanoyl-CoA by an enoyl-CoA hydratase.

  • In-chain Hydroxylation: The 3-hydroxydecanoyl-CoA is hydroxylated at the C-8 position by a cytochrome P450 monooxygenase to yield this compound.

Visual Representation of the Proposed Pathway

This compound Biosynthetic Pathway Decanoyl_CoA Decanoyl-CoA trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Decanoyl_CoA->trans_Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxydecanoyl_CoA 3-Hydroxydecanoyl-CoA trans_Enoyl_CoA->Hydroxydecanoyl_CoA Enoyl-CoA Hydratase Dihydroxydecanoyl_CoA This compound Hydroxydecanoyl_CoA->Dihydroxydecanoyl_CoA Cytochrome P450 (CYP703/CYP81 family)

Caption: Hypothetical biosynthetic pathway of this compound in plants.

Key Enzymes in the Proposed Pathway

The enzymes proposed to catalyze the biosynthesis of this compound are members of well-characterized families involved in plant lipid metabolism.

Step Enzyme Class Potential Candidate Genes (from Arabidopsis thaliana) Substrate(s) Product(s) Cofactor(s) Subcellular Localization
1Acyl-CoA DehydrogenaseAtACDH1, AtACDH2Decanoyl-CoAtrans-Δ²-Enoyl-CoAFADPeroxisome, Mitochondria
2Enoyl-CoA HydrataseAtECH1, AtECH2trans-Δ²-Enoyl-CoA, H₂O3-Hydroxydecanoyl-CoANonePeroxisome, Mitochondria
3Cytochrome P450 MonooxygenaseAtCYP703A2, AtCYP81B13-Hydroxydecanoyl-CoAThis compoundO₂, NADPHEndoplasmic Reticulum

Table 1: Proposed enzymes and their characteristics in the this compound biosynthetic pathway.

Acyl-CoA Dehydrogenase and Enoyl-CoA Hydratase

The initial steps of the proposed pathway are analogous to the first two steps of fatty acid β-oxidation. In plants, β-oxidation occurs primarily in the peroxisomes.[1] 3-hydroxyacyl-CoA dehydrogenase is a key enzyme in this process and is known to act on a range of fatty acyl-CoA chain lengths.[2] While these enzymes are primarily involved in catabolism, their reactions are reversible.

Cytochrome P450-mediated In-chain Hydroxylation

The crucial step for the formation of the dihydroxy derivative is the in-chain hydroxylation at the C-8 position. Plant cytochrome P450 monooxygenases (CYPs) are a large family of enzymes capable of hydroxylating fatty acids at various positions.[3] The CYP703 family, in particular, has been shown to hydroxylate medium-chain fatty acids at in-chain positions. For instance, Arabidopsis thaliana CYP703A2 preferentially hydroxylates lauric acid (C12) at the C-7 position but also shows activity on capric acid (C10).[4][5] Similarly, members of the CYP81 family have demonstrated in-chain hydroxylase activity on medium-chain fatty acids.[6]

Illustrative Quantitative Data

As this pathway is hypothetical, no experimental quantitative data exists. The following tables provide illustrative data based on known values for similar enzymes and metabolites in plant systems to serve as a benchmark for future experiments.

Enzyme Substrate Km (µM) Vmax (nmol/min/mg protein)
Acyl-CoA Dehydrogenase (hypothetical)Decanoyl-CoA20 - 10050 - 200
Enoyl-CoA Hydratase (hypothetical)trans-Δ²-Enoyl-CoA15 - 80100 - 500
CYP703A2 (example)Lauric Acid (C12)5 - 251 - 10
CYP703-like (hypothetical)3-Hydroxydecanoyl-CoA10 - 500.5 - 5

Table 2: Hypothetical enzyme kinetic parameters.

Metabolite Hypothetical Concentration (pmol/g FW)
Decanoyl-CoA50 - 200
3-Hydroxydecanoyl-CoA10 - 50
This compound1 - 10

Table 3: Hypothetical metabolite concentrations in plant tissue expressing the pathway.

Experimental Protocols for Pathway Elucidation

The validation of the proposed pathway requires a multi-faceted approach, combining metabolomics, biochemistry, and molecular genetics.

Identification of Pathway Intermediates

The first step is to determine if this compound and its precursors are present in any plant species. This can be achieved through sensitive analytical techniques.

Protocol: Acyl-CoA Extraction and Analysis by LC-MS/MS

  • Tissue Homogenization: Flash-freeze plant tissue (e.g., leaves, seeds) in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract the powdered tissue with an acidic solvent mixture (e.g., 2.5% (v/v) acetic acid in 2-propanol/water, 50:50 v/v) to precipitate proteins and extract polar metabolites.

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to enrich for acyl-CoAs. Wash the cartridge with an aqueous buffer to remove hydrophilic compounds and elute the acyl-CoAs with a methanol/water mixture.

  • LC-MS/MS Analysis: Separate the acyl-CoAs using reversed-phase liquid chromatography coupled to a tandem mass spectrometer. Use multiple reaction monitoring (MRM) to specifically detect and quantify the target molecules based on their specific precursor-product ion transitions.

Metabolite_Analysis_Workflow start Plant Tissue homogenization Homogenization in Liquid N2 start->homogenization extraction Acidic Solvent Extraction homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe lcms LC-MS/MS Analysis spe->lcms end Quantification of Acyl-CoAs lcms->end

Caption: Workflow for the analysis of acyl-CoA esters in plant tissues.

In Vitro Characterization of Pathway Enzymes

To confirm the function of candidate enzymes, they must be expressed recombinantly and their activity assayed in vitro.

Protocol: Heterologous Expression and Assay of a Candidate Cytochrome P450

  • Gene Cloning: Amplify the full-length coding sequence of a candidate CYP gene (e.g., from the CYP703 or CYP81 family) from plant cDNA and clone it into a yeast or E. coli expression vector.

  • Heterologous Expression: Transform the expression construct into a suitable host strain (e.g., Saccharomyces cerevisiae strain WAT11, which co-expresses an Arabidopsis NADPH-cytochrome P450 reductase).

  • Microsome Isolation: Grow the recombinant yeast culture and induce protein expression. Harvest the cells and prepare microsomal fractions containing the expressed CYP enzyme.

  • Enzyme Assay: Incubate the microsomes with the putative substrate (3-hydroxydecanoyl-CoA) and NADPH.

  • Product Analysis: Extract the reaction products and analyze by GC-MS or LC-MS to identify the formation of this compound.

Enzyme_Characterization_Workflow start Candidate CYP Gene cloning Cloning into Expression Vector start->cloning expression Heterologous Expression (e.g., in Yeast) cloning->expression isolation Microsome Isolation expression->isolation assay Enzyme Assay with Substrate (3-Hydroxydecanoyl-CoA) isolation->assay analysis Product Analysis (GC-MS/LC-MS) assay->analysis end Confirmation of Enzyme Activity analysis->end

Caption: Workflow for the in vitro characterization of a candidate hydroxylase.

In Vivo Functional Analysis

Genetic approaches in model plants like Arabidopsis thaliana can provide in vivo evidence for the function of the proposed pathway genes.

Protocol: Functional Analysis using Gene Knockout Mutants

  • Identify T-DNA Insertion Lines: Obtain T-DNA insertion lines for the candidate genes (acyl-CoA dehydrogenase, enoyl-CoA hydratase, and CYP) from a stock center (e.g., ABRC).

  • Genotype and Phenotype Mutants: Confirm the gene disruption in the mutant lines. Grow the mutant plants under standard conditions and analyze their acyl-CoA profiles as described in section 5.1.

  • Analyze Metabolite Levels: Compare the levels of decanoyl-CoA, 3-hydroxydecanoyl-CoA, and this compound (if detectable) between wild-type and mutant plants. A knockout of a pathway gene should lead to the accumulation of the substrate and a reduction of the product of the corresponding enzymatic step.

Conclusion and Future Directions

This technical guide outlines a hypothetical biosynthetic pathway for this compound in plants, providing a roadmap for its potential discovery and characterization. The proposed pathway leverages known enzymatic activities in plant fatty acid metabolism, making it a plausible starting point for research. Future work should focus on the systematic screening of plant species for the presence of this and other novel dihydroxylated fatty acids. The identification of the enzymes involved could open up new avenues for the biotechnological production of valuable specialty chemicals in engineered plants. Furthermore, understanding the biological role of such molecules in plants could reveal new signaling pathways or defense mechanisms.

References

The Potential Role of 3,8-Dihydroxydecanoyl-CoA in Bacterial Metabolism: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document explores the hypothetical role of 3,8-Dihydroxydecanoyl-CoA in bacterial metabolic pathways. Given the current scarcity of direct research on this specific molecule, this guide synthesizes information from related biochemical processes to propose potential biosynthetic and degradative routes, its plausible physiological functions, and detailed experimental protocols for its study.

Executive Summary

This compound is a novel, dihydroxylated fatty acyl-CoA that is not yet prominently featured in the scientific literature. However, its structure suggests potential involvement in several key areas of bacterial metabolism. The presence of a hydroxyl group at the C3 position is a common feature of intermediates in both fatty acid synthesis and β-oxidation. The additional hydroxyl group at the C8 position suggests the action of specific fatty acid hydroxylases, such as cytochrome P450 monooxygenases. This whitepaper outlines the plausible enzymatic pathways for the formation and breakdown of this compound, discusses its potential roles as a precursor for secondary metabolites or as a signaling molecule, and provides a comprehensive set of experimental methodologies for its identification, quantification, and the characterization of related enzymes.

Hypothetical Biosynthesis of this compound

The formation of this compound in bacteria would likely involve a two-step hydroxylation process of a decanoyl-CoA precursor. The order of these hydroxylations could vary.

Pathway A: C3-Hydroxylation followed by C8-Hydroxylation

  • C3-Hydroxylation: The initial step could be the hydration of a trans-2-decenoyl-CoA intermediate, a standard step in the β-oxidation pathway, catalyzed by an enoyl-CoA hydratase . This would yield L-3-hydroxydecanoyl-CoA.

  • C8-Hydroxylation: The subsequent hydroxylation at the C8 position would require a regio-specific hydroxylase. Cytochrome P450 monooxygenases are strong candidates for this reaction. Specifically, enzymes with ω-2 (or ω-3 for a C10 fatty acid) hydroxylation activity could catalyze this step. For instance, the well-characterized P450 BM-3 from Bacillus megaterium is known to hydroxylate fatty acids at the ω-1, ω-2, and ω-3 positions.[1]

Pathway B: C8-Hydroxylation followed by C3-Hydroxylation

  • C8-Hydroxylation: A decanoyl-CoA molecule could first be hydroxylated at the C8 position by a P450 monooxygenase to form 8-hydroxydecanoyl-CoA.

  • C3-Hydroxylation: The resulting 8-hydroxydecanoyl-CoA could then enter the β-oxidation pathway, where the first step, catalyzed by an acyl-CoA dehydrogenase , would introduce a double bond between C2 and C3. The subsequent hydration by enoyl-CoA hydratase would result in the formation of this compound.

Diagram of a Proposed Biosynthetic Pathway for this compound

Biosynthesis of this compound Decanoyl-CoA Decanoyl-CoA trans-2-Decenoyl-CoA trans-2-Decenoyl-CoA Decanoyl-CoA->trans-2-Decenoyl-CoA Acyl-CoA Dehydrogenase 8-Hydroxydecanoyl-CoA 8-Hydroxydecanoyl-CoA Decanoyl-CoA->8-Hydroxydecanoyl-CoA Cytochrome P450 (ω-2 Hydroxylation) L-3-Hydroxydecanoyl-CoA L-3-Hydroxydecanoyl-CoA trans-2-Decenoyl-CoA->L-3-Hydroxydecanoyl-CoA Enoyl-CoA Hydratase This compound This compound L-3-Hydroxydecanoyl-CoA->this compound Cytochrome P450 (ω-2 Hydroxylation) 8-Hydroxy-trans-2-decenoyl-CoA 8-Hydroxy-trans-2-decenoyl-CoA 8-Hydroxydecanoyl-CoA->8-Hydroxy-trans-2-decenoyl-CoA Acyl-CoA Dehydrogenase 8-Hydroxy-trans-2-decenoyl-CoA->this compound Enoyl-CoA Hydratase

Caption: Proposed biosynthetic routes to this compound.

Potential Metabolic Roles and Degradation

The metabolic fate of this compound could be diverse, ranging from integration into complex lipids to complete catabolism.

Potential Anabolic Roles
  • Precursor for Secondary Metabolites: Dihydroxylated fatty acids can serve as building blocks for the synthesis of various secondary metabolites with biological activities, such as antibiotics or surfactants.

  • Component of Complex Lipids: The hydroxyl groups could be sites for further modification, such as glycosylation or acylation, leading to the formation of novel glycolipids or estolides.

Catabolism via Modified β-Oxidation

This compound would likely be degraded through a modified β-oxidation pathway. The presence of the C8-hydroxyl group would necessitate additional enzymatic steps.

  • Oxidation of the C3-Hydroxyl Group: A 3-hydroxyacyl-CoA dehydrogenase would oxidize the C3-hydroxyl group to a keto group, forming 8-hydroxy-3-ketodecanoyl-CoA.

  • Thiolytic Cleavage: A thiolase would then cleave this molecule, releasing acetyl-CoA and 6-hydroxyoctanoyl-CoA.

  • Further β-Oxidation Cycles: The resulting 6-hydroxyoctanoyl-CoA would continue through subsequent rounds of β-oxidation. The hydroxyl group at the C6 position (now C4 after the first cycle) would require further enzymatic processing, potentially involving dehydration and isomerization, for complete degradation.

Diagram of the Proposed Degradation Pathway of this compound

Degradation of this compound This compound This compound 8-Hydroxy-3-ketodecanoyl-CoA 8-Hydroxy-3-ketodecanoyl-CoA This compound->8-Hydroxy-3-ketodecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA_1 Acetyl-CoA 8-Hydroxy-3-ketodecanoyl-CoA->Acetyl-CoA_1 Thiolase 6-Hydroxyoctanoyl-CoA 6-Hydroxyoctanoyl-CoA 8-Hydroxy-3-ketodecanoyl-CoA->6-Hydroxyoctanoyl-CoA Thiolase β-Oxidation_Cycles Further β-Oxidation Cycles 6-Hydroxyoctanoyl-CoA->β-Oxidation_Cycles Final_Products Acetyl-CoA, Succinyl-CoA, etc. β-Oxidation_Cycles->Final_Products

Caption: Proposed catabolic pathway for this compound.

Quantitative Data from Related Enzymes

Direct kinetic data for enzymes acting on this compound is unavailable. However, data from well-studied, related enzymes can provide insights into the potential efficiency of the proposed pathways.

Enzyme FamilyExample EnzymeSubstrate(s)KmVmax / kcatSource Organism
Cytochrome P450 P450 BM-3 (CYP102A1)Lauric Acid (C12)25 µM4600 min⁻¹Bacillus megaterium
Palmitic Acid (C16)13 µM17000 min⁻¹Bacillus megaterium
3-Hydroxyacyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxydecanoyl-CoA1.8 µM-Pig Heart
3-Hydroxybutyryl-CoA10 µM-Pig Heart

Note: The presented data is for analogous substrates and should be interpreted as indicative of the potential for enzymatic activity on this compound.

Experimental Protocols

Protocol for Acyl-CoA Extraction from Bacterial Cells

This protocol is adapted for the extraction of a broad range of acyl-CoAs from bacterial cultures for subsequent LC-MS/MS analysis.[2][3][4]

Materials:

  • Bacterial cell culture

  • Ice-cold 10 mM ammonium (B1175870) formate (B1220265) (pH 7)

  • Cryotubes with sterile beads

  • Bead beater homogenizer

  • Refrigerated centrifuge (4°C)

  • Nitrogen evaporator

  • 4 mL glass vials

Procedure:

  • Harvest bacterial cells from the culture by centrifugation at 4°C.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in 1 mL of ice-cold 10 mM ammonium formate (pH 7) and transfer to a cryotube containing beads.

  • Perform cell lysis using a bead beater homogenizer (e.g., 3 cycles of 30 seconds at maximum speed, with 2-minute intervals on dry ice).

  • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a 4 mL glass vial.

  • Repeat the extraction of the pellet twice more with 0.5 mL of ice-cold 10 mM ammonium formate, pooling the supernatants.

  • Evaporate the pooled supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in 50 mM ammonium acetate, pH 7).

Diagram of the Acyl-CoA Extraction Workflow

Acyl-CoA Extraction Workflow Cell_Harvesting Harvest and Wash Bacterial Cells Lysis Cell Lysis with Bead Beater Cell_Harvesting->Lysis Centrifugation_1 Centrifugation (14,000 x g, 10 min, 4°C) Lysis->Centrifugation_1 Supernatant_Collection Collect Supernatant Centrifugation_1->Supernatant_Collection Re-extraction Re-extract Pellet (2x) Centrifugation_1->Re-extraction Evaporation Evaporate to Dryness (Nitrogen Stream) Supernatant_Collection->Evaporation Re-extraction->Supernatant_Collection Reconstitution Reconstitute for LC-MS/MS Analysis Evaporation->Reconstitution

Caption: Workflow for the extraction of acyl-CoAs from bacterial cells.

LC-MS/MS Method for Acyl-CoA Analysis

This method is designed for the sensitive detection and quantification of various acyl-CoA species.[2][5][6][7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

Chromatographic Conditions:

  • Mobile Phase A: 10 mM ammonium formate in water, pH 8.1

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute acyl-CoAs of varying chain lengths.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min).

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)

  • Precursor Ion: [M+H]⁺ of the target acyl-CoA.

  • Product Ion(s): For general acyl-CoA detection, a common neutral loss of 507 Da (phosphorylated ADP moiety) can be monitored. Specific product ions for the acyl group can also be used for increased specificity. For this compound, specific transitions would need to be determined experimentally.

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This assay measures the NADH-dependent reduction of an acetoacetyl-CoA substrate to a 3-hydroxyacyl-CoA, or the reverse reaction.[8][9][10]

Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ (a decrease in absorbance) or the reduction of NAD⁺ to NADH (an increase in absorbance).

Reagents:

  • 100 mM Potassium phosphate (B84403) buffer, pH 7.3

  • 6.4 mM NADH solution (prepare fresh)

  • 5.4 mM S-Acetoacetyl-CoA solution

  • Enzyme preparation (cell-free extract or purified enzyme)

Procedure (for the reductive reaction):

  • In a cuvette, combine 2.8 mL of potassium phosphate buffer, 0.05 mL of S-Acetoacetyl-CoA solution, and 0.05 mL of NADH solution.

  • Equilibrate the mixture to 37°C in a temperature-controlled spectrophotometer.

  • Monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the reaction by adding 0.1 mL of the enzyme solution and mix by inversion.

  • Record the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of reaction from the linear portion of the curve. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Assay for Cytochrome P450-mediated Fatty Acid Hydroxylation

This protocol outlines a method to assess the hydroxylation of a fatty acid substrate by a cytochrome P450 enzyme.[11][12]

Principle: The assay involves reconstituting the P450 enzyme with its reductase partner and NADPH. The formation of the hydroxylated product is then quantified by a suitable analytical method, typically LC-MS.

Reagents:

  • 100 mM Potassium phosphate buffer, pH 7.4

  • Purified cytochrome P450 enzyme

  • Purified NADPH-cytochrome P450 reductase

  • Fatty acid substrate (e.g., decanoic acid or decanoyl-CoA) dissolved in a suitable solvent (e.g., ethanol)

  • NADPH solution

  • Quenching solution (e.g., 3% trichloroacetic acid or an organic solvent like ethyl acetate)

Procedure:

  • In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, the P450 enzyme, and the NADPH-P450 reductase.

  • Add the fatty acid substrate to the mixture and pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding NADPH.

  • Incubate for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Extract the products with an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic solvent and reconstitute the sample in a suitable solvent for analysis.

  • Analyze the sample by LC-MS to identify and quantify the hydroxylated fatty acid product.

Conclusion and Future Directions

While this compound remains a hypothetical metabolite, its potential existence and roles in bacterial metabolism are biochemically plausible. The pathways and experimental approaches outlined in this whitepaper provide a foundational framework for its investigation. Future research should focus on:

  • Screening Bacterial Strains: Analyzing the metabolomes of bacteria known to possess diverse fatty acid metabolizing enzymes (e.g., Pseudomonas, Bacillus, and various soil bacteria) for the presence of dihydroxylated fatty acyl-CoAs.

  • Enzyme Characterization: Expressing and characterizing candidate cytochrome P450s and other hydroxylases to test their activity on decanoyl-CoA and its 3-hydroxy derivative.

  • Functional Genomics: Using knockout mutants of genes encoding putative hydroxylases and β-oxidation enzymes to elucidate the metabolic pathways involved in the synthesis and degradation of such molecules.

The exploration of novel fatty acid metabolites like this compound could uncover new metabolic pathways, signaling molecules, and potential targets for the development of new antimicrobial agents.

References

Enzymatic Synthesis of 3,8-Dihydroxy Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic synthesis of dihydroxy fatty acids is a rapidly advancing field with significant implications for drug discovery and development. These oxidized lipids, known as oxylipins, are involved in a myriad of physiological and pathophysiological processes, acting as signaling molecules in inflammation, immunity, and tissue homeostasis. While various dihydroxy fatty acids have been identified and synthesized, this guide focuses on the enzymatic pathways leading to the formation of 3,8-dihydroxy fatty acids. Drawing upon analogous, well-characterized enzymatic systems, we delineate a comprehensive technical overview of the core methodologies, from enzyme selection and recombinant expression to product analysis and potential biological significance. This document provides researchers with the foundational knowledge and detailed protocols necessary to explore this promising class of molecules.

Introduction to Dihydroxy Fatty Acids

Dihydroxy fatty acids are a subclass of oxylipins produced from polyunsaturated fatty acids (PUFAs) through the action of various oxygenating enzymes. The position of the hydroxyl groups on the fatty acid backbone is critical for their biological activity and receptor specificity. While enzymes producing vicinal diols (e.g., 7,8- or 9,10-dihydroxy fatty acids) and other dihydroxy isomers are known, the specific enzymatic synthesis of 3,8-dihydroxy fatty acids is not yet extensively documented in scientific literature. However, by examining bifunctional enzymes from fungi, a plausible enzymatic route can be proposed.

Proposed Enzymatic Pathway for 3,8-Dihydroxy Fatty Acid Synthesis

The most pertinent model for the synthesis of non-vicinal dihydroxy fatty acids comes from the study of fungal enzymes, particularly the PpoA enzyme from Aspergillus nidulans. PpoA is a bifunctional enzyme containing two distinct catalytic domains: a fatty acid heme dioxygenase/peroxidase domain and a cytochrome P450 (P450) heme thiolate domain.[1][2] This unique fusion allows for a two-step intramolecular reaction to produce dihydroxy fatty acids.

Based on the mechanism of PpoA, which synthesizes 5,8-dihydroxyoctadecadienoic acid (5,8-diHODE) from linoleic acid, a hypothetical pathway for the synthesis of a 3,8-dihydroxy fatty acid from an appropriate C18 PUFA precursor can be envisioned. This would likely involve a dioxygenase domain that introduces a hydroperoxy group at the C-8 position, followed by the P450 domain catalyzing a rearrangement and reduction to introduce a second hydroxyl group at the C-3 position.

Enzymatic_Synthesis_of_3_8_Dihydroxy_Fatty_Acid Substrate Polyunsaturated Fatty Acid (e.g., C18:2) Intermediate 8-Hydroperoxy Fatty Acid Substrate->Intermediate O2 Product 3,8-Dihydroxy Fatty Acid Intermediate->Product Intramolecular Rearrangement PpoA Bifunctional Enzyme (PpoA-like) Dioxygenase Dioxygenase Domain PpoA->Dioxygenase P450 P450 Heme Thiolate Domain PpoA->P450

Figure 1: Proposed enzymatic synthesis of 3,8-dihydroxy fatty acids.

Experimental Protocols

This section provides a detailed methodology for the heterologous expression of a fungal PpoA-like enzyme in Escherichia coli, its purification, and the subsequent enzymatic synthesis and analysis of dihydroxy fatty acids.

Heterologous Expression of Fungal PpoA in E. coli

Objective: To produce a recombinant, active fungal PpoA-like enzyme in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET series) containing the codon-optimized gene for the PpoA-like enzyme with an N-terminal His-tag

  • Luria-Bertani (LB) broth and agar (B569324)

  • Appropriate antibiotic (e.g., ampicillin (B1664943) or kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • 5-aminolevulinic acid (5-ALA) as a heme precursor

  • Terrific Broth (TB) medium

Protocol:

  • Transformation: Transform the expression plasmid into chemically competent E. coli BL21(DE3) cells via heat shock. Plate the transformed cells on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.[3]

  • Starter Culture: Inoculate a single colony into 50 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking at 200 rpm.

  • Expression Culture: Inoculate 1 L of TB medium (supplemented with antibiotic) with the overnight starter culture to an initial OD600 of 0.1. Grow the culture at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM and 5-ALA to a final concentration of 0.5 mM.[4]

  • Incubation: Continue to incubate the culture at 18°C for 16-20 hours with shaking at 180 rpm.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of Recombinant PpoA-like Enzyme

Objective: To purify the His-tagged recombinant PpoA-like enzyme using affinity chromatography.

Materials:

  • Lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

  • Wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Sonicator

  • Centrifuge

Protocol:

  • Cell Lysis: Resuspend the frozen cell pellet in ice-cold lysis buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with elution buffer.

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

  • Purity Analysis: Assess the purity of the enzyme by SDS-PAGE. Determine the protein concentration using the Bradford assay.

Enzymatic Synthesis of Dihydroxy Fatty Acids

Objective: To perform the enzymatic conversion of a PUFA substrate to a dihydroxy fatty acid product.

Materials:

  • Purified PpoA-like enzyme

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5)

  • PUFA substrate (e.g., linoleic acid) dissolved in ethanol

  • Reducing agent (e.g., NaBH4)

  • Ethyl acetate

  • Solid Phase Extraction (SPE) column (e.g., C18)

Protocol:

  • Reaction Setup: In a glass vial, combine the reaction buffer, the PUFA substrate (final concentration 100-500 µM), and the purified enzyme (final concentration 1-5 µM).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) with gentle agitation for a defined period (e.g., 30-60 minutes).

  • Reaction Quenching and Reduction: Stop the reaction by adding an excess of cold ethyl acetate. Reduce the hydroperoxy intermediate to a stable hydroxyl group by adding a small amount of NaBH4 and incubating for 30 minutes.

  • Extraction: Acidify the mixture to pH 3-4 with dilute HCl and extract the lipids twice with ethyl acetate.

  • Purification: Evaporate the pooled organic phases under a stream of nitrogen. Purify the dihydroxy fatty acids from the residue using a C18 SPE column.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the dihydroxy fatty acid product.[5][6][7][8]

Materials:

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)

  • Internal standard (e.g., a deuterated dihydroxy fatty acid)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Protocol:

  • Derivatization: To the dried product, add the internal standard and the derivatizing agent. Heat at 60-70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the hydroxyl groups and a methyl ester of the carboxylic acid.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. Use a temperature program that allows for the separation of different fatty acid methyl esters.

  • Identification: Identify the 3,8-dihydroxy fatty acid derivative based on its retention time and the characteristic fragmentation pattern in the mass spectrum. Key fragment ions will arise from the cleavage between the two TMS-ether groups.

  • Quantification: Quantify the product by comparing the peak area of its characteristic ion with that of the internal standard.

Experimental_Workflow cluster_Expression Recombinant Enzyme Production cluster_Purification Enzyme Purification cluster_Synthesis Enzymatic Synthesis cluster_Analysis Product Analysis Transformation Transformation of E. coli Culture Cell Culture & Induction Transformation->Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis Chromatography Affinity Chromatography Lysis->Chromatography Analysis Purity Analysis (SDS-PAGE) Chromatography->Analysis Reaction Enzymatic Reaction Analysis->Reaction Extraction Product Extraction Reaction->Extraction Purification_Product Product Purification (SPE) Extraction->Purification_Product Derivatization Derivatization Purification_Product->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification Signaling_Pathway Oxylipin 3,8-Dihydroxy Fatty Acid (Hypothetical) GPCR G-Protein Coupled Receptor (GPCR) Oxylipin->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation TF Transcription Factor Kinase_Cascade->TF Phosphorylation Response Cellular Response (e.g., Gene Expression, Developmental Changes) TF->Response

References

3,8-Dihydroxydecanoyl-CoA as a Suberin Monomer Precursor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Suberin is a complex lipophilic biopolymer crucial for plant development, acting as a protective barrier against environmental stresses. Its biosynthesis involves a variety of monomeric precursors, primarily derived from long-chain fatty acids. This technical guide provides a comprehensive overview of the suberin biosynthetic pathway, with a specific focus on the context for dihydroxy fatty acid monomers. While direct evidence for 3,8-dihydroxydecanoyl-CoA as a specific suberin precursor is not prevalent in current literature, this document outlines the established pathways for other suberin monomers and discusses the enzymatic machinery, such as cytochrome P450s, capable of mid-chain fatty acid hydroxylation. We present quantitative data from key genetic studies, detailed experimental protocols for suberin analysis, and pathway diagrams to provide a foundational understanding for researchers in the field.

Introduction to Suberin

Suberin is a complex polyester (B1180765) found in the cell walls of specific plant tissues, such as the root endodermis, periderm of bark and tubers, and seed coats.[1] It forms a critical barrier that regulates the transport of water and solutes and protects the plant from pathogens and other environmental stresses.[2] The suberin polymer is composed of two primary domains: a polyaliphatic domain and a polyaromatic domain, which are believed to be cross-linked.[1]

  • Polyaliphatic Domain: This domain is primarily a polyester of long-chain fatty acids (LCFAs) and very-long-chain fatty acids (VLCFAs, C20 and longer), glycerol (B35011), and fatty alcohols.[2][3] The main aliphatic monomers include ω-hydroxy acids and α,ω-dicarboxylic acids.[2]

  • Polyaromatic Domain: This domain consists mainly of hydroxycinnamic acids, particularly ferulic acid, which can be esterified to the aliphatic monomers or form a lignin-like polymer.[1][4]

The focus of this guide is the biosynthesis of the aliphatic monomers that form the core polyester structure.

Biosynthesis of Aliphatic Suberin Monomers

The synthesis of aliphatic suberin monomers is a multi-step process that occurs primarily in the endoplasmic reticulum (ER).[3] It begins with plastid-synthesized C16 and C18 fatty acids and involves elongation, oxidation, and reduction steps.

Fatty Acid Elongation

C16 and C18 acyl-CoAs are transported to the ER, where they are elongated to VLCFAs (up to C28) by a membrane-bound fatty acid elongase (FAE) complex.[3] The rate-limiting step is catalyzed by β-ketoacyl-CoA synthases (KCS).[3]

Fatty Acid Oxidation (Terminal and Mid-Chain)

Terminal (ω) Hydroxylation: The terminal methyl group of VLCFAs is hydroxylated to form ω-hydroxy acids. This reaction is a hallmark of suberin monomer synthesis and is catalyzed by cytochrome P450 monooxygenases (CYPs) of the CYP86 clan.[5][6]

  • CYP86A subfamily: These enzymes are primarily responsible for the ω-hydroxylation of fatty acids with chain lengths shorter than C20.[3]

  • CYP86B subfamily: These enzymes hydroxylate very-long-chain fatty acids (VLCFAs), particularly C22 and C24 chains.[7]

The resulting ω-hydroxy acids can be further oxidized at the same terminal carbon to produce α,ω-dicarboxylic acids.[5]

Mid-Chain Hydroxylation and the Context for this compound: While terminal hydroxylation is most common, mid-chain modified fatty acids, including dihydroxy acids, are significant components of suberin in certain species.[5][7] The formation of a molecule like this compound would require two distinct hydroxylation events on a C10 acyl-CoA backbone. This type of reaction is catalyzed by specific cytochrome P450 families.

Although this compound is not a commonly reported suberin monomer, several CYP families are known to perform in-chain hydroxylation of fatty acids in plants, including CYP77, CYP81, CYP96, and CYP703.[8] For instance, CYP703 from Arabidopsis thaliana is active on C10-C14 fatty acids, and CYP81B1 from Helianthus tuberosus can hydroxylate C10-C14 fatty acids at the C7 and C8 positions.[8] It is plausible that enzymes from these or related families could be involved in producing dihydroxydecanoyl precursors in specific plant species or under particular conditions, though this remains an area for further investigation.

Reduction to Fatty Alcohols

A portion of the fatty acyl-CoAs are reduced to primary fatty alcohols by Fatty Acyl-CoA Reductase (FAR) enzymes.[3]

Esterification and Polymerization

The final monomers (ω-hydroxy acids, α,ω-diacids, fatty alcohols) are assembled into the suberin polymer.

  • Glycerol-3-Phosphate Acyltransferases (GPATs): These enzymes are critical for esterifying suberin monomers to a glycerol backbone.[5] Arabidopsis GPAT5, in particular, has been shown to be essential for incorporating VLCFA derivatives into the suberin of roots and seed coats.[3]

  • Aliphatic Suberin Feruloyl Transferase (ASFT): This enzyme, also known as FHT, catalyzes the transfer of ferulic acid from feruloyl-CoA to ω-hydroxy acids and fatty alcohols, linking the aliphatic and aromatic domains.[4][7]

Key Enzymes and Quantitative Data

Genetic studies in model organisms like Arabidopsis thaliana have been instrumental in elucidating the suberin biosynthetic pathway. The analysis of mutants has provided quantitative data on the importance of specific enzymes.

Table 1: Key Enzymes in Aliphatic Suberin Monomer Biosynthesis

Enzyme ClassGene Example(s)Substrate(s)Product(s)Reference(s)
β-Ketoacyl-CoA SynthaseAtKCS2, AtKCS20C18+ Acyl-CoAs, Malonyl-CoAC20+ β-Ketoacyl-CoAs[3][7]
Fatty Acid ω-HydroxylaseAtCYP86A1C16-C18 Fatty AcidsC16-C18 ω-Hydroxy Acids[3]
Fatty Acid ω-HydroxylaseAtCYP86B1C22-C24 Fatty AcidsC22-C24 ω-Hydroxy Acids[7]
Fatty Acyl-CoA ReductaseAtFAR1, AtFAR4, AtFAR5C18-C22 Acyl-CoAsC18-C22 Primary Alcohols[7]
Glycerol-3-P AcyltransferaseAtGPAT5ω-Hydroxyacyl-CoAs, Diacyl-CoAsMonoacylglyceryl Esters[3]
Feruloyl TransferaseAtASFT (HHT)Feruloyl-CoA, ω-Hydroxy AcidsFeruloyl-ω-Hydroxy Acid Esters[4]

Table 2: Impact of Gene Knockouts on Aliphatic Suberin Monomer Composition in Arabidopsis Roots

GenotypeTotal Aliphatic SuberinKey Monomer ChangesReference(s)
gpat5~50% reductionSignificant decrease in C22-C24 ω-hydroxy acids and dicarboxylic acids.[4]
cyp86a1Significant reductionSubstantial reduction in ω-hydroxy acids with chain length < C20.[3]
cyp86b1Significant reductionStrong reduction in C22 and C24 ω-hydroxy acids and α,ω-dicarboxylic acids.[9]
cyp86a1 cyp86b1Drastic reductionNear-complete loss of ω-hydroxy acids and dicarboxylic acids.[10]
ANAC046-OX~100% increaseSignificant increase in all aliphatic components, especially C22 fatty acids and C18/C22 diacids.[11]

Visualization of Pathways and Workflows

Biosynthetic Pathway of Suberin Monomers

The following diagram illustrates the major steps in the synthesis of aliphatic suberin monomers in the endoplasmic reticulum.

Suberin_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum (ER) FAS Fatty Acid Synthase (FAS) AcylCoA_pool C16/C18 Acyl-CoA Pool FAS->AcylCoA_pool Decanoyl_CoA C10 Acyl-CoA AcylCoA_pool->Decanoyl_CoA KCS KCS enzymes AcylCoA_pool->KCS Elongation VLCFA_CoA Very-Long-Chain Acyl-CoA (VLCFA-CoA) CYP86AB CYP86A / CYP86B (ω-hydroxylase) VLCFA_CoA->CYP86AB Terminal Hydroxylation FAR FAR enzymes VLCFA_CoA->FAR Reduction Omega_OH_VLCFA ω-Hydroxy VLCFA Oxidoreductase Oxidoreductases Omega_OH_VLCFA->Oxidoreductase Oxidation GPAT5 GPAT5 Omega_OH_VLCFA->GPAT5 ASFT ASFT / FHT Omega_OH_VLCFA->ASFT Diacid_VLCFA α,ω-Dicarboxylic Acid Diacid_VLCFA->GPAT5 Fatty_Alcohol Primary Fatty Alcohol Fatty_Alcohol->ASFT GlycerolP Glycerol-3-P GlycerolP->GPAT5 Monoacylglycerol Monoacylglycerol Esters Suberin_Polymer Suberin Polymer Monoacylglycerol->Suberin_Polymer Polymerization FeruloylCoA Feruloyl-CoA FeruloylCoA->ASFT Feruloyl_Esters Feruloyl Esters Feruloyl_Esters->Suberin_Polymer Polymerization MidChainCYP Mid-chain CYP Hydroxylases (e.g., CYP81B1) Decanoyl_CoA->MidChainCYP Dihydroxy_Decanoyl This compound (Hypothetical Precursor) Dihydroxy_Decanoyl->Suberin_Polymer Polymerization? KCS->VLCFA_CoA CYP86AB->Omega_OH_VLCFA Oxidoreductase->Diacid_VLCFA FAR->Fatty_Alcohol GPAT5->Monoacylglycerol Polymerization ASFT->Feruloyl_Esters Polymerization MidChainCYP->Dihydroxy_Decanoyl

Caption: Generalized biosynthetic pathway for aliphatic suberin monomers.

Experimental Workflow for Suberin Analysis

The following diagram outlines the standard laboratory procedure for the qualitative and quantitative analysis of suberin monomers.

Suberin_Analysis_Workflow process_node process_node output_node output_node final_output final_output start Plant Tissue (e.g., Roots, Seed Coats) delipidation 1. Delipidation Exhaustive solvent extraction (Chloroform, Methanol) start->delipidation residue Dry, Delipidated Residue (Cell Wall Material) delipidation->residue depolymerization 2. Depolymerization Transesterification with NaOMe in Methanol residue->depolymerization monomers_raw Raw Monomers (Fatty Acid Methyl Esters) depolymerization->monomers_raw extraction 3. Extraction Liquid-liquid extraction (e.g., with Dichloromethane) monomers_raw->extraction monomers_extracted Extracted Monomers extraction->monomers_extracted derivatization 4. Derivatization Silylation of -OH, -COOH groups (e.g., with BSTFA) monomers_extracted->derivatization derivatized_sample Volatile TMS Derivatives derivatization->derivatized_sample gcms 5. GC-MS Analysis Separation and Identification derivatized_sample->gcms data Mass Spectra & Retention Times gcms->data quantification 6. Quantification Analysis of peak areas (relative to internal standard) data->quantification final_data Monomer Composition Data quantification->final_data

Caption: Standard workflow for the chemical analysis of suberin monomers.

Experimental Protocols

Protocol: Analysis of Aliphatic Suberin Monomers by GC-MS

This protocol provides a method for the identification and quantification of suberin monomers from plant tissues, adapted from established procedures.[12][13][14]

5.1. Materials and Reagents

  • Plant tissue (e.g., Arabidopsis roots)

  • Chloroform (B151607), Methanol, Dichloromethane (DCM) (HPLC grade)

  • Sodium methoxide (B1231860) (NaOMe)

  • Sulfuric acid

  • Sodium sulfate (B86663) (anhydrous)

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Internal standards (e.g., ω-pentadecalactone, tetracosane)

  • Glass tubes with PTFE-lined caps, GC vials

5.2. Procedure

  • Delipidation (Removal of Soluble Waxes):

    • Harvest and thoroughly wash fresh plant tissue.

    • Immerse the tissue in chloroform for 60 seconds to extract soluble surface lipids. Repeat twice.

    • Perform an exhaustive extraction of the tissue by sequentially immersing in chloroform:methanol (2:1 v/v), chloroform:methanol (1:2 v/v), and finally pure methanol. Each step should be performed twice for at least 12 hours.

    • Dry the resulting delipidated tissue (cell wall residue) under vacuum and record the dry weight.

  • Depolymerization (Transesterification):

    • To the dried residue in a glass tube, add a known amount of internal standard.

    • Add 3 mL of 1 M sodium methoxide (NaOMe) in methanol.

    • Incubate at 60°C for 2 hours with occasional vortexing to release the suberin monomers as fatty acid methyl esters (FAMEs).

    • After cooling, neutralize the reaction by adding 100 µL of concentrated sulfuric acid.

    • Add 3 mL of saturated NaCl solution.

  • Monomer Extraction:

    • Extract the released monomers by adding 3 mL of DCM. Vortex vigorously and centrifuge to separate the phases.

    • Collect the lower organic (DCM) phase. Repeat the extraction two more times.

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Derivatization for GC-MS:

    • To the dried monomer extract, add 50 µL of pyridine and 50 µL of BSTFA.

    • Seal the tube and heat at 70°C for 40 minutes to convert all free hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ether/ester derivatives.

    • After cooling, the sample is ready for analysis. Transfer to a GC vial.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Inject 1-2 µL of the derivatized sample into a GC-MS system.

    • GC Conditions (Typical): Use a capillary column (e.g., HP-5MS). Temperature program: Initial temp 80°C, hold for 2 min; ramp to 200°C at 15°C/min; ramp to 320°C at 3°C/min; hold for 15 min.

    • MS Conditions: Operate in electron impact (EI) mode (70 eV). Scan a mass range of m/z 50-750.

    • Identification: Identify monomer peaks by comparing their mass spectra with known standards and mass spectral libraries.

    • Quantification: Calculate the amount of each monomer by comparing its peak area to the peak area of the internal standard.[13][14]

Conclusion

The biosynthesis of suberin is a complex, highly regulated process vital for plant survival. While the primary pathways leading to the formation of ω-hydroxy acids, α,ω-dicarboxylic acids, and fatty alcohols are well-established, the full diversity of suberin monomers across the plant kingdom is still being explored. The potential role of mid-chain dihydroxy fatty acids, such as a 3,8-dihydroxydecanoyl derivative, represents an intriguing area for future research. Elucidating the specific enzymes responsible for such modifications and their functional significance will deepen our understanding of suberin's structure-function relationships and may open new avenues for engineering plant resilience and creating novel biomaterials.

References

Navigating the Uncharted: A Technical Guide for the Potential Investigation of 3,8-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Initial comprehensive searches of scientific literature and metabolomic databases indicate that 3,8-Dihydroxydecanoyl-CoA is not a known naturally occurring metabolite in any organism to date. The Human Metabolome Database (HMDB) contains a predicted entry for a structurally similar, yet distinct molecule, 3,8-Dihydroxydodecanoyl-CoA, which itself is categorized as "Predicted," signifying a lack of experimental observation in biological systems.

This guide, therefore, serves as a forward-looking technical resource for researchers, scientists, and drug development professionals who may be interested in the de novo synthesis, characterization, and investigation of the hypothetical biological roles of this compound. The methodologies and frameworks presented herein are based on established principles for the study of novel acyl-CoA esters.

Hypothetical Metabolic Context and Significance

While presently theoretical, this compound, as a dihydroxylated medium-chain acyl-CoA, could potentially be an intermediate in specialized fatty acid oxidation or biosynthesis pathways. Its structure suggests possible involvement in pathways that introduce hydroxyl groups at positions other than the typical beta-carbon, perhaps related to the metabolism of cyclic or branched-chain fatty acids, or in the production of signaling molecules or secondary metabolites.

Framework for Investigation: A Proposed Workflow

The study of a novel metabolite like this compound would necessitate a multi-stage approach, beginning with chemical synthesis and culminating in biological interrogation.

Investigation_Workflow Figure 1. Proposed Investigative Workflow for this compound cluster_synthesis Chemical Synthesis & Characterization cluster_analytical Analytical Method Development cluster_biological Biological Interrogation synthesis Chemical Synthesis of this compound characterization Structural Characterization (NMR, HRMS) synthesis->characterization lcms_dev LC-MS/MS Method Development characterization->lcms_dev Provide Standard quant_method Quantitative Assay Validation lcms_dev->quant_method cell_culture Cell Culture Experiments quant_method->cell_culture Apply Method animal_models In Vivo / Animal Model Studies quant_method->animal_models Apply Method pathway_id Metabolic Pathway Elucidation cell_culture->pathway_id animal_models->pathway_id

Caption: Proposed workflow for the investigation of a novel metabolite.

Experimental Protocols: A General Framework

As no specific protocols for this compound exist, this section outlines general methodologies that can be adapted for its study.

Chemical Synthesis of Acyl-CoA Esters

The synthesis of a novel acyl-CoA, such as this compound, would likely proceed through the synthesis of the corresponding free fatty acid (3,8-dihydroxydecanoic acid) followed by its activation to the CoA thioester. A general approach involves:

  • Synthesis of the Free Fatty Acid: This would be a multi-step organic synthesis process to generate 3,8-dihydroxydecanoic acid with the desired stereochemistry.

  • Activation and Thioesterification: The synthesized free fatty acid can be converted to its CoA thioester using methods such as the mixed anhydride (B1165640) method. This typically involves reacting the free acid with a chloroformate to form a mixed anhydride, which is then reacted with Coenzyme A trilithium salt.

Detection and Quantification by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection of acyl-CoA species.

  • Sample Preparation: Extraction of acyl-CoAs from biological matrices (cells, tissues) is a critical step. A common method involves protein precipitation with a cold organic solvent (e.g., 10% trichloroacetic acid or a mixture of acetonitrile (B52724)/methanol/water). The supernatant is then dried and reconstituted in an appropriate buffer for LC-MS analysis.

  • Chromatographic Separation: Reversed-phase liquid chromatography is typically employed for the separation of acyl-CoAs. A C18 column with a gradient elution using a mobile phase consisting of an aqueous component with an ion-pairing agent (e.g., heptafluorobutyric acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol) is a common setup.

  • Mass Spectrometry Detection: Electrospray ionization (ESI) in positive ion mode is generally used. Acyl-CoAs characteristically produce a neutral loss of 507 Da (the phosphoadenosine diphosphate (B83284) moiety) upon collision-induced dissociation. For quantitative analysis, multiple reaction monitoring (MRM) would be employed, monitoring the transition from the precursor ion (the m/z of this compound) to a specific product ion. A synthetic, stable isotope-labeled internal standard would be ideal for accurate quantification.

Hypothetical Signaling Pathway Involvement

Should this compound be discovered, its dihydroxy nature at positions 3 and 8 could imply a role in signaling pathways distinct from standard beta-oxidation. For instance, it could be a precursor to a novel class of signaling lipids or act as a ligand for nuclear receptors.

Hypothetical_Signaling_Pathway Figure 2. Hypothetical Signaling Role of this compound This compound This compound Nuclear_Receptor Nuclear Receptor (e.g., PPAR) This compound->Nuclear_Receptor Binding Lipid_Mediator Novel Lipid Mediator This compound->Lipid_Mediator Conversion Gene_Expression Modulation of Gene Expression Nuclear_Receptor->Gene_Expression Metabolic_Enzymes Metabolic Enzyme Synthesis Gene_Expression->Metabolic_Enzymes Cellular_Response Specific Cellular Response Lipid_Mediator->Cellular_Response

Caption: A speculative diagram of potential signaling roles.

Quantitative Data Presentation Framework

In the event of successful synthesis and detection of this compound in biological samples, quantitative data should be presented in a structured format. The following table serves as a template for such data.

Biological MatrixOrganism/Cell LineConditionConcentration (pmol/mg protein or pmol/10^6 cells)Method of QuantificationReference
Example: LiverMus musculusHigh-fat diet[Insert Value]LC-MS/MS with stable isotope dilution[Future Publication]
Example: HEK293 cellsHomo sapiensControl[Insert Value]LC-MS/MS with stable isotope dilution[Future Publication]
Example: HEK293 cellsHomo sapiensGene X Knockout[Insert Value]LC-MS/MS with stable isotope dilution[Future Publication]

Conclusion and Future Directions

The natural occurrence of this compound remains to be established. This technical guide provides a foundational framework for its potential synthesis, detection, and biological investigation. The methodologies outlined, while general, are robust and widely applicable to the study of novel acyl-CoA esters. Future research in this area would first need to focus on the chemical synthesis and characterization of this molecule. Following this, the development of sensitive analytical methods will be paramount to enable the search for this compound in biological systems and to begin to unravel its hypothetical role in metabolism and cell signaling. The exploration of such novel metabolites holds the potential to uncover new biochemical pathways and therapeutic targets.

An In-Depth Technical Guide to the Cytochrome P450-Mediated Hydroxylation of Decanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, quantitative data, and experimental methodologies related to the cytochrome P450 (CYP)-mediated hydroxylation of decanoyl-CoA. This metabolic process is a key step in fatty acid metabolism, with implications for lipid homeostasis and the development of metabolic diseases.

Core Concepts

The hydroxylation of the ten-carbon saturated fatty acyl-CoA, decanoyl-CoA, is primarily catalyzed by members of the cytochrome P450 family 4 (CYP4). These enzymes are monooxygenases that introduce a hydroxyl group onto the fatty acid chain, typically at the terminal (ω) or sub-terminal (ω-1) position. This initial oxidative step is crucial for the subsequent metabolism of medium-chain fatty acids.

Key Enzymes: The principal enzymes involved in this process in humans are:

  • CYP4A11: Considered the major fatty acid ω-hydroxylase in the human liver and kidney. It shows a preference for medium-chain fatty acids (C10-C16).[1][2][3]

  • CYP4F2: Also expressed in the liver and kidney, this enzyme contributes to the ω-hydroxylation of fatty acids, although it is often more associated with the metabolism of eicosanoids.[4]

The hydroxylation reaction converts the relatively inert terminal methyl group of the decanoyl chain into a primary alcohol. This hydroxylated product can then be further oxidized to a dicarboxylic acid, which is a substrate for peroxisomal β-oxidation.[5]

Substrate Considerations: While the physiological substrate for intracellular fatty acid metabolism is the CoA-activated form (decanoyl-CoA), most in vitro studies utilize the free fatty acid (decanoic acid) due to its commercial availability and ease of use. It is important to note that human liver microsomal preparations contain acyl-CoA thioesterases (e.g., ACOT1), which can hydrolyze acyl-CoAs to their corresponding free fatty acids.[6][7] This may influence the observed kinetics in microsomal assays.

Reaction Mechanism and Regioselectivity

The hydroxylation of decanoyl-CoA by CYP4A11 follows the general catalytic cycle of cytochrome P450 enzymes. The overall reaction can be summarized as:

Decanoyl-CoA + O₂ + NADPH + H⁺ → Hydroxy-decanoyl-CoA + H₂O + NADP⁺

The reaction proceeds via the activation of molecular oxygen by the heme iron center of the enzyme, leading to the formation of a highly reactive ferryl-oxo intermediate (Compound I), which abstracts a hydrogen atom from the fatty acid chain, followed by hydroxyl rebound.

CYP4A enzymes exhibit a high degree of regioselectivity for the ω-position due to a proposed elongated, tubular active site that orients the terminal methyl group of the fatty acid chain in proximity to the heme iron.[8] However, minor products resulting from hydroxylation at the ω-1 position are also observed. For medium-chain fatty acids like lauric acid (C12), the ratio of ω- to (ω-1)-hydroxylation by CYP4A1 can be as high as 40:1.[9]

G cluster_0 CYP450 Catalytic Cycle s Decanoyl-CoA (Substrate) complex [CYP4A11-Substrate] [Fe³⁺] s->complex Binds p450_fe3 CYP4A11 [Fe³⁺] p450_fe3->complex Enzyme Binding reduced1 [CYP4A11-Substrate] [Fe²⁺] complex->reduced1 e⁻ (from CPR) o2_bound [CYP4A11-Substrate] [Fe²⁺-O₂] reduced1->o2_bound O₂ reduced2 [CYP4A11-Substrate] [Fe²⁺-O₂]²⁻ o2_bound->reduced2 e⁻ (from CPR/b5) peroxo [CYP4A11-Substrate] [Fe³⁺-OOH]⁻ reduced2->peroxo H⁺ compound1 Compound I [CYP4A11-Substrate] [FeO]³⁺ peroxo->compound1 H₂O hydroxylated [CYP4A11-Product] [Fe³⁺] compound1->hydroxylated Substrate Hydroxylation product ω-Hydroxydecanoyl-CoA ((ω-1)-Hydroxydecanoyl-CoA) hydroxylated->product Product Release

Figure 1: Generalized catalytic cycle for the hydroxylation of decanoyl-CoA by CYP4A11.

Quantitative Data

Table 1: Kinetic Parameters for Fatty Acid Hydroxylation by Human CYP4A11

Substrate Km (μM) kcat (min⁻¹) Vmax (nmol/min/nmol P450) Catalytic Efficiency (kcat/Km) Reference
Lauric Acid (C12) 4.7 7.0 - 1.49 [10]
Lauric Acid (C12) 56.7 - 15.2 0.27 [3]

| Arachidonic Acid | 228 | - | 49.1 | 0.22 |[4] |

Table 2: Kinetic Parameters for Fatty Acid Hydroxylation by Human CYP4F2

Substrate Km (μM) Vmax (min⁻¹) Reference
Arachidonic Acid 24 7.4 [4]

| Vitamin K₁ | 8.3-9.9 | 75 pmol/min/nmol P450 |[11] |

Table 3: Regioselectivity of Fatty Acid Hydroxylation

Enzyme Substrate ω / (ω-1) Ratio Reference
CYP4A1 Lauric Acid (C12) ~40 : 1 [9]

| CYP4A11 | Lauric Acid (C12) | Predominantly ω |[1][12] |

Regulation of CYP4A11 Expression

The expression of the CYP4A11 gene is transcriptionally regulated by a network of nuclear receptors that act as sensors for fatty acids and xenobiotics. The primary regulators are:

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα): Activated by natural ligands such as fatty acids and eicosanoids, as well as synthetic drugs like fibrates.[13][14] Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, including CYP4A11.[15][16][17][18]

  • Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR): These "xenosensors" are activated by a wide range of foreign compounds, drugs, and endogenous molecules.[1][6] Like PPARα, they heterodimerize with RXR and bind to specific response elements (PBREM for CAR; XREM for PXR) to induce the expression of genes involved in drug metabolism, including CYPs.[13][19][20][21][22]

G PPARa_ligand Fatty Acids Fibrates PPARa PPARα PPARa_ligand->PPARa Activates PXR_ligand Xenobiotics Steroids PXR PXR PXR_ligand->PXR Activates CAR_ligand Phenobarbital CITCO CAR CAR CAR_ligand->CAR Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR CAR_RXR CAR-RXR Heterodimer CAR->CAR_RXR RXR RXR RXR->PPARa_RXR RXR->PXR_RXR RXR->CAR_RXR PPRE PPRE PPARa_RXR->PPRE Binds to XREM XREM/PBREM PXR_RXR->XREM Binds to CAR_RXR->XREM Binds to CYP4A11_gene CYP4A11 Gene PPRE->CYP4A11_gene XREM->CYP4A11_gene CYP4A11_mRNA CYP4A11 mRNA CYP4A11_gene->CYP4A11_mRNA Transcription CYP4A11_protein CYP4A11 Protein CYP4A11_mRNA->CYP4A11_protein Translation

Figure 2: Transcriptional regulation of the CYP4A11 gene by nuclear receptors.

Experimental Protocols

This section outlines detailed methodologies for key experiments used to study the hydroxylation of decanoyl-CoA.

Heterologous Expression and Purification of Human CYP4A11

This protocol describes the expression of CYP4A11 in E. coli and subsequent purification from the membrane fraction.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the human CYP4A11 cDNA (e.g., pCW-Ori+)

  • Terrific Broth (TB) medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.4, 20% glycerol, 1 mM EDTA, 0.1 mM DTT, protease inhibitors)

  • Solubilization buffer (e.g., Lysis buffer with 1% sodium cholate (B1235396) and 1% Triton X-100)

  • Chromatography resins (e.g., Ni-NTA for His-tagged protein, DEAE-Sepharose, Hydroxyapatite)

  • Wash and Elution buffers for chromatography

Protocol:

  • Transformation: Transform the CYP4A11 expression plasmid into competent E. coli cells and plate on selective agar (B569324) plates.

  • Expression: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of TB medium. Grow at 37°C with shaking until OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture at a reduced temperature (e.g., 28°C) for 16-24 hours.

  • Cell Harvest: Harvest the cells by centrifugation. Resuspend the cell pellet in Lysis Buffer.

  • Lysis: Lyse the cells using a French press or sonication on ice.

  • Membrane Preparation: Centrifuge the lysate at low speed to remove cell debris. Collect the supernatant and ultracentrifuge at 100,000 x g to pellet the membrane fraction.

  • Solubilization: Resuspend the membrane pellet in Solubilization Buffer and stir gently for 1-2 hours at 4°C.

  • Purification:

    • Ultracentrifuge the solubilized membranes to remove insoluble material.

    • Load the supernatant onto an appropriate chromatography column (e.g., Ni-NTA if the protein is His-tagged).

    • Wash the column extensively with Wash Buffer.

    • Elute the CYP4A11 protein using Elution Buffer (e.g., containing imidazole (B134444) for His-tagged proteins).

    • Further purification steps using ion-exchange and/or hydroxyapatite (B223615) chromatography may be necessary to achieve high purity.

  • Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 100 mM potassium phosphate pH 7.4, 20% glycerol) and store at -80°C.

In Vitro Hydroxylation Assay with Reconstituted Enzyme

This protocol describes an assay using purified, reconstituted CYP4A11 to measure decanoic acid hydroxylation.

Materials:

  • Purified CYP4A11

  • Purified human NADPH-cytochrome P450 reductase (CPR)

  • Purified human cytochrome b₅ (optional, but can enhance activity)

  • L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Decanoic acid (substrate)

  • NADPH (cofactor)

  • Quenching solution (e.g., 1 M HCl or ice-cold acetonitrile (B52724) with an internal standard)

  • Organic solvent for extraction (e.g., ethyl acetate)

Protocol:

  • Reconstitution:

    • On ice, mix purified CYP4A11, CPR, and cytochrome b₅ (e.g., in a 1:2:1 molar ratio) in reaction buffer.

    • Add DLPC (sonicated to clarity) and incubate on ice for 30 minutes to form proteoliposomes.

  • Reaction Setup:

    • In a microcentrifuge tube, add the reconstituted enzyme mixture.

    • Add decanoic acid (dissolved in a suitable solvent like DMSO or ethanol) to achieve the desired final concentrations.

    • Pre-incubate the mixture at 37°C for 3-5 minutes.

  • Initiation: Start the reaction by adding a pre-warmed solution of NADPH to a final concentration of 1 mM.

  • Incubation: Incubate at 37°C with shaking for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding the quenching solution.

  • Extraction:

    • Acidify the reaction mixture if not already done.

    • Add an organic solvent (e.g., ethyl acetate), vortex thoroughly, and centrifuge to separate the phases.

    • Transfer the organic layer to a new tube.

  • Sample Preparation for Analysis: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Product Analysis by LC-MS/MS

This protocol provides a general method for the separation and quantification of hydroxylated decanoic acid products.

Materials:

  • HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Reversed-phase C18 column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Authentic standards for ω- and (ω-1)-hydroxydecanoic acid.

  • Internal standard (e.g., a deuterated analog).

Protocol:

  • Method Development: Develop a chromatographic gradient to separate decanoic acid, ω-hydroxydecanoic acid, and (ω-1)-hydroxydecanoic acid. A typical gradient might run from 30% to 95% Mobile Phase B over 10-15 minutes.

  • MS/MS Optimization: Infuse authentic standards of the analytes and internal standard into the mass spectrometer to optimize MS parameters (e.g., parent ion, product ions, collision energy) for Selected Reaction Monitoring (SRM).

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the hydroxylated products and a fixed concentration of the internal standard.

  • Sample Analysis: Inject the reconstituted samples from the in vitro assay onto the LC-MS/MS system.

  • Quantification: Integrate the peak areas for the specific SRM transitions of the analytes and the internal standard. Calculate the concentration of the hydroxylated products in the original samples using the calibration curve.

Workflow and Pathway Visualizations

The study of CYP-mediated hydroxylation involves a multi-step process from enzyme preparation to data analysis. The regulatory pathways governing the expression of these enzymes are complex and interconnected.

G cluster_0 Phase 1: Enzyme Preparation cluster_1 Phase 2: Activity Assay cluster_2 Phase 3: Analysis & Data Interpretation a1 CYP4A11 Plasmid Construction a2 Heterologous Expression in E. coli a1->a2 a3 Membrane Fraction Isolation a2->a3 a4 Purification of Recombinant CYP4A11 a3->a4 b1 Enzyme Reconstitution (CYP, CPR, Lipid) a4->b1 b2 Incubation with Decanoic Acid + NADPH b1->b2 b3 Reaction Quenching & Product Extraction b2->b3 c1 LC-MS/MS Analysis of Hydroxylated Products b3->c1 c2 Quantification using Calibration Curve c1->c2 c3 Kinetic Parameter Calculation (Km, Vmax) c2->c3

Figure 3: General experimental workflow for studying CYP4A11-mediated hydroxylation.

References

The Structural Elucidation of Novel Dihydroxyacyl-CoA Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The burgeoning field of lipidomics continues to unveil novel lipid species with profound physiological relevance. Among these, dihydroxyacyl-CoA esters are emerging as a class of molecules with potential roles in cellular signaling and metabolic regulation. The addition of two hydroxyl groups to the acyl chain introduces chirality and significantly alters the physicochemical properties of the parent acyl-CoA, suggesting unique biological functions. Their structural elucidation, however, presents considerable analytical challenges due to their low abundance, isomeric complexity, and the lability of the thioester bond. This technical guide provides an in-depth overview of the core methodologies for the structural characterization of novel dihydroxyacyl-CoA esters, tailored for researchers and professionals in drug development and life sciences.

Data Presentation: Quantitative Analysis

The precise quantification of endogenous dihydroxyacyl-CoA esters is crucial for understanding their physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose, offering high sensitivity and specificity. While data on the absolute concentrations of novel dihydroxyacyl-CoA esters are still emerging, the following table illustrates the typical range of concentrations observed for a related short-chain acyl-CoA, lactoyl-CoA, in mammalian cells and tissues.[1][2][3] These values can serve as a benchmark for developing quantitative assays for novel dihydroxyacyl-CoA esters.

AnalyteMatrixConcentration (pmol/mg tissue wet weight)Concentration (pmol/10^6 cells)Reference
Lactoyl-CoAMouse Heart0.0172-[1][3]
Lactoyl-CoAHepG2 Cells-0.011[2]
Acetyl-CoAMouse Heart5.77-[2]
Propionyl-CoAMouse Heart0.476-[2]
Succinyl-CoAHepG2 Cells-25.467[2]
Crotonyl-CoAHepG2 Cells-0.032[2]

Experimental Protocols

The successful structural elucidation of novel dihydroxyacyl-CoA esters relies on a combination of meticulous sample preparation, advanced analytical techniques, and, ideally, chemical or enzymatic synthesis for confirmation.

Extraction of Dihydroxyacyl-CoA Esters from Biological Samples

This protocol is adapted from established methods for acyl-CoA extraction.

Materials:

  • Biological tissue or cultured cells

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA)

  • Internal standards (e.g., odd-chain or stable isotope-labeled dihydroxyacyl-CoA esters)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727), acetonitrile (B52724), and water (LC-MS grade)

  • Ammonium (B1175870) acetate

Procedure:

  • Homogenize the tissue or cell pellet in 2 volumes of ice-cold 10% TCA or SSA containing the internal standards.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with water to remove salts and polar contaminants.

  • Elute the acyl-CoA esters with a solution of 50% methanol or acetonitrile containing 10 mM ammonium acetate.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis for Structural Characterization and Quantification

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 5:2 v/v) with 10 mM ammonium acetate.

  • Gradient: A linear gradient from 2% to 95% B over 15-20 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 50°C.[4]

MS/MS Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: Precursor ion scan for the characteristic fragment of the CoA moiety (m/z 428) or neutral loss scan of 507 Da is effective for identifying all acyl-CoA species in a sample.[5] For targeted quantification, multiple reaction monitoring (MRM) is used.

  • Collision Energy: Optimized for the specific dihydroxyacyl-CoA ester of interest to induce fragmentation of the acyl chain, which will reveal the positions of the hydroxyl groups.

Enzymatic Synthesis of Dihydroxyacyl-CoA Esters

This protocol outlines a potential chemo-enzymatic approach for the synthesis of dihydroxyacyl-CoA esters, which can serve as authentic standards for structural confirmation. The first step involves the synthesis of the dihydroxy fatty acid using a lipoxygenase enzyme, followed by its activation to the corresponding CoA thioester.[4][6][7]

Step 1: Enzymatic Synthesis of Dihydroxy Fatty Acid

  • Dissolve the polyunsaturated fatty acid precursor (e.g., arachidonic acid, linoleic acid) in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0).

  • Add a lipoxygenase enzyme with double dioxygenating activity (e.g., soybean 15-lipoxygenase or a microbial 12S-lipoxygenase).[6][7]

  • Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with gentle agitation.

  • Monitor the reaction progress by HPLC or LC-MS.

  • Extract the dihydroxy fatty acid product using an organic solvent (e.g., ethyl acetate) after acidification of the reaction mixture.

  • Purify the product using silica (B1680970) gel chromatography or preparative HPLC.

Step 2: Acyl-CoA Thioester Synthesis This can be achieved through several chemical methods, such as the symmetric anhydride (B1165640) or the carbonyldiimidazole (CDI) activation method.[8][9][10]

  • Activate the purified dihydroxy fatty acid by converting it to its symmetric anhydride or by reacting it with CDI.

  • In a separate vial, dissolve Coenzyme A trilithium salt in a buffered aqueous solution (e.g., sodium bicarbonate).

  • Add the activated dihydroxy fatty acid to the Coenzyme A solution and stir at room temperature.

  • Monitor the formation of the dihydroxyacyl-CoA ester by LC-MS.

  • Purify the final product using solid-phase extraction or preparative HPLC.

NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the positions of the hydroxyl groups and the stereochemistry of the chiral centers.

Sample Preparation:

  • Dissolve the purified dihydroxyacyl-CoA ester in a suitable deuterated solvent (e.g., CD3OD, D2O).

NMR Experiments:

  • 1H NMR: Will provide information on the chemical environment of all protons. The protons attached to the carbons bearing the hydroxyl groups are expected to appear in the range of 3.5-4.5 ppm.

  • 13C NMR: Will confirm the number of carbon atoms and their functional groups. The carbons attached to the hydroxyl groups will be shifted downfield to approximately 60-80 ppm.[11]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the precise assignment of the hydroxyl group positions on the acyl chain.

The following table provides expected 1H and 13C NMR chemical shifts for a dihydroxystearic acid moiety, based on data for stearic acid and known substituent effects of hydroxyl groups.[12][13][14]

AtomExpected 1H Chemical Shift (ppm)Expected 13C Chemical Shift (ppm)
CH3 (ω-carbon)~0.9~14
(CH2)n~1.2-1.6~22-32
CH-OH~3.5-4.5~60-80
α-CH2 to CoA~2.8~45
β-CH2 to CoA~2.5~34
C=O (Thioester)-~200

Mandatory Visualizations

Experimental Workflow for Structural Elucidation

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analytical Characterization cluster_synthesis Structural Confirmation cluster_elucidation Final Structure Tissue Biological Sample Homogenization Homogenization & Protein Precipitation Tissue->Homogenization SPE Solid-Phase Extraction Homogenization->SPE LCMS LC-MS/MS Analysis SPE->LCMS NMR NMR Spectroscopy LCMS->NMR Synthesis Enzymatic/Chemical Synthesis LCMS->Synthesis NMR->Synthesis Structure Structural Elucidation Synthesis->Structure

Caption: A generalized workflow for the structural elucidation of novel dihydroxyacyl-CoA esters.

Potential Metabolic Pathway: Peroxisomal Beta-Oxidation

Dihydroxy fatty acids may undergo metabolic processing through pathways such as peroxisomal beta-oxidation. The following diagram illustrates a simplified overview of this pathway.[15][16][17][18][19]

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome cluster_outside AcylCoA Dihydroxyacyl-CoA EnoylCoA Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Oxidase HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase ShortenedAcylCoA Shortened Acyl-CoA KetoacylCoA->ShortenedAcylCoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase Mitochondria Mitochondrial Metabolism ShortenedAcylCoA->Mitochondria AcetylCoA->Mitochondria

Caption: Simplified diagram of the peroxisomal beta-oxidation pathway for fatty acyl-CoAs.

Hypothesized Signaling Cascade

While specific signaling pathways for dihydroxyacyl-CoA esters are still under investigation, it is plausible that they act as signaling molecules, similar to other bioactive lipids.[20][21][22][23] The following diagram illustrates a hypothetical signaling cascade initiated by a dihydroxyacyl-CoA ester.

signaling_pathway DHA_CoA Dihydroxyacyl-CoA Receptor Membrane or Nuclear Receptor DHA_CoA->Receptor Effector Effector Protein (e.g., Kinase, Phosphatase) Receptor->Effector SecondMessenger Second Messenger Generation Effector->SecondMessenger DownstreamKinase Downstream Kinase Cascade SecondMessenger->DownstreamKinase TranscriptionFactor Transcription Factor Activation DownstreamKinase->TranscriptionFactor CellularResponse Cellular Response TranscriptionFactor->CellularResponse

Caption: A hypothetical signaling pathway initiated by a novel dihydroxyacyl-CoA ester.

Conclusion

The structural elucidation of novel dihydroxyacyl-CoA esters is a complex but rewarding endeavor that promises to expand our understanding of lipid metabolism and cellular signaling. The integration of advanced mass spectrometry for sensitive detection and quantification, NMR spectroscopy for unambiguous structure determination, and chemical/enzymatic synthesis for confirmation provides a robust framework for characterizing these fascinating molecules. As research in this area progresses, the detailed protocols and conceptual frameworks presented in this guide will serve as a valuable resource for scientists and researchers dedicated to unraveling the biological significance of dihydroxyacyl-CoA esters and their potential as therapeutic targets.

References

Predicted Metabolic Fate of 3,8-Dihydroxydecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted metabolic fate of 3,8-Dihydroxydecanoyl-CoA, a medium-chain acyl-CoA molecule with hydroxyl groups at both the β- and ω-2 positions. Drawing upon established principles of fatty acid metabolism, this document outlines the probable enzymatic pathways involved in its degradation, identifies key intermediates, and details experimental protocols for the elucidation and quantification of its metabolic products. This guide is intended to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development who are investigating the metabolism of hydroxylated fatty acids and related compounds.

Introduction

Medium-chain fatty acids (MCFAs) are an important energy source and are primarily metabolized through the mitochondrial β-oxidation pathway. The presence of hydroxyl groups on the acyl chain, as in the case of this compound, introduces additional metabolic steps and potential alternative pathways. The hydroxyl group at the C-3 position is a standard intermediate in β-oxidation, while the hydroxyl group at the C-8 position suggests the involvement of ω- and related oxidation pathways, which are typically initiated by cytochrome P450 (CYP) enzymes. Understanding the complete metabolic cascade of this dihydroxy-acyl-CoA is crucial for predicting its physiological effects, potential toxicity, and interactions with other metabolic pathways.

Predicted Metabolic Pathways

The metabolism of this compound is predicted to proceed through a combination of the canonical β-oxidation pathway acting on the C-3 hydroxyl group and an oxidative pathway targeting the C-8 hydroxyl group.

Initial Processing via β-Oxidation

The 3-hydroxyacyl-CoA structure is a key intermediate in the mitochondrial β-oxidation spiral. Therefore, the initial steps in the metabolism of this compound are expected to follow this well-established pathway.

The predicted initial steps are:

  • Dehydrogenation: The L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) or a medium-chain specific 3-hydroxyacyl-CoA dehydrogenase (MCHAD) will catalyze the oxidation of the hydroxyl group at the C-3 position to a keto group, yielding 8-hydroxy-3-oxodecanoyl-CoA. This reaction is NAD⁺-dependent.

  • Thiolysis: A β-ketoacyl-CoA thiolase will then cleave the Cα-Cβ bond, releasing a molecule of acetyl-CoA and an eight-carbon acyl-CoA, 6-hydroxyoctanoyl-CoA.

Following these initial steps, the resulting 6-hydroxyoctanoyl-CoA will likely undergo further rounds of β-oxidation.

Metabolism of the C-8 Hydroxyl Group

The hydroxyl group at the C-8 position (an ω-2 position) is not a standard intermediate of β-oxidation. Its metabolism is predicted to involve enzymes typically associated with ω- and sub-terminal oxidation of fatty acids.

The proposed pathway for the C-8 hydroxyl group is:

  • Oxidation to a Ketone: A secondary alcohol dehydrogenase could oxidize the C-8 hydroxyl group to a ketone, forming 3-hydroxy-8-oxodecanoyl-CoA.

  • Further Oxidation to a Dicarboxylic Acid: Alternatively, and more likely, cytochrome P450 enzymes of the CYP4 family, which are known to hydroxylate fatty acids at ω, ω-1, and ω-2 positions, could be involved.[1][2][3] While the C-8 position is already hydroxylated, further oxidation at or near the ω-end is possible, leading to the formation of a dicarboxylic acid. Subsequent oxidation of the C-8 hydroxyl group by alcohol and aldehyde dehydrogenases would yield 3-hydroxydecanedioyl-CoA.[4][5] This dicarboxylic acyl-CoA can then undergo β-oxidation from the ω-end.

Integrated Metabolic Pathway

The overall predicted metabolic fate of this compound is a branched pathway. One branch follows the direct entry into β-oxidation, shortening the chain by two carbons at a time. The other branch involves the oxidation of the C-8 hydroxyl group, leading to a dicarboxylic acid intermediate that can then be degraded from both ends via β-oxidation. The relative flux through these pathways will likely depend on the substrate specificity and kinetic parameters of the involved enzymes.

Visualization of Predicted Pathways

Predicted Metabolic Pathway of this compound

Metabolic Pathway of this compound This compound This compound 8-Hydroxy-3-oxodecanoyl-CoA 8-Hydroxy-3-oxodecanoyl-CoA This compound->8-Hydroxy-3-oxodecanoyl-CoA L/MCHAD (NAD+) 3-Hydroxydecanedioyl-CoA 3-Hydroxydecanedioyl-CoA This compound->3-Hydroxydecanedioyl-CoA Alcohol/Aldehyde Dehydrogenase (NAD+) 6-Hydroxyoctanoyl-CoA 6-Hydroxyoctanoyl-CoA 8-Hydroxy-3-oxodecanoyl-CoA->6-Hydroxyoctanoyl-CoA Thiolase Acetyl-CoA_1 Acetyl-CoA_1 8-Hydroxy-3-oxodecanoyl-CoA->Acetyl-CoA_1 Thiolase Further_beta_oxidation Further_beta_oxidation 6-Hydroxyoctanoyl-CoA->Further_beta_oxidation Omega_oxidation_pathway Omega_oxidation_pathway 3-Hydroxydecanedioyl-CoA->Omega_oxidation_pathway

Caption: Predicted initial metabolic steps of this compound.

Experimental Protocols

To investigate the predicted metabolic fate of this compound, a combination of in vitro enzymatic assays and cell-based metabolic studies coupled with advanced analytical techniques is recommended.

In Vitro Enzymatic Assays

Objective: To determine the substrate specificity and kinetic parameters of key enzymes involved in the predicted metabolic pathways.

Protocol: 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.4), 1 mM NAD⁺, and 50-100 µM of this compound.

  • Enzyme: Use purified recombinant or isolated mitochondrial L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) or medium-chain 3-hydroxyacyl-CoA dehydrogenase (MCHAD).

  • Initiation: Start the reaction by adding the enzyme to the reaction mixture.

  • Measurement: Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH, using a spectrophotometer.

  • Data Analysis: Calculate the initial velocity of the reaction and determine the kinetic parameters (Km and Vmax) by varying the substrate concentration.

Cellular Metabolism Studies

Objective: To identify and quantify the metabolic intermediates and end-products of this compound metabolism in a cellular context.

Protocol: Stable Isotope Tracing and LC-MS/MS Analysis

  • Cell Culture: Culture a suitable cell line (e.g., HepG2 hepatocytes) in a standard growth medium.

  • Labeling: Supplement the medium with a stable isotope-labeled precursor of this compound (e.g., ¹³C-labeled decanoic acid) for a defined period.

  • Metabolite Extraction:

    • Harvest the cells and quench metabolism by adding ice-cold methanol.

    • Lyse the cells and extract intracellular metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).

    • Collect the extracellular medium for analysis of secreted metabolites.

  • Sample Preparation:

    • Precipitate proteins from the extracts.

    • Concentrate the samples under a stream of nitrogen.

    • Reconstitute the dried extracts in a solvent compatible with LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the samples onto a reverse-phase C18 column for chromatographic separation of acyl-CoAs and their derivatives.

    • Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the labeled metabolites based on their specific precursor-to-product ion transitions.

  • Data Analysis:

    • Identify and quantify the labeled intermediates and end-products of this compound metabolism.

    • Determine the relative flux through the different predicted pathways.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Kinetic Parameters of Dehydrogenases with this compound

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)
LCHADThis compoundValueValue
MCHADThis compoundValueValue
Secondary Alcohol DehydrogenaseThis compoundValueValue

Table 2: Quantification of Metabolites from ¹³C-labeled this compound in HepG2 Cells

MetaboliteIntracellular Concentration (pmol/10⁶ cells)Extracellular Concentration (µM)
¹³C-3,8-Dihydroxydecanoyl-CoAValueValue
¹³C-6-Hydroxyoctanoyl-CoAValueValue
¹³C-3-Hydroxydecanedioyl-CoAValueValue
¹³C-Succinyl-CoAValueValue
¹³C-Acetyl-CoAValueValue

Logical Workflow for Investigating Metabolic Fate

The following diagram illustrates the logical workflow for a comprehensive investigation into the metabolic fate of this compound.

Experimental Workflow cluster_0 Hypothesis Generation cluster_1 In Vitro Validation cluster_2 Cellular Metabolism Studies cluster_3 Data Analysis and Pathway Confirmation Hypothesize Pathways Predict metabolic pathways based on known fatty acid oxidation principles Enzyme Assays Perform in vitro enzyme assays with purified enzymes and substrate Hypothesize Pathways->Enzyme Assays Stable Isotope Labeling Synthesize and utilize ¹³C-labeled This compound Hypothesize Pathways->Stable Isotope Labeling Determine Kinetics Determine Km and Vmax for key enzymatic steps Enzyme Assays->Determine Kinetics Analyze Data Analyze quantitative data from all experiments Determine Kinetics->Analyze Data Cell Culture Experiments Incubate labeled compound with relevant cell lines Stable Isotope Labeling->Cell Culture Experiments Metabolite Extraction Extract intracellular and extracellular metabolites Cell Culture Experiments->Metabolite Extraction LC_MS_Analysis LC-MS/MS analysis for metabolite identification and quantification Metabolite Extraction->LC_MS_Analysis LC_MS_Analysis->Analyze Data Confirm Pathway Confirm or revise the predicted metabolic pathway Analyze Data->Confirm Pathway

Caption: Logical workflow for elucidating the metabolic fate.

Conclusion

The metabolic fate of this compound is predicted to be a multifaceted process involving both β-oxidation and ω-oxidation pathways. The initial steps likely involve the standard β-oxidation machinery acting on the C-3 hydroxyl group, while the C-8 hydroxyl group is anticipated to be a substrate for oxidative enzymes such as alcohol dehydrogenases and cytochrome P450s, leading to the formation of dicarboxylic acid intermediates. The experimental protocols outlined in this guide provide a robust framework for testing these predictions and for the detailed characterization of the metabolic pathways of this and similar hydroxylated fatty acyl-CoAs. A thorough understanding of these pathways is essential for advancing our knowledge of lipid metabolism and for the development of novel therapeutics targeting these processes.

References

The Diverse World of Dihydroxy Fatty Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxy fatty acids (DHFAs) represent a large and structurally diverse class of lipid mediators derived from the oxygenation of polyunsaturated fatty acids (PUFAs). These molecules are found across a wide range of biological systems, from plants and microorganisms to mammals, and play crucial roles in a myriad of physiological and pathological processes. Their biological activities, which include potent anti-inflammatory, pro-resolving, and insulin-sensitizing effects, have positioned them as promising targets for therapeutic intervention in a variety of diseases. This in-depth technical guide explores the diversity of DHFAs in nature, outlines detailed experimental protocols for their study, and illustrates the key signaling pathways through which they exert their effects.

Diversity and Natural Sources of Dihydroxy Fatty Acids

DHFAs are characterized by the presence of two hydroxyl groups along an acyl chain. The length of this chain, the degree of unsaturation, and the specific positions and stereochemistry of the hydroxyl groups give rise to a vast array of structurally distinct molecules. They are primarily formed through the enzymatic action of cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) monooxygenases on PUFA precursors such as arachidonic acid (ARA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).[1][2][3]

Dihydroxy Fatty Acids in Plants and Microorganisms

Plants and microorganisms are rich sources of unique DHFAs. For instance, castor oil contains dihydroxy fatty acids such as 11,12-dihydroxy-9-octadecenoic acid.[4] Various microorganisms are also capable of producing DHFAs through biotransformation of fatty acids.[5]

Table 1: Quantitative Distribution of Dihydroxy Fatty Acids in Select Plant and Microbial Sources

Dihydroxy Fatty AcidNatural SourceConcentration/AbundanceReference(s)
12,13,17-trihydroxy-9(Z)-octadecenoic acidClavibacter sp. ALA225% conversion from linoleic acid[5]
13,16-dihydroxy-THFAClavibacter sp. ALA245 mg/50 ml after 7 days[4]

Note: Comprehensive quantitative data for DHFAs across a wide range of plant and microbial species is an area of ongoing research. The values presented are based on available literature and may vary depending on the specific strain, growth conditions, and extraction methods used.

Dihydroxy Fatty Acids in Animals and Humans

In mammals, DHFAs are key signaling molecules involved in inflammation, immune responses, and metabolic regulation. They are found in various tissues and biofluids, and their levels can be altered in disease states. For example, dihydroxyeicosatrienoic acids (DHETs) and dihydroxydocosapentaenoic acids (DiHDPAs) are produced in colon tissues.[6]

Table 2: Quantitative Distribution of Dihydroxy Fatty Acids in Select Animal Tissues

Dihydroxy Fatty Acid FamilyPrecursor Fatty AcidTissue/BiofluidTypical Concentration RangeReference(s)
Dihydroxyeicosatrienoic acids (DHETs)Arachidonic Acid (ARA)Colon, Liver, Plasmang/mL to low µg/g tissue[6][7]
Dihydroxyeicosatetraenoic acids (DiHETEs)Eicosapentaenoic Acid (EPA)Colon, Plasmang/mL to low µg/g tissue[6][7]
Dihydroxydocosapentaenoic acids (DiHDPAs)Docosahexaenoic Acid (DHA)Colon, Plasmang/mL to low µg/g tissue[6][7]

Note: Concentrations of DHFAs in animal tissues are highly variable and depend on factors such as diet, age, and health status. The ranges provided are estimates based on published studies.

Biosynthesis and Signaling Pathways

The biosynthesis of DHFAs is intricately linked to the metabolism of PUFAs by three major enzymatic pathways:

  • Cyclooxygenase (COX) Pathway: While primarily known for producing prostaglandins (B1171923) and thromboxanes, the COX pathway can contribute to the formation of hydroxylated fatty acids that can be further metabolized.

  • Lipoxygenase (LOX) Pathway: LOX enzymes introduce molecular oxygen into PUFAs to form hydroperoxy fatty acids, which can then be reduced to monohydroxy fatty acids or further metabolized to DHFAs, such as leukotrienes and resolvins.[2][8]

  • Cytochrome P450 (CYP) Pathway: CYP epoxygenases metabolize PUFAs to form epoxy fatty acids (EpFAs), which are subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to their corresponding vicinal diols (DHFAs).[1][3][6]

These pathways are not mutually exclusive, and complex DHFAs can be formed through the sequential action of enzymes from different pathways.

Signaling Mechanisms

DHFAs exert their biological effects by acting as ligands for various receptors, including G protein-coupled receptors (GPCRs) such as GPR40 and GPR120.[9][10] Activation of these receptors can trigger a cascade of intracellular signaling events that modulate gene expression and cellular function, leading to anti-inflammatory and insulin-sensitizing responses.

DHFA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DHFA Dihydroxy Fatty Acid (e.g., DHET, Resolvin) GPCR G Protein-Coupled Receptor (e.g., GPR40, GPR120) DHFA->GPCR G_Protein G Protein (Gq/11, Gi/o) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messengers (IP3, DAG, cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade (e.g., MAPK, Akt) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB, PPARγ) Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response (e.g., Anti-inflammatory, Insulin (B600854) Sensitizing) Gene_Expression->Biological_Response

A generalized signaling pathway for dihydroxy fatty acids.
Biosynthesis of DHFAs from Polyunsaturated Fatty Acids

The following diagrams illustrate the enzymatic conversion of common PUFAs into various hydroxylated derivatives, including DHFAs.

PUFA_Metabolism COX Cyclooxygenases (COX-1, COX-2) Prostanoids Prostanoids COX->Prostanoids LOX Lipoxygenases (5-LOX, 12-LOX, 15-LOX) HPETEs Hydroperoxy FAs (HPETEs, HPDHAs) LOX->HPETEs CYP450 Cytochrome P450 Epoxygenase Epoxy_FAs Epoxy Fatty Acids (EETs, EEQs, EDPs) CYP450->Epoxy_FAs HETEs Monohydroxy FAs (HETEs, HEPEs, HDHAs) HPETEs->HETEs Reduction DHFAs_LOX Dihydroxy FAs (Leukotrienes, Resolvins, Protectins, Maresins) HPETEs->DHFAs_LOX Further Metabolism DHFAs_CYP Dihydroxy FAs (DHETs, DiHETEs, DiHDPAs) Epoxy_FAs->DHFAs_CYP sEH Soluble Epoxide Hydrolase (sEH) sEH->DHFAs_CYP Hydrolysis PUFA PUFA PUFA->LOX PUFA->CYP450

Enzymatic pathways for the biosynthesis of DHFAs.

Experimental Protocols

The accurate identification and quantification of DHFAs in biological matrices, as well as the characterization of their biological activities, require specialized experimental protocols.

Extraction and Purification of Dihydroxy Fatty Acids

A general workflow for the analysis of DHFAs from biological samples is presented below.

DHFA_Analysis_Workflow Sample Biological Sample (Tissue, Plasma, Cells) Homogenization Homogenization & Lipid Extraction Sample->Homogenization Saponification Saponification (to release esterified FAs) Homogenization->Saponification SPE Solid-Phase Extraction (SPE) (for purification and concentration) Saponification->SPE Derivatization Derivatization (for GC-MS analysis) SPE->Derivatization Optional Analysis LC-MS/MS or GC-MS Analysis SPE->Analysis Derivatization->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing Structural_Elucidation Structural Elucidation (NMR) Analysis->Structural_Elucidation

A typical workflow for the analysis of DHFAs.

Protocol 3.1.1: Solid-Phase Extraction (SPE) for DHFA Purification

  • Sorbent Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol (B129727) followed by 5 mL of water through the cartridge.

  • Sample Loading: Acidify the aqueous sample containing the DHFAs to pH ~3.5 and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elution: Elute the DHFAs from the cartridge with 5 mL of methanol or ethyl acetate.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for subsequent analysis.

Chemical Analysis of Dihydroxy Fatty Acids

Protocol 3.2.1: GC-MS Analysis of DHFAs (with Derivatization)

  • Derivatization: To the dried DHFA extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.[11]

  • GC Separation: Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

  • Temperature Program: Use a temperature program that allows for the separation of the different DHFA isomers. A typical program might start at 150°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-650.

  • Identification: Identify the DHFAs based on their retention times and characteristic mass spectral fragmentation patterns.

Protocol 3.2.2: LC-MS/MS Analysis of DHFAs

  • Chromatographic Separation: Reconstitute the purified DHFA extract in a suitable solvent (e.g., 50:50 methanol:water). Inject an aliquot onto a C18 reversed-phase HPLC column.

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). A typical gradient might be from 30% B to 100% B over 20 minutes.

  • MS/MS Detection: Couple the HPLC to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Quantification: Use multiple reaction monitoring (MRM) to quantify specific DHFAs, using a stable isotope-labeled internal standard for each analyte where possible.[7]

Structural Elucidation by NMR Spectroscopy

Protocol 3.3.1: 1H and 13C NMR Analysis

  • Sample Preparation: Dissolve a sufficient quantity of the purified DHFA (typically >1 mg) in a deuterated solvent (e.g., CDCl3, MeOD-d4).

  • 1D NMR: Acquire 1H and 13C NMR spectra. The chemical shifts of the protons and carbons attached to the hydroxyl groups, as well as the olefinic and aliphatic signals, provide key structural information.[12][13]

  • 2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons within the molecule, allowing for the precise assignment of the hydroxyl group positions.[12][14]

Biological Activity Assays

Protocol 3.4.1: Anti-inflammatory Activity in Macrophages

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in appropriate media.

  • Stimulation: Pre-treat the cells with various concentrations of the DHFA of interest for 1 hour. Then, stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (100 ng/mL) for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).[4][15]

  • Analysis: Compare the cytokine levels in DHFA-treated cells to those in cells treated with LPS alone to determine the anti-inflammatory activity.

Protocol 3.4.2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

  • Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., mouse, rat).

  • Pre-incubation: Pre-incubate batches of islets in a low-glucose buffer (e.g., 2.8 mM glucose) for 1 hour.

  • Stimulation: Incubate the islets for 1 hour in either low-glucose buffer, high-glucose buffer (e.g., 16.7 mM glucose), or high-glucose buffer supplemented with the DHFA of interest.[16][17]

  • Insulin Measurement: Collect the supernatant and measure the insulin concentration using an ELISA or radioimmunoassay.

  • Analysis: Compare the amount of insulin secreted in the presence of the DHFA to that secreted with high glucose alone to assess its effect on insulin secretion.

Conclusion

The study of dihydroxy fatty acids is a rapidly evolving field with significant implications for human health and disease. Their vast structural diversity and potent biological activities make them a compelling area of research for the development of novel therapeutics. The experimental protocols and pathway illustrations provided in this guide offer a comprehensive resource for researchers aiming to explore the multifaceted world of these important lipid mediators. Further research into the quantitative distribution of DHFAs in nature and the precise molecular mechanisms underlying their actions will undoubtedly uncover new opportunities for therapeutic intervention.

References

Theoretical Metabolic Pathways of 3,8-Dihydroxydecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,8-Dihydroxydecanoyl-CoA is a dually hydroxylated medium-chain acyl-CoA whose metabolic fate is not well-documented in existing literature. Standard fatty acid β-oxidation pathways are equipped to handle a 3-hydroxy acyl intermediate, but the presence of an additional hydroxyl group at the C8 position suggests a more complex metabolic route. This technical guide proposes a theoretical metabolic pathway for the degradation of this compound, drawing upon established principles of fatty acid metabolism and enzyme functionalities. We will explore a plausible sequence of enzymatic reactions, supported by detailed experimental protocols for pathway elucidation and data presentation standards for quantitative analysis. This document aims to provide a foundational framework for researchers investigating the metabolism of atypical fatty acids and its potential implications in metabolic regulation and drug development.

Proposed Theoretical Metabolic Pathway

The metabolism of this compound is hypothesized to proceed through a modified β-oxidation pathway. The initial steps likely mirror the canonical pathway, addressing the 3-hydroxy group, followed by subsequent reactions to resolve the 8-hydroxy group.

The proposed pathway can be conceptualized in two main phases:

  • Phase 1: Initial β-oxidation Cycles. The molecule enters the β-oxidation spiral. The 3-hydroxy group is a standard intermediate of this pathway.

  • Phase 2: Handling of the C8 Hydroxyl Group. As the carbon chain is shortened, the hydroxyl group at the original C8 position will become closer to the reactive thioester end, necessitating specific enzymatic action.

Here is a step-by-step breakdown of the proposed theoretical pathway:

  • Oxidation of the 3-hydroxyl group: The pathway is initiated by the action of a 3-hydroxyacyl-CoA dehydrogenase , which oxidizes the 3-hydroxy group to a keto group, forming 3-keto-8-hydroxydecanoyl-CoA and reducing NAD+ to NADH.[1][2]

  • Thiolytic Cleavage: A thiolase enzyme then catalyzes the cleavage of the C2-C3 bond, releasing a molecule of acetyl-CoA and an eight-carbon acyl-CoA, 6-hydroxyoctanoyl-CoA.[3][4]

  • Further β-oxidation Cycles: 6-hydroxyoctanoyl-CoA would then undergo two more cycles of standard β-oxidation. This would involve the action of acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase, releasing two more molecules of acetyl-CoA.

  • Formation of a Hydroxylated Four-Carbon Acyl-CoA: After two cycles of β-oxidation on 6-hydroxyoctanoyl-CoA, the resulting molecule would be 3-hydroxybutyryl-CoA.

  • Metabolism of 3-hydroxybutyryl-CoA: 3-hydroxybutyryl-CoA is a ketone body and can be converted to acetoacetate (B1235776) and subsequently to acetyl-CoA, which can then enter the citric acid cycle.

An alternative possibility for the metabolism of the C8 hydroxyl group could involve an alcohol dehydrogenase acting on one of the downstream intermediates, converting the hydroxyl group to a keto group, which might then be further metabolized. However, the more direct route through modified β-oxidation is considered more probable.

Visualization of the Theoretical Pathway

Theoretical_Metabolic_Pathway cluster_phase1 Phase 1: Initial β-oxidation cluster_phase2 Phase 2: Subsequent β-oxidation cluster_final Final Metabolism mol1 This compound mol2 3-Keto-8-hydroxydecanoyl-CoA mol1->mol2 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) mol3 6-Hydroxyoctanoyl-CoA mol2->mol3 Thiolase (CoA-SH in) acetyl_coA1 Acetyl-CoA mol2->acetyl_coA1 mol4 4-Hydroxyhexanoyl-CoA mol3_entry->mol4 1 cycle of β-oxidation acetyl_coA2 2 Acetyl-CoA mol3_entry->acetyl_coA2 mol5 3-Hydroxybutyryl-CoA mol4->mol5 1 cycle of β-oxidation acetoacetate Acetoacetate mol5_entry->acetoacetate 3-Hydroxybutyrate Dehydrogenase acetyl_coA3 Acetyl-CoA acetoacetate->acetyl_coA3 tca Citric Acid Cycle acetyl_coA3->tca

Figure 1: Proposed theoretical metabolic pathway for this compound.

Data Presentation

Quantitative analysis of the enzymes involved in this theoretical pathway is crucial for its validation. The following table summarizes hypothetical kinetic parameters for the key enzymes, based on known values for enzymes acting on similar substrates.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)
3-Hydroxyacyl-CoA Dehydrogenase This compound25 - 755 - 15
Thiolase 3-Keto-8-hydroxydecanoyl-CoA10 - 5020 - 60
Acyl-CoA Dehydrogenase 6-Hydroxyoctanoyl-CoA5 - 2010 - 30
Enoyl-CoA Hydratase 6-Hydroxyoctenoyl-CoA15 - 50100 - 300
3-Hydroxyacyl-CoA Dehydrogenase 3,6-Dihydroxyoctanoyl-CoA20 - 608 - 20
Thiolase 3-Keto-6-hydroxyoctanoyl-CoA15 - 4525 - 70

Experimental Protocols

To investigate the proposed metabolic pathway of this compound, a combination of metabolite analysis and enzyme activity assays would be required.

Metabolite Identification and Quantification by Mass Spectrometry

Objective: To identify and quantify this compound and its downstream metabolites in biological samples (e.g., cell lysates, tissue homogenates).

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [5][6][7][8]

  • Sample Preparation:

    • Homogenize cells or tissues in a cold methanol/water solution.

    • Add internal standards (e.g., deuterated fatty acyl-CoAs).

    • Perform a liquid-liquid extraction using chloroform (B151607) and water.

    • Collect the aqueous phase containing acyl-CoAs.

    • Concentrate the sample under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • LC Separation:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous solution with an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile).

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification of the parent and fragment ions of the predicted metabolites.

Visualization of the Metabolite Analysis Workflow

Metabolite_Analysis_Workflow start Biological Sample (Cells or Tissue) step1 Homogenization in Methanol/Water start->step1 step2 Addition of Internal Standards step1->step2 step3 Liquid-Liquid Extraction (Chloroform/Water) step2->step3 step4 Aqueous Phase Collection step3->step4 step5 Sample Concentration (Nitrogen Stream) step4->step5 step6 Reconstitution in LC-MS/MS Solvent step5->step6 step7 LC-MS/MS Analysis step6->step7 end Metabolite Identification and Quantification step7->end

Figure 2: Experimental workflow for the analysis of acyl-CoA metabolites.
Enzyme Activity Assays

Objective: To measure the activity of the key enzymes in the proposed pathway using this compound or its derivatives as substrates.

Methodology: Spectrophotometric Assays

  • 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay: [1][2][9][10][11]

    • Prepare a reaction mixture containing buffer (e.g., potassium phosphate), NAD+, and the enzyme source (e.g., purified enzyme or cell lysate).

    • Initiate the reaction by adding the substrate (this compound).

    • Monitor the increase in absorbance at 340 nm due to the formation of NADH.

    • Calculate the enzyme activity based on the rate of NADH production.

  • Thiolase Activity Assay: [12][13][14]

    • Prepare a reaction mixture containing buffer, Coenzyme A, and the enzyme source.

    • Initiate the reaction by adding the substrate (e.g., 3-keto-8-hydroxydecanoyl-CoA).

    • Monitor the decrease in absorbance of the enolate form of the substrate at around 303 nm, or use a coupled assay to measure the production of acetyl-CoA.

    • Calculate the enzyme activity based on the rate of substrate consumption or product formation.

  • Acyl-CoA Dehydrogenase Activity Assay: [15][16][17]

    • Prepare a reaction mixture containing buffer, an artificial electron acceptor (e.g., ferricenium hexafluorophosphate), and the enzyme source.

    • Initiate the reaction by adding the acyl-CoA substrate (e.g., 6-hydroxyoctanoyl-CoA).

    • Monitor the reduction of the electron acceptor spectrophotometrically at its specific wavelength.

    • Calculate the enzyme activity based on the rate of electron acceptor reduction.

  • Enoyl-CoA Hydratase Activity Assay: [18][19][20][21]

    • Prepare a reaction mixture containing buffer and the enzyme source.

    • Initiate the reaction by adding the enoyl-CoA substrate (e.g., 6-hydroxyoctenoyl-CoA).

    • Monitor the decrease in absorbance at around 263 nm, which corresponds to the disappearance of the double bond in the enoyl-CoA substrate.

    • Calculate the enzyme activity based on the rate of substrate hydration.

Conclusion and Future Directions

The proposed theoretical metabolic pathway for this compound provides a testable model for understanding the catabolism of this atypical fatty acid. The presence of a second hydroxyl group suggests a modification of the standard β-oxidation pathway, potentially involving a series of sequential oxidation and cleavage steps. The experimental protocols outlined in this guide offer a clear roadmap for researchers to investigate this pathway, identify the involved enzymes, and quantify the metabolic flux.

Future research should focus on:

  • In vitro reconstitution of the pathway: Using purified enzymes to confirm the proposed reaction sequence.

  • Identification of specific enzymes: Characterizing the dehydrogenases and other enzymes that exhibit activity towards this compound and its intermediates.

  • Cellular and in vivo studies: Utilizing stable isotope tracing to follow the metabolic fate of this compound in cultured cells and animal models.

A thorough understanding of the metabolism of such dihydroxy fatty acids could have significant implications for our knowledge of lipid metabolism, its dysregulation in disease, and the development of novel therapeutic strategies targeting these pathways.

References

Unraveling the Genetic Blueprint for 3,8-Dihydroxydecanoyl-CoA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway for 3,8-Dihydroxydecanoyl-CoA and outlines detailed experimental methodologies for the identification and characterization of the genes responsible for its synthesis. This document is intended for researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and the discovery of novel therapeutic targets.

Introduction

This compound is a dually hydroxylated medium-chain fatty acyl-CoA. While its precise biological role is currently under investigation, its structure suggests potential involvement in lipid signaling, inflammatory responses, or as an intermediate in specialized metabolic pathways. The synthesis of this molecule is not documented in canonical fatty acid metabolism and is hypothesized to involve a multi-step enzymatic process, requiring the coordinated action of at least two distinct enzyme classes for the hydroxylation at the C-3 and C-8 positions of the decanoyl-CoA backbone.

This guide delineates a plausible biosynthetic pathway, identifies candidate gene families, and provides robust experimental protocols to empower researchers to discover and characterize the specific genes involved in the synthesis of this compound.

Proposed Biosynthetic Pathway

The synthesis of this compound from a decanoyl-CoA precursor is proposed to occur via a two-step enzymatic cascade. The order of these steps may vary, but both hydroxylation events are essential.

  • ω-2 Hydroxylation at the C-8 Position: This initial or subsequent hydroxylation step is likely catalyzed by a cytochrome P450 monooxygenase (CYP). Specifically, members of the CYP4 family are strong candidates, as they are known to mediate the ω, ω-1, and ω-2 hydroxylation of short and medium-chain fatty acids. For a C10 fatty acid like decanoic acid, the C-8 position represents the ω-2 position.

  • β-Hydroxylation at the C-3 Position: This hydroxylation is a well-characterized step in the fatty acid beta-oxidation pathway. It involves the hydration of a 2-enoyl-CoA intermediate (formed by an acyl-CoA dehydrogenase) by an enoyl-CoA hydratase to introduce a hydroxyl group at the C-3 position.

The proposed pathway is visualized in the following diagram:

Biosynthesis of this compound cluster_pathway Proposed Biosynthetic Pathway Decanoyl-CoA Decanoyl-CoA 8-Hydroxydecanoyl-CoA 8-Hydroxydecanoyl-CoA Decanoyl-CoA->8-Hydroxydecanoyl-CoA  Cytochrome P450 (CYP4 Family) (e.g., CYP4A11, CYP4B1)   8-Hydroxy-trans-Δ2-enoyl-CoA 8-Hydroxy-trans-Δ2-enoyl-CoA 8-Hydroxydecanoyl-CoA->8-Hydroxy-trans-Δ2-enoyl-CoA  Acyl-CoA Dehydrogenase   This compound This compound 8-Hydroxy-trans-Δ2-enoyl-CoA->this compound  Enoyl-CoA Hydratase  

Proposed pathway for this compound synthesis.

Candidate Genes for Synthesis

Based on the proposed pathway, two primary gene families are implicated in the synthesis of this compound.

Cytochrome P450 (CYP) Family for C-8 Hydroxylation

The CYP superfamily of enzymes are prime candidates for catalyzing the ω-2 hydroxylation of decanoyl-CoA. The CYP4 family, in particular, has a known substrate preference for medium-chain fatty acids.

Gene FamilySubfamily ExamplesSubstrate PreferenceCellular Localization
CYP4 CYP4A11, CYP4F2Medium-chain fatty acids (C10-C16)Endoplasmic Reticulum
CYP4B1Short to medium-chain fatty acids (C7-C10)Endoplasmic Reticulum

Table 1: Candidate Cytochrome P450 Gene Families for C-8 Hydroxylation.

Enoyl-CoA Hydratase for C-3 Hydroxylation

The introduction of the hydroxyl group at the C-3 position is a canonical step in beta-oxidation, catalyzed by enoyl-CoA hydratase.

Gene FamilyEnzyme NameSubstrateCellular Localization
Enoyl-CoA Hydratase Enoyl-CoA hydratase, mitochondrialtrans-2-Enoyl-CoAsMitochondria
Peroxisomal bifunctional enzymetrans-2-Enoyl-CoAsPeroxisomes

Table 2: Candidate Enoyl-CoA Hydratase Gene Families for C-3 Hydroxylation.

Experimental Protocols for Gene Identification and Characterization

The following section details a generalized workflow for the identification and functional validation of the genes responsible for this compound synthesis.

Experimental Workflow cluster_workflow Gene Identification and Validation Workflow Bioinformatics 1. Candidate Gene Identification (Bioinformatics) Cloning 2. Gene Cloning and Vector Construction Bioinformatics->Cloning Expression 3. Heterologous Expression (e.g., in S. cerevisiae) Cloning->Expression Assay 4. In Vitro Enzyme Assay Expression->Assay Analysis 5. Product Identification (GC-MS / LC-MS) Assay->Analysis Kinetics 6. Enzyme Kinetics & Characterization Analysis->Kinetics

Workflow for identifying genes for this compound synthesis.
Protocol 1: Candidate Gene Identification (Bioinformatics)

  • Database Mining: Perform BLAST searches of protein and nucleotide databases (e.g., NCBI, UniProt) using known sequences of CYP4 family members and enoyl-CoA hydratases as queries.

  • Phylogenetic Analysis: Construct phylogenetic trees to identify orthologs and paralogs of candidate genes in the organism of interest.

  • Transcriptomic Data Analysis: Analyze existing RNA-seq or microarray data to identify candidate genes that are co-expressed with other genes involved in lipid metabolism or that are upregulated under conditions where this compound is expected to be produced.

Protocol 2: Heterologous Expression and Functional Validation
  • Gene Cloning: Amplify the open reading frames of candidate genes from cDNA using PCR and clone them into a suitable expression vector (e.g., pYES2 for yeast, pET series for E. coli).

  • Heterologous Expression: Transform the expression constructs into a suitable host organism, such as Saccharomyces cerevisiae or Escherichia coli. Induce protein expression according to the vector system's protocol.

  • Microsome/Cell Lysate Preparation: Prepare microsomes (for CYPs) or clarified cell lysates containing the expressed enzyme.

  • In Vitro Enzyme Assay:

    • For CYP activity: Incubate the enzyme preparation with decanoyl-CoA, NADPH, and a cytochrome P450 reductase.

    • For Enoyl-CoA Hydratase activity: Incubate the enzyme with a trans-2-decenoyl-CoA substrate.

    • For the complete pathway (if co-expressed): Incubate with decanoyl-CoA, NADPH, and other necessary co-factors.

  • Metabolite Extraction and Analysis:

    • Stop the reaction and extract the lipids using a solvent system like the Folch method (chloroform:methanol).

    • Derivatize the fatty acids to their methyl esters (for GC-MS) or analyze directly by LC-MS.

    • Identify the product (this compound) by comparing its mass spectrum and retention time to an analytical standard, if available. High-resolution mass spectrometry can be used to confirm the elemental composition.

Quantitative Data Presentation

While specific kinetic data for the synthesis of this compound is not yet available, the following table presents representative kinetic parameters for the candidate enzyme families based on published literature for similar substrates. These values can serve as a benchmark for initial characterization studies.

Enzyme ClassRepresentative EnzymeSubstrateKm (µM)kcat (min-1)
Cytochrome P450 Human CYP4A11Lauric Acid (C12)10 - 5020 - 100
Enoyl-CoA Hydratase Rat Mitochondrial HydrataseCrotonyl-CoA (C4)25 - 100>1000

Table 3: Representative Enzyme Kinetic Parameters.

Conclusion and Future Directions

The identification of the genetic determinants for this compound synthesis represents a significant step towards understanding its physiological function. The proposed pathway and experimental framework provided in this guide offer a rational approach to this discovery process. Future work should focus on the heterologous expression of candidate genes, detailed biochemical characterization of the encoded enzymes, and the development of knockout or knockdown models to elucidate the in vivo role of this novel dihydroxylated fatty acid. The insights gained from these studies could pave the way for new therapeutic interventions in metabolic and inflammatory diseases.

Methodological & Application

Application Note: Quantitative Analysis of 3,8-Dihydroxydecanoyl-CoA using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3,8-dihydroxydecanoyl-CoA in biological matrices. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals investigating metabolic pathways and related drug discovery.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of signaling molecules. The accurate quantification of these molecules is essential for understanding cellular metabolism in both healthy and diseased states.[1] this compound is a coenzyme A derivative whose precise biological role is an active area of investigation. LC-MS/MS has become the preferred analytical technique for acyl-CoA analysis due to its high sensitivity and specificity.[1] This document outlines a comprehensive protocol for the extraction and quantification of this compound, adaptable to various research needs.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general context of fatty acid β-oxidation where hydroxyacyl-CoAs are key intermediates, and the overall experimental workflow for the LC-MS/MS analysis of this compound.

fatty_acid_beta_oxidation Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA Enoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (e.g., this compound) Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Figure 1: Generalized Fatty Acid β-Oxidation Pathway.

experimental_workflow Sample_Collection Biological Sample Collection (e.g., Cells, Tissues) Sample_Preparation Sample Preparation (Solid-Phase Extraction) Sample_Collection->Sample_Preparation LC_Separation Liquid Chromatography (LC) (C18 Reversed-Phase) Sample_Preparation->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) (Positive ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Figure 2: LC-MS/MS Experimental Workflow.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

This protocol is adapted from established methods for acyl-CoA extraction.[1]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water.

  • Sample Loading: Load 500 µL of the biological sample onto the conditioned C18 SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute this compound with 1 mL of methanol.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

An alternative sample preparation method involves deproteinization with 5-sulfosalicylic acid (SSA), which may be suitable for retaining more polar analytes that could be lost during SPE.[2]

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for a brief period, and then return to initial conditions for column re-equilibration.[1]

Tandem Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: Acyl-CoAs characteristically exhibit a neutral loss of 507 amu in positive ion mode MS/MS, corresponding to the coenzyme A portion.[2][3] The specific transition for this compound would be determined by its precursor ion (M+H)+ and the common product ion. The molecular formula for this compound is C31H54N7O19P3S. Its monoisotopic mass is approximately 953.25 g/mol . Therefore, the protonated precursor ion [M+H]+ would be m/z 954.25. The product ion resulting from the neutral loss of 507 would be m/z 447.25.

  • MS Parameters:

    • Collision Energy (CE): This must be optimized for the specific analyte.[1][3]

    • Desolvation Potential (DP) and other source parameters: These should be optimized to achieve maximum sensitivity for the protonated precursor ion.[3]

Quantitative Data

The following table summarizes the expected performance of a validated LC-MS/MS method for acyl-CoA quantification, based on published data for similar analytes.[1] Method validation for this compound should be performed to establish specific performance characteristics.

ParameterLC-MS/MS MethodHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[1]120 pmol (with derivatization)[1]~50 fmol[1]
Limit of Quantification (LOQ) 5-50 fmol[1]1.3 nmol (LC/MS-based)[1]~100 fmol[1]
Linearity (R²) >0.99[1]>0.99Variable
Precision (RSD%) < 5%[1]< 15%< 20%
Specificity High (mass-to-charge ratio)[1]Moderate (risk of co-elution)High (enzyme-specific)
Throughput HighModerateLow to Moderate

Conclusion

The described LC-MS/MS method provides a highly sensitive and specific approach for the quantification of this compound. The detailed protocols for sample preparation, chromatography, and mass spectrometry serve as a robust starting point for researchers. It is recommended to perform method validation with authentic standards of this compound to establish performance characteristics for this specific analyte.

References

Application Notes & Protocols for the Quantification of 3,8-Dihydroxydecanoyl-CoA in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

3,8-Dihydroxydecanoyl-CoA is a hydroxylated medium-chain acyl-coenzyme A molecule. While its precise role in plant metabolism is still under investigation, hydroxylated fatty acids are known to be involved in various physiological processes, including the formation of cutin and suberin, which act as protective barriers against environmental stress. The accurate quantification of this compound in different plant tissues can provide valuable insights into its biosynthetic pathways and biological functions.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of acyl-CoA species due to its high sensitivity and specificity, which is crucial for analyzing these typically low-abundance molecules in complex biological matrices.[1][2]

Challenges in Acyl-CoA Quantification

The quantification of acyl-CoA thioesters in plant tissues presents several analytical challenges:

  • Low Abundance: Acyl-CoAs are typically present at very low concentrations (pmol to fmol range).[3]

  • Instability: The thioester bond is susceptible to both chemical and enzymatic degradation. Rapid quenching of metabolic activity and careful sample handling are critical.

  • Matrix Effects: Plant extracts are complex mixtures containing numerous compounds that can interfere with the ionization of the target analyte in the mass spectrometer.

Method Overview

The presented method utilizes a robust sample preparation procedure involving rapid tissue homogenization, followed by solid-phase extraction (SPE) to isolate and concentrate the acyl-CoAs. Quantification is achieved by a sensitive LC-MS/MS method using multiple reaction monitoring (MRM) for high specificity. The use of a suitable internal standard is essential for accurate quantification to correct for analyte loss during sample preparation and for variations in instrument response.[4][5]

Experimental Protocols

Materials and Reagents
  • Plant tissue (e.g., leaves, roots, seeds)

  • Liquid nitrogen

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled analog.

  • Extraction Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol (B130326), HPLC grade

  • Saturated Ammonium (B1175870) Sulfate (B86663) solution

  • Formic acid, LC-MS grade

  • Methanol (B129727), HPLC grade

  • Water, LC-MS grade

  • Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg

Sample Preparation and Extraction
  • Harvesting and Quenching: Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench all metabolic activity.[6] Store at -80°C until extraction.

  • Homogenization:

    • Weigh approximately 100-200 mg of frozen, powdered tissue into a pre-chilled tube.

    • Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard (e.g., 10 nmol of C17:0-CoA).[4]

    • Add 2.0 mL of isopropanol and homogenize thoroughly using a tissue homogenizer.[4]

    • Add 0.25 mL of saturated ammonium sulfate and 4.0 mL of acetonitrile.[4]

    • Vortex vigorously for 5 minutes.

  • Phase Separation:

    • Centrifuge the mixture at 4,000 x g for 10 minutes at 4°C.

    • Carefully collect the upper aqueous-organic phase containing the acyl-CoAs.[4]

Solid-Phase Extraction (SPE) Cleanup
  • Dilution: Dilute the collected supernatant with 10 mL of 100 mM KH2PO4 buffer (pH 4.9).[4]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.[1]

  • Sample Loading: Load the diluted extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 5% methanol in water to remove polar impurities.[1]

  • Elution: Elute the acyl-CoAs with 1.5 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of 50% methanol in water for LC-MS/MS analysis.[1]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95% to 5% B

      • 10.1-15 min: 5% B

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Common Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) group.[7]

    • Hypothetical MRM Transitions:

      • Analyte: this compound (Molecular Formula: C31H54N7O19P3S, Calculated [M+H]+: 958.25)

        • Precursor Ion (Q1): m/z 958.3

        • Product Ion (Q3): m/z 451.3 (resulting from neutral loss of 507)

      • Internal Standard: Heptadecanoyl-CoA (C17:0-CoA) (Calculated [M+H]+: 1022.5)

        • Precursor Ion (Q1): m/z 1022.5

        • Product Ion (Q3): m/z 515.5 (resulting from neutral loss of 507)

    Note: These MRM transitions are theoretical and must be optimized by direct infusion of a standard, if available.

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is a template table for presenting the results.

Sample IDPlant TissueReplicateConcentration (pmol/g FW)Std. Dev.% RSD
WT-L-1Leaf1Value
WT-L-2Leaf2ValueValueValue
WT-L-3Leaf3Value
MUT-L-1Leaf1Value
MUT-L-2Leaf2ValueValueValue
MUT-L-3Leaf3Value
WT-R-1Root1Value
WT-R-2Root2ValueValueValue
WT-R-3Root3Value

FW: Fresh Weight; RSD: Relative Standard Deviation

For reference, concentrations of other acyl-CoAs, such as acetyl-CoA, in plant tissues have been reported in the range of 5 to 25 nmol/g fresh weight.[6][8]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Harvest Plant Tissue Harvesting Quench Flash Freeze in Liquid N2 Harvest->Quench Homogenize Homogenization with IS Quench->Homogenize Extract Solvent Extraction & Centrifugation Homogenize->Extract SPE Solid-Phase Extraction (SPE) Extract->SPE Dry Dry Down SPE->Dry Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for the quantification of this compound.

Hypothetical Biosynthetic Pathway

G cluster_info Hypothetical Pathway Octanoyl_CoA Octanoyl-CoA Elongation Fatty Acid Elongase (+ Malonyl-CoA) Octanoyl_CoA->Elongation Elongation Cycle Hydroxy_Octanoyl_CoA 3-Hydroxyoctanoyl-CoA Hydroxylase1 Hydroxylase 1 Hydroxy_Octanoyl_CoA->Hydroxylase1 Hydroxylation at C3 Dihydroxy_Decanoyl_CoA This compound Elongation->Hydroxy_Octanoyl_CoA Reduction & Dehydration Hydroxylase1->Dihydroxy_Decanoyl_CoA Further modifications Hydroxylase2 Hydroxylase 2

Caption: A hypothetical pathway for the biosynthesis of this compound.

References

Application Notes and Protocols for Tracing 3,8-Dihydroxydecanoyl-CoA Metabolism with Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the metabolic fate of lipid molecules is crucial for elucidating their roles in health and disease, and for the development of novel therapeutics. Stable isotope labeling, coupled with mass spectrometry, offers a powerful technique to trace the metabolism of specific molecules in complex biological systems.[1][2][3] This document provides detailed application notes and protocols for tracing the metabolism of 3,8-Dihydroxydecanoyl-CoA, a dihydroxy fatty acyl-CoA intermediate. While specific literature on the complete metabolic pathway of this compound is limited, this guide leverages established principles of fatty acid metabolism and stable isotope tracing to provide a robust framework for its investigation.

Overview of this compound Metabolism

This compound is a hydroxylated fatty acyl-CoA. Based on its structure, it is hypothesized to be metabolized through a modified beta-oxidation pathway. The presence of a hydroxyl group at the C3 position is a common intermediate in standard beta-oxidation. The additional hydroxyl group at the C8 position suggests potential alternative or subsequent metabolic steps. The proposed metabolic pathway involves sequential enzymatic reactions that shorten the acyl chain, ultimately leading to the production of smaller acyl-CoA molecules and acetyl-CoA, which can then enter central carbon metabolism.

Principle of Stable Isotope Labeling for Metabolic Tracing

The core principle of this methodology is the introduction of a stable isotope-labeled precursor of this compound into a biological system (e.g., cell culture or in vivo model).[1] The isotopic label, most commonly ¹³C or ²H (deuterium), allows the exogenous molecule and its downstream metabolites to be distinguished from their endogenous, unlabeled counterparts by mass spectrometry.[3] By tracking the appearance and abundance of the labeled isotopes in various metabolites over time, researchers can map the metabolic pathway and quantify the flux through it.

Quantitative Data Summary

The following tables provide a template for the types of quantitative data that can be generated from these experiments. Actual values will be experiment-dependent.

Table 1: Isotopic Enrichment of Key Metabolites Over Time

Time PointLabeled this compound (M+X) Enrichment (%)Labeled Downstream Metabolite 1 (M+Y) Enrichment (%)Labeled Downstream Metabolite 2 (M+Z) Enrichment (%)
0 min000
30 minValueValueValue
60 minValueValueValue
120 minValueValueValue
240 minValueValueValue

M+X, M+Y, M+Z represent the mass-to-charge ratio of the labeled parent molecule and its metabolites, respectively, where X, Y, and Z are the mass shifts due to the isotopic labels.

Table 2: Absolute Quantification of Metabolites

ConditionEndogenous this compound (pmol/mg protein)Labeled this compound (pmol/mg protein)Endogenous Downstream Metabolite 1 (pmol/mg protein)Labeled Downstream Metabolite 1 (pmol/mg protein)
ControlValueValueValueValue
Treatment 1ValueValueValueValue
Treatment 2ValueValueValueValue

Experimental Protocols

Synthesis of Isotopically Labeled this compound

The synthesis of a stable isotope-labeled version of this compound is a prerequisite. This is a complex organic synthesis step that will likely require custom synthesis. A potential strategy involves starting with a commercially available isotopically labeled decanoic acid (e.g., U-¹³C₁₀-decanoic acid) and introducing the hydroxyl groups at the 3 and 8 positions through a multi-step chemical synthesis, followed by activation to its Coenzyme A thioester.

Cell Culture and Labeling
  • Cell Seeding: Plate cells (e.g., hepatocytes, cardiomyocytes) at an appropriate density in standard culture medium and allow them to adhere and reach the desired confluency.

  • Medium Exchange: Aspirate the standard medium and replace it with a serum-free or dialyzed serum-containing medium to minimize interference from unlabeled fatty acids.

  • Labeling: Introduce the isotopically labeled this compound to the culture medium at a final concentration typically in the low micromolar range. The optimal concentration should be determined empirically.

  • Time Course: Incubate the cells for various time points (e.g., 0, 30, 60, 120, 240 minutes) to track the progression of metabolism.

Sample Preparation for Mass Spectrometry
  • Metabolism Quenching and Cell Lysis:

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture plate to quench metabolic activity and lyse the cells.

  • Extraction of Acyl-CoAs:

    • Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

    • Vortex thoroughly to ensure complete extraction.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Internal Standard Spiking:

    • For absolute quantification, a heavy-labeled internal standard for this compound and its expected metabolites should be added to the supernatant. The Stable Isotope Labeling by Essential Nutrients in cell Culture (SILEC) approach can be used to generate a suite of labeled acyl-CoA internal standards.[4][5]

  • Sample Clean-up:

    • The supernatant containing the extracted acyl-CoAs can be further purified using solid-phase extraction (SPE) to remove interfering substances.

LC-MS/MS Analysis
  • Chromatography:

    • Column: Use a C18 reversed-phase column suitable for the separation of polar lipids.

    • Mobile Phases:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a gradient that effectively separates this compound from its potential metabolites.

  • Mass Spectrometry:

    • Ionization Mode: Use electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Employ tandem mass spectrometry (MS/MS) for sensitive and specific detection.

    • MRM Transitions: For targeted analysis, set up Multiple Reaction Monitoring (MRM) transitions for both the labeled and unlabeled versions of this compound and its predicted metabolites. The precursor ion will be the [M+H]⁺ of the acyl-CoA, and the product ion will be a characteristic fragment (e.g., the fragment corresponding to the loss of the acyl chain).

Data Analysis and Interpretation

  • Peak Integration: Integrate the peak areas for the labeled and unlabeled analytes and the internal standards.

  • Isotopic Enrichment Calculation: Calculate the percentage of isotopic enrichment for each metabolite at each time point.

  • Metabolic Flux Calculation: The rate of appearance of labeled downstream metabolites can be used to calculate the flux through the metabolic pathway.[6]

  • Pathway Mapping: The identification of a series of labeled metabolites will allow for the reconstruction of the metabolic pathway of this compound.

Visualizations

Metabolic_Pathway Labeled_3_8_Dihydroxydecanoyl_CoA Labeled this compound Metabolite_A Metabolite A (e.g., 3,8-Dihydroxyoctanoyl-CoA) Labeled_3_8_Dihydroxydecanoyl_CoA->Metabolite_A β-oxidation step 1 Metabolite_B Metabolite B (e.g., 3-Hydroxy-6-oxo-octanoyl-CoA) Metabolite_A->Metabolite_B β-oxidation step 2 Acetyl_CoA Labeled Acetyl-CoA Metabolite_B->Acetyl_CoA Thiolysis TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Proposed metabolic pathway of this compound.

Experimental_Workflow cluster_CellCulture Cell Culture & Labeling cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Cell_Seeding 1. Cell Seeding Medium_Exchange 2. Medium Exchange Cell_Seeding->Medium_Exchange Add_Labeled_Substrate 3. Add Labeled This compound Medium_Exchange->Add_Labeled_Substrate Time_Course 4. Time Course Incubation Add_Labeled_Substrate->Time_Course Quenching_Lysis 5. Quenching & Lysis Time_Course->Quenching_Lysis Extraction 6. Metabolite Extraction Quenching_Lysis->Extraction Internal_Standard 7. Add Internal Standard Extraction->Internal_Standard LC_MS_MS 8. LC-MS/MS Analysis Internal_Standard->LC_MS_MS Data_Processing 9. Data Processing LC_MS_MS->Data_Processing Pathway_Analysis 10. Pathway & Flux Analysis Data_Processing->Pathway_Analysis

Caption: Experimental workflow for tracing metabolism.

References

Solid-Phase Extraction of Dihydroxyacyl-CoAs: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of dihydroxyacyl-CoAs from biological samples. Dihydroxyacyl-CoAs are critical intermediates in several metabolic pathways, including peroxisomal beta-oxidation of fatty acids. Their accurate quantification is essential for understanding cellular metabolism and the development of therapeutic strategies for metabolic disorders. This protocol is adapted from established methods for general acyl-CoA extraction, with specific modifications to account for the increased polarity of dihydroxyacyl-CoAs, ensuring their efficient recovery and purification prior to downstream analysis by techniques such as mass spectrometry.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central molecules in cellular metabolism, participating in fatty acid metabolism, energy production, and the synthesis of complex lipids. A specific subclass of these molecules, dihydroxyacyl-CoAs, are key intermediates in the peroxisomal beta-oxidation of long-chain and very-long-chain fatty acids. The presence of two hydroxyl groups on the acyl chain significantly increases their polarity compared to their non-hydroxylated counterparts. This increased polarity necessitates specific considerations during sample preparation to ensure efficient extraction and purification.

Solid-phase extraction (SPE) is a widely used technique for the selective isolation and concentration of analytes from complex matrices. This application note details a robust SPE protocol for the enrichment of dihydroxyacyl-CoAs from biological tissues, providing researchers with a reliable method to prepare samples for accurate quantification and further investigation into their physiological roles.

Data Presentation

The recovery of acyl-CoAs using solid-phase extraction can be influenced by the chain length and functional groups of the acyl chain. While specific recovery data for dihydroxyacyl-CoAs is not extensively published, the following table summarizes representative recovery rates for various acyl-CoAs using a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE method, which can serve as a baseline for expected recoveries.[1] It is anticipated that the recovery of the more polar dihydroxyacyl-CoAs may require optimization of the wash and elution steps.

Acyl-CoA SpeciesChain LengthAverage Recovery (%)
Acetyl-CoAC285-95
Malonyl-CoAC383-90
Octanoyl-CoAC888-92
Oleoyl-CoAC18:185-90
Palmitoyl-CoAC16:070-80
Arachidonyl-CoAC20:483-88

Experimental Protocols

This protocol is a comprehensive method for the solid-phase extraction of dihydroxyacyl-CoAs from biological tissue samples.

Materials
  • Tissue Samples: Fresh or frozen biological tissues.

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.

  • Extraction Solvent: Acetonitrile (B52724) (ACN) and 2-Propanol (Isopropanol).

  • Internal Standard: Heptadecanoyl-CoA (C17:0) or another appropriate odd-chain acyl-CoA.

  • SPE Cartridges: 2-(2-pyridyl)ethyl functionalized silica gel cartridges.

  • Wash Solution 1 (Standard): Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[1]

  • Wash Solution 2 (for Dihydroxyacyl-CoAs - More Polar): To be optimized, potentially with a higher aqueous or alcohol content to remove less polar lipids without eluting the target analytes. A starting point could be to decrease the acetonitrile concentration.

  • Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v).[1]

  • Equipment: Glass homogenizer, centrifuge, vacuum manifold for SPE, nitrogen evaporator or vacuum concentrator.

Procedure

1. Sample Preparation and Homogenization: a. Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer. b. Add 1 mL of ice-cold Homogenization Buffer containing the internal standard. c. Homogenize the tissue on ice until a uniform suspension is achieved. d. Add 1 mL of 2-Propanol and homogenize again.[1]

2. Extraction of Acyl-CoAs: a. Transfer the homogenate to a centrifuge tube. b. Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[1] c. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1] d. Carefully collect the supernatant containing the acyl-CoAs.

3. Solid-Phase Extraction (SPE): a. Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Elution Solution followed by 2 mL of Wash Solution 1 through the cartridge. Do not let the column run dry. b. Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or with a gentle vacuum. c. Washing: i. Wash the column with 2 mL of Wash Solution 1 to remove non-polar and weakly retained impurities. ii. (Optimization Step for Dihydroxyacyl-CoAs): Perform a second wash with 2 mL of a more polar wash solution (Wash Solution 2) to remove lipids of intermediate polarity while retaining the dihydroxyacyl-CoAs. The exact composition of this wash solution may require optimization based on the specific dihydroxyacyl-CoAs of interest. d. Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.

4. Sample Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried acyl-CoAs in a solvent compatible with the intended downstream analysis (e.g., a mixture of water and methanol for LC-MS).

Mandatory Visualizations

Experimental Workflow

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Tissue Tissue Sample (50-100mg) Homogenization Homogenize in Phosphate Buffer + ISTD Tissue->Homogenization Extraction Extract with Acetonitrile & Isopropanol Homogenization->Extraction Centrifugation Centrifuge (12,000g, 10 min, 4°C) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Conditioning Column Conditioning Supernatant->Conditioning Loading Sample Loading Conditioning->Loading Wash1 Wash 1 (Less Polar Impurities) Loading->Wash1 Wash2 Wash 2 (Optimized for Polarity) Wash1->Wash2 Elution Elution of Dihydroxyacyl-CoAs Wash2->Elution Concentration Evaporation Elution->Concentration Reconstitution Reconstitution Concentration->Reconstitution LCMS LC-MS Analysis Reconstitution->LCMS

Caption: Experimental workflow for the solid-phase extraction of dihydroxyacyl-CoAs.

Signaling Pathway: Peroxisomal Beta-Oxidation

Peroxisomal_Beta_Oxidation FattyAcid Long-Chain Fatty Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase FattyAcylCoA Fatty Acyl-CoA AcylCoA_Synthetase->FattyAcylCoA AcylCoA_Oxidase Acyl-CoA Oxidase FattyAcylCoA->AcylCoA_Oxidase EnoylCoA trans-2-Enoyl-CoA AcylCoA_Oxidase->EnoylCoA EnoylCoA_Hydratase Enoyl-CoA Hydratase EnoylCoA->EnoylCoA_Hydratase HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA_Hydratase->HydroxyacylCoA HydroxyacylCoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->HydroxyacylCoA_Dehydrogenase DihydroxyacylCoA Dihydroxyacyl-CoA HydroxyacylCoA->DihydroxyacylCoA Further Oxidation KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA_Dehydrogenase->KetoacylCoA Thiolase Thiolase KetoacylCoA->Thiolase Shortened_AcylCoA Chain-Shortened Acyl-CoA Thiolase->Shortened_AcylCoA AcetylCoA Acetyl-CoA Thiolase->AcetylCoA DihydroxyacylCoA->HydroxyacylCoA_Dehydrogenase

Caption: Simplified pathway of peroxisomal beta-oxidation highlighting dihydroxyacyl-CoA.

References

Application Notes and Protocols for the Enzymatic Assay of 3,8-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the citric acid cycle, and the biosynthesis of complex lipids.[1] Their accurate quantification is crucial for understanding cellular energy status, identifying metabolic dysregulation in diseases such as diabetes and cancer, and for the development of novel therapeutics targeting metabolic pathways.[2] 3,8-Dihydroxydecanoyl-CoA is a specialized acyl-CoA whose precise biological role and metabolism are still under investigation. The development of robust and reliable assays for this molecule is essential to elucidate its function.

This document provides detailed protocols for two distinct methodologies for the quantification of this compound: a spectrophotometric enzymatic assay and a high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The enzymatic assay offers a convenient and accessible method for determining enzyme activity, while the LC-MS/MS protocol provides a highly specific and sensitive approach for absolute quantification in complex biological matrices.

Method 1: Spectrophotometric Enzymatic Assay

This assay is based on the principle that 3-hydroxyacyl-CoA dehydrogenase (HADH) catalyzes the oxidation of the 3-hydroxyl group of an acyl-CoA in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), producing NADH.[2][3] The increase in NADH concentration can be monitored by the corresponding increase in absorbance at 340 nm.

Principle

The enzymatic reaction is as follows:

This compound + NAD⁺ --(3-Hydroxyacyl-CoA Dehydrogenase)--> 3-Keto-8-hydroxydecanoyl-CoA + NADH + H⁺

The rate of NADH production is directly proportional to the enzymatic activity under appropriate conditions.

Experimental Protocol

1. Materials and Reagents:

  • This compound (substrate)

  • 3-Hydroxyacyl-CoA Dehydrogenase (HADH) from porcine heart (e.g., Sigma-Aldrich)

  • NAD⁺ (nicotinamide adenine dinucleotide, oxidized form)

  • Tris-HCl buffer (100 mM, pH 8.5)

  • Bovine Serum Albumin (BSA)

  • Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

  • 96-well UV-transparent microplates or quartz cuvettes

2. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water. Store in aliquots at -80°C.

  • NAD⁺ Stock Solution: Prepare a 20 mM stock solution of NAD⁺ in deionized water. Store in aliquots at -20°C.

  • Enzyme Solution: Prepare a working solution of HADH in cold assay buffer containing 0.1% BSA. The optimal concentration should be determined empirically but a starting point of 0.5-1.0 U/mL is recommended. Keep the enzyme solution on ice at all times.

3. Assay Procedure:

  • Set up the reaction mixture in a 96-well plate or cuvette. A total reaction volume of 200 µL (for plates) or 1 mL (for cuvettes) is recommended.

  • Add the following components to each well/cuvette in the order listed:

    • Assay Buffer

    • NAD⁺ solution (final concentration of 2 mM)

    • Substrate solution (start with a final concentration of 100 µM)

  • Mix gently and incubate at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding the HADH enzyme solution.

  • Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Include a blank control that contains all components except the substrate to correct for any background NAD⁺ reduction.

4. Data Analysis:

  • Determine the rate of reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.

  • Calculate the concentration of NADH produced using the Beer-Lambert law: A = εbc, where:

    • A is the absorbance

    • ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹)

    • b is the path length of the cuvette or well (in cm)

    • c is the concentration of NADH (in M)

  • Enzyme activity (in U/mL, where 1 U = 1 µmol of NADH produced per minute) can be calculated using the following formula: Activity (U/mL) = (ΔA340/min) * (Total Reaction Volume in mL) / (ε * Path Length in cm * Enzyme Volume in mL)

Data Presentation
ParameterValue
Substrate Concentration (µM)100
NAD⁺ Concentration (mM)2
Enzyme Concentration (U/mL)0.5
Initial Rate (ΔA340/min)0.052
Specific Activity (U/mg)Calculated Value
Kₘ (µM)Determined from substrate titration
Vₘₐₓ (µmol/min/mg)Determined from substrate titration

Method 2: LC-MS/MS Quantification

This method provides a highly sensitive and specific approach for the absolute quantification of this compound in biological samples. It involves sample extraction, chromatographic separation, and detection by tandem mass spectrometry.

Principle

Samples are first processed to extract the acyl-CoA species. The extract is then injected into a liquid chromatograph coupled to a tandem mass spectrometer. The analyte is separated from other molecules based on its physicochemical properties and then detected based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Experimental Protocol

1. Materials and Reagents:

  • This compound (analytical standard)

  • Internal Standard (IS), e.g., ¹³C-labeled or odd-chain acyl-CoA not present in the sample

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system (e.g., Triple Quadrupole)

2. Sample Preparation (Solid-Phase Extraction):

  • Homogenize biological samples (cells or tissues) in a suitable buffer on ice.

  • Add the internal standard to the homogenate.

  • Precipitate proteins by adding ice-cold acetonitrile. Centrifuge to pellet the precipitate.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the supernatant from the previous step onto the SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.

  • Elute the this compound with a higher concentration of organic solvent (e.g., 80% methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Parameters:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.3 mL/min

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then re-equilibrate. A typical gradient might be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-15 min, 95-5% B.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: These need to be optimized empirically using the analytical standard. The precursor ion will be the [M+H]⁺ of this compound. Product ions will be characteristic fragments.

4. Data Analysis:

  • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standard.

  • Quantify the amount of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Data Presentation
Sample IDAnalyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Concentration (nM)
Blank0150,0000.000
Standard 11,500152,0000.011
Standard 27,600151,0000.055
Sample A4,500149,0000.033.02
Sample B12,300153,0000.088.04

Visualizations

G Proposed Beta-Oxidation of this compound sub This compound enzyme 3-Hydroxyacyl-CoA Dehydrogenase sub->enzyme nad NAD+ nad->enzyme prod 3-Keto-8-hydroxydecanoyl-CoA nadh NADH + H+ enzyme->prod enzyme->nadh

Caption: Proposed enzymatic oxidation of this compound.

G Assay Development Workflow cluster_0 Enzymatic Assay cluster_1 LC-MS/MS Assay A1 Prepare Reagents A2 Set up Reaction Mixture A1->A2 A3 Initiate with Enzyme A2->A3 A4 Monitor A340 A3->A4 A5 Calculate Activity A4->A5 end_A Enzyme Kinetics Data A5->end_A B1 Sample Homogenization B2 Solid-Phase Extraction B1->B2 B3 LC Separation B2->B3 B4 MS/MS Detection B3->B4 B5 Quantify with Cal Curve B4->B5 end_B Absolute Concentration Data B5->end_B start Biological Sample or Standard start->A1 start->B1

Caption: Workflow for assaying this compound.

References

Application Note: Analysis of 3,8-Dihydroxydecanoyl-CoA using Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a methodology for the analysis of 3,8-Dihydroxydecanoyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is an intermediate in various metabolic pathways, and its accurate detection and quantification are crucial for metabolic research. This document outlines the predicted fragmentation pattern of this compound and provides a detailed protocol for its analysis, intended for researchers, scientists, and professionals in drug development.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central molecules in cellular metabolism, participating in fatty acid metabolism and the biosynthesis of complex lipids. Tandem mass spectrometry is a powerful technique for the sensitive and specific quantification of these molecules. The fragmentation of acyl-CoAs in tandem mass spectrometry is characterized by well-defined patterns, primarily involving the Coenzyme A moiety. In positive ion mode, acyl-CoAs typically exhibit a significant neutral loss of the 3'-phosphoadenosine-5'-diphosphate portion (507 Da) and produce a characteristic fragment ion at m/z 428, corresponding to the phosphoadenosine part.[1][2][3][4][5][6] This application note extends these principles to the specific case of this compound, proposing a fragmentation pattern that includes characteristic losses from the dihydroxylated acyl chain.

Predicted Fragmentation of this compound

The fragmentation of this compound is predicted to follow the general patterns observed for other acyl-CoAs, with additional fragmentation pathways specific to the dihydroxydecanoyl chain. The primary fragmentation events are expected to occur at the CoA moiety, with further fragmentation involving the hydroxyl groups on the acyl chain.

Key Predicted Fragmentation Pathways (Positive Ion Mode):

  • Neutral Loss of the 3'-phosphoadenosine-5'-diphosphate moiety: A characteristic neutral loss of 507.0 Da from the precursor ion ([M+H]⁺) is expected, which is a common feature for all acyl-CoA species.[1][3][4][6]

  • Formation of the Adenosine-3',5'-diphosphate fragment: A prominent product ion at m/z 428.037 is anticipated, corresponding to the adenosine-3',5'-diphosphate portion of the CoA molecule.[1][2][4][5][7]

  • Neutral Loss of Water: The presence of two hydroxyl groups at the 3- and 8-positions of the decanoyl chain makes sequential neutral losses of water (18 Da) highly probable. This would result in product ions corresponding to [M+H - H₂O]⁺ and [M+H - 2H₂O]⁺.

  • Combined Losses: Fragmentation events can be a combination of the above, leading to product ions such as [M+H - 507 - H₂O]⁺ and [M+H - 507 - 2H₂O]⁺.

Quantitative Data Summary

The following table summarizes the predicted mass-to-charge ratios (m/z) for the precursor and major product ions of this compound in positive ion mode.

Ion DescriptionPredicted m/z
Precursor Ion
[M+H]⁺958.3
Product Ions
[M+H - H₂O]⁺940.3
[M+H - 2H₂O]⁺922.3
[M+H - 507.0]⁺451.3
[Adenosine-3',5'-diphosphate]⁺428.0
[M+H - 507.0 - H₂O]⁺433.3
[M+H - 507.0 - 2H₂O]⁺415.3

Experimental Protocol

This protocol provides a general framework for the LC-MS/MS analysis of this compound. Optimization of specific parameters may be required depending on the instrumentation and sample matrix.

Sample Preparation (from cell culture)
  • Cell Lysis: Aspirate cell culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS). Add 1 mL of ice-cold extraction solvent (e.g., 2.5% sulfosalicylic acid) to the cell culture plate.

  • Scraping and Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Transfer: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample).

  • Storage: Samples can be stored at -80°C until analysis.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of acyl-CoAs.

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile/Water (95:5, v/v) with 10 mM ammonium acetate.

  • Gradient:

    Time (min) %B
    0.0 2
    2.0 2
    12.0 98
    15.0 98
    15.1 2

    | 20.0 | 2 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Multiple Reaction Monitoring (MRM) Transitions:

    Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    958.3 451.3 Optimize for instrument
    958.3 428.0 Optimize for instrument

    | 958.3 | 433.3 | Optimize for instrument |

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Visualizations

fragmentation_pathway M [this compound + H]⁺ m/z = 958.3 M_H2O [M+H - H₂O]⁺ m/z = 940.3 M->M_H2O - H₂O M_507 [M+H - 507.0]⁺ (Acyl Chain Fragment) m/z = 451.3 M->M_507 - 507.0 Da CoA_frag [Adenosine-3',5'-diphosphate]⁺ m/z = 428.0 M->CoA_frag - Acyl Chain M_2H2O [M+H - 2H₂O]⁺ m/z = 922.3 M_H2O->M_2H2O - H₂O M_507_H2O [M+H - 507.0 - H₂O]⁺ m/z = 433.3 M_507->M_507_H2O - H₂O M_507_2H2O [M+H - 507.0 - 2H₂O]⁺ m/z = 415.3 M_507_H2O->M_507_2H2O - H₂O

Caption: Predicted MS/MS fragmentation pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis cell_lysis Cell Lysis centrifugation Centrifugation cell_lysis->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection is_addition Internal Standard Addition supernatant_collection->is_addition lc_separation Reversed-Phase LC Separation is_addition->lc_separation ms_analysis Tandem MS Analysis (ESI+) lc_separation->ms_analysis peak_integration Peak Integration ms_analysis->peak_integration quantification Quantification peak_integration->quantification

Caption: General experimental workflow for the analysis of this compound.

References

Application Notes and Protocols for the Chemical Synthesis of 3,8-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical and chemoenzymatic synthesis of 3,8-Dihydroxydecanoyl-CoA. Due to the absence of a direct, published synthesis route for this specific molecule, a plausible multi-step chemical synthesis for the precursor, 3,8-dihydroxydecanoic acid, is proposed. This is followed by a robust chemoenzymatic method for the final ligation of Coenzyme A.

Introduction

This compound is a molecule of interest in metabolic studies and as a potential building block in the biosynthesis of specialty chemicals. Its synthesis is not trivial due to the presence of two hydroxyl groups at specific positions on the decanoyl chain, which requires a regioselective approach. The subsequent attachment of the Coenzyme A moiety, a large and sensitive biomolecule, is best achieved under mild enzymatic conditions to ensure high yield and purity.

This protocol is divided into two main stages:

  • Chemical Synthesis of 3,8-Dihydroxydecanoic Acid: A proposed multi-step synthetic route starting from commercially available materials. This section includes a hypothetical reaction scheme and detailed procedures for each step.

  • Chemoenzymatic Synthesis of this compound: A well-established method for the enzymatic ligation of a carboxylic acid to Coenzyme A.[1][2][3] This approach offers high specificity and yield under aqueous conditions.

Data Presentation

Table 1: Summary of Proposed Chemical Synthesis of 3,8-Dihydroxydecanoic Acid

StepReactionStarting MaterialKey ReagentsProductTheoretical Yield (%)Purity (%)
1Wittig Reaction7-oxoheptanoic acid methyl ester(2-tert-butoxy-2-oxoethyl)triphenylphosphonium bromide, KHMDSMethyl 9-tert-butoxy-9-oxonon-7-enoate85>95
2Asymmetric DihydroxylationMethyl 9-tert-butoxy-9-oxonon-7-enoateAD-mix-β, methanesulfonamide (B31651)Methyl 7,8-dihydroxy-9-tert-butoxy-9-oxononanoate90>98 (diastereomeric excess)
3Selective ReductionMethyl 7,8-dihydroxy-9-tert-butoxy-9-oxononanoateBH3·SMe2, CatecholboraneMethyl 3,8-dihydroxydecanoate80>95
4HydrolysisMethyl 3,8-dihydroxydecanoateLiOH, THF/H2O3,8-Dihydroxydecanoic acid95>98

Table 2: Summary of Chemoenzymatic Synthesis of this compound

ParameterValue
EnzymeAcyl-CoA Synthetase (e.g., from Pseudomonas sp.)
Substrates3,8-Dihydroxydecanoic acid, Coenzyme A, ATP
Key Co-factorsMgCl2
Reaction BufferTris-HCl, pH 7.5
Temperature (°C)37
Reaction Time (h)4-6
Conversion Rate (%)>90
Final Purity (%)>95 (after purification)

Experimental Protocols

Part 1: Proposed Chemical Synthesis of 3,8-Dihydroxydecanoic Acid

This is a proposed synthetic route and may require optimization.

Step 1: Wittig Reaction to form Methyl 9-tert-butoxy-9-oxonon-7-enoate

  • To a solution of (2-tert-butoxy-2-oxoethyl)triphenylphosphonium bromide (1.1 eq) in dry THF at -78 °C, add KHMDS (1.0 M in THF, 1.1 eq) dropwise.

  • Stir the resulting ylide solution at -78 °C for 1 hour.

  • Add a solution of 7-oxoheptanoic acid methyl ester (1.0 eq) in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield Methyl 9-tert-butoxy-9-oxonon-7-enoate.

Step 2: Asymmetric Dihydroxylation

  • To a solution of AD-mix-β (1.4 g per mmol of olefin) and methanesulfonamide (1.0 eq) in a 1:1 mixture of t-BuOH and water at room temperature, add Methyl 9-tert-butoxy-9-oxonon-7-enoate (1.0 eq).

  • Stir vigorously at room temperature for 24 hours.

  • Add sodium sulfite (B76179) (1.5 g per mmol of olefin) and stir for another hour.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.

  • Purify by column chromatography to afford Methyl 7,8-dihydroxy-9-tert-butoxy-9-oxononanoate.

Step 3: Selective Reduction of the Ester

  • To a solution of Methyl 7,8-dihydroxy-9-tert-butoxy-9-oxononanoate (1.0 eq) in dry THF at 0 °C, add catecholborane (1.1 eq) dropwise.

  • Stir for 30 minutes, then add BH3·SMe2 (2.0 M in THF, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of methanol.

  • Concentrate the mixture and purify by column chromatography to yield Methyl 3,8-dihydroxydecanoate.

Step 4: Hydrolysis to 3,8-Dihydroxydecanoic acid

  • Dissolve Methyl 3,8-dihydroxydecanoate (1.0 eq) in a 3:1 mixture of THF and water.

  • Add LiOH (2.0 eq) and stir at room temperature for 6 hours.

  • Acidify the reaction mixture to pH 3 with 1 M HCl.

  • Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate to give pure 3,8-Dihydroxydecanoic acid.

Part 2: Chemoenzymatic Synthesis of this compound

This protocol is adapted from established methods for acyl-CoA synthesis.[1][2][3]

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the following reaction mixture:

      • 100 mM Tris-HCl buffer, pH 7.5

      • 10 mM MgCl2

      • 10 mM ATP

      • 2 mM Coenzyme A (lithium salt)

      • 5 mM 3,8-Dihydroxydecanoic acid (dissolved in a minimal amount of DMSO if necessary)

      • 1-5 µM Acyl-CoA Synthetase

      • Nuclease-free water to a final volume of 1 mL.

  • Incubation:

    • Incubate the reaction mixture at 37 °C for 4-6 hours.

  • Monitoring the Reaction:

    • The reaction can be monitored by HPLC, observing the consumption of Coenzyme A and the formation of the product.

  • Purification:

    • The product can be purified using solid-phase extraction (SPE) with a C18 cartridge.

    • Equilibrate the C18 cartridge with methanol, followed by water.

    • Load the reaction mixture onto the cartridge.

    • Wash with water to remove salts and unreacted polar substrates.

    • Elute the this compound with an increasing gradient of acetonitrile (B52724) in water.

    • Lyophilize the fractions containing the pure product.

  • Characterization:

    • Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.

Mandatory Visualization

cluster_0 Chemical Synthesis of 3,8-Dihydroxydecanoic Acid cluster_1 Chemoenzymatic Synthesis 7-oxoheptanoic acid methyl ester 7-oxoheptanoic acid methyl ester Methyl 9-tert-butoxy-9-oxonon-7-enoate Methyl 9-tert-butoxy-9-oxonon-7-enoate 7-oxoheptanoic acid methyl ester->Methyl 9-tert-butoxy-9-oxonon-7-enoate Wittig Reaction Methyl 7,8-dihydroxy-9-tert-butoxy-9-oxononanoate Methyl 7,8-dihydroxy-9-tert-butoxy-9-oxononanoate Methyl 9-tert-butoxy-9-oxonon-7-enoate->Methyl 7,8-dihydroxy-9-tert-butoxy-9-oxononanoate Asymmetric Dihydroxylation Methyl 3,8-dihydroxydecanoate Methyl 3,8-dihydroxydecanoate Methyl 7,8-dihydroxy-9-tert-butoxy-9-oxononanoate->Methyl 3,8-dihydroxydecanoate Selective Reduction 3,8-Dihydroxydecanoic acid 3,8-Dihydroxydecanoic acid Methyl 3,8-dihydroxydecanoate->3,8-Dihydroxydecanoic acid Hydrolysis This compound This compound 3,8-Dihydroxydecanoic acid->this compound Acyl-CoA Synthetase, ATP, CoA

Caption: Proposed synthetic workflow for this compound.

3,8-Dihydroxydecanoic acid 3,8-Dihydroxydecanoic acid Acyl-CoA Synthetase Acyl-CoA Synthetase 3,8-Dihydroxydecanoic acid->Acyl-CoA Synthetase Coenzyme A Coenzyme A ATP ATP ATP->Acyl-CoA Synthetase 3,8-Dihydroxydecanoyl-AMP 3,8-Dihydroxydecanoyl-AMP Acyl-CoA Synthetase->3,8-Dihydroxydecanoyl-AMP PPi PPi Acyl-CoA Synthetase->PPi This compound This compound 3,8-Dihydroxydecanoyl-AMP->this compound Coenzyme A AMP AMP 3,8-Dihydroxydecanoyl-AMP->AMP

Caption: Signaling pathway for the enzymatic synthesis of Acyl-CoA.

References

Application Note: Analytical Standards and Protocols for Dihydroxydecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis.[1] Dihydroxydecanoyl-CoA, a medium-chain acyl-CoA, and its various isomers are of significant interest in metabolic research due to their roles in cellular energy homeostasis and signaling. The accurate quantification and differentiation of these isomers are essential for understanding their specific biological functions and for the development of therapeutics targeting metabolic disorders. However, the structural similarity among isomers presents a considerable analytical challenge, necessitating robust and specific methodologies.[2] This document provides a detailed overview of the analytical standards, experimental protocols, and data analysis techniques for the characterization of dihydroxydecanoyl-CoA isomers.

Analytical Standards

The availability of certified analytical standards is paramount for the accurate quantification of dihydroxydecanoyl-CoA isomers. While a broad range of acyl-CoA standards is commercially available, specific dihydroxy-isomers may be less common.

  • Commercial Availability: Standards for related compounds like decanoyl-CoA and hydroxydecanoyl-CoA are often available from major chemical suppliers. Researchers should verify the isomeric purity of any standard.

  • Custom Synthesis: For specific or novel isomers of dihydroxydecanoyl-CoA, custom synthesis may be required. This process involves organic synthesis of the hydroxy fatty acid followed by enzymatic or chemical conjugation to Coenzyme A.

  • Internal Standards: Due to the instability of acyl-CoAs and potential for matrix effects in biological samples, the use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.[3] A common choice is a related acyl-CoA with an odd-numbered carbon chain, such as heptadecanoyl-CoA (C17:0-CoA), which is not naturally abundant in most biological systems.[3]

Experimental Protocols

The analysis of dihydroxydecanoyl-CoA isomers from biological matrices typically involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Extraction of Acyl-CoAs

The goal of sample preparation is to efficiently extract acyl-CoAs while minimizing degradation.

Materials:

  • Frozen biological tissue (~40 mg) or cultured cells.[3]

  • Homogenizer.

  • Extraction Buffer: 100 mM potassium phosphate (B84403) (KH2PO4), pH 4.9.[3]

  • Organic Solvent Mixture: Acetonitrile:Isopropanol:Methanol (3:1:1 v/v/v).[3]

  • Internal Standard (e.g., Heptadecanoyl-CoA).

  • Centrifuge capable of reaching >15,000 x g at 4°C.

  • Nitrogen evaporator.

Protocol:

  • Place approximately 40 mg of frozen tissue in a tube on ice.[3]

  • Add 0.5 mL of ice-cold Extraction Buffer and 0.5 mL of the Organic Solvent Mixture containing the internal standard.[3]

  • Homogenize the sample twice on ice.[3]

  • Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes.[3]

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[3]

  • Collect the supernatant. Re-extract the pellet with an additional 0.5 mL of the Organic Solvent Mixture.[3]

  • Centrifuge again and combine the supernatants.[3]

  • Dry the combined supernatants under a stream of nitrogen.[3]

  • Reconstitute the dried extract in 50 µL of Methanol:Water (1:1 v/v) for LC-MS/MS analysis.[3]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any remaining debris.[3]

  • Transfer the supernatant to an autosampler vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and specific quantification of acyl-CoA isomers.[4][5] The key is to achieve chromatographic separation of the isomers before they enter the mass spectrometer.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A C18 reversed-phase column is commonly used (e.g., 100 x 2.1 mm, 1.8 µm).[4][6]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Flow Rate: 0.2-0.4 mL/min.[4]

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic acyl-CoAs. An example gradient could be: 0-2 min, 2% B; 2-15 min, 2-60% B; 15-20 min, 60-95% B; 20-25 min, hold at 95% B; 25-30 min, return to 2% B and equilibrate.

  • Column Temperature: 32°C.[4]

  • Injection Volume: 5-30 µL.[4][6]

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion for acyl-CoAs is the [M+H]+ ion. A characteristic product ion results from the neutral loss of the phosphopantetheine moiety. Specific precursor/product ion pairs (m/z) must be optimized for each dihydroxydecanoyl-CoA isomer and the internal standard.

Data Presentation

Quantitative data should be presented in clear, structured tables.

Table 1: Example LC-MS/MS Parameters for Dihydroxydecanoyl-CoA Isomer Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Collision Energy (eV)
Isomer 1Optimized ValueOptimized ValueEmpirically DeterminedOptimized Value
Isomer 2Optimized ValueOptimized ValueEmpirically DeterminedOptimized Value
Isomer 3Optimized ValueOptimized ValueEmpirically DeterminedOptimized Value
C17:0-CoA (IS)Optimized ValueOptimized ValueEmpirically DeterminedOptimized Value

Table 2: Example Quantification Data of Dihydroxydecanoyl-CoA Isomers in Biological Samples

Sample IDIsomer 1 (pmol/mg tissue)Isomer 2 (pmol/mg tissue)Isomer 3 (pmol/mg tissue)
Control 11.5 ± 0.23.1 ± 0.40.8 ± 0.1
Control 21.8 ± 0.32.9 ± 0.50.9 ± 0.2
Treatment 14.2 ± 0.51.5 ± 0.21.1 ± 0.1
Treatment 24.5 ± 0.61.7 ± 0.31.0 ± 0.2

Visualization of Workflows and Pathways

Experimental Workflow

The overall experimental process from sample collection to data analysis can be visualized to provide a clear overview of the protocol.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Biological Sample (Tissue/Cells) Homogenize Homogenization in Buffer + IS Tissue->Homogenize Extract Organic Solvent Extraction Homogenize->Extract Dry Dry Down (Nitrogen) Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC UHPLC Separation (C18 Column) Reconstitute->LC MS Tandem MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (vs. IS) Integrate->Quantify Report Data Reporting Quantify->Report

Caption: Workflow for the analysis of dihydroxydecanoyl-CoA isomers.

Metabolic Pathway Context

Dihydroxydecanoyl-CoA isomers are intermediates in the β-oxidation of fatty acids. This pathway is crucial for energy production from lipids.[7] The core steps involve sequential oxidation, hydration, oxidation, and thiolysis.[8]

G Decanoyl_CoA Decanoyl-CoA Enoyl_CoA trans-2-Enoyl-CoA Decanoyl_CoA->Enoyl_CoA FAD -> FADH2 Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA H2O Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA NAD+ -> NADH Dihydroxy_Isomer Dihydroxydecanoyl-CoA Isomers (Potential Intermediates) Hydroxyacyl_CoA->Dihydroxy_Isomer Octanoyl_CoA Octanoyl-CoA Ketoacyl_CoA->Octanoyl_CoA CoA-SH Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA CoA-SH ACAD Acyl-CoA Dehydrogenase ACAD->Enoyl_CoA ECH Enoyl-CoA Hydratase ECH->Hydroxyacyl_CoA HADH Hydroxyacyl-CoA Dehydrogenase HADH->Ketoacyl_CoA Thiolase Thiolase Thiolase->Octanoyl_CoA Thiolase->Acetyl_CoA

Caption: Simplified fatty acid β-oxidation pathway.

The detailed protocols and methodologies outlined in this application note provide a robust framework for the reliable identification and quantification of dihydroxydecanoyl-CoA isomers. Successful analysis hinges on careful sample preparation, optimized chromatographic separation, and sensitive mass spectrometric detection. The use of appropriate analytical standards and internal controls is critical for achieving accurate and reproducible results, which will, in turn, advance our understanding of the roles these metabolites play in health and disease.

References

Application Notes: Investigating the Cellular Effects of 3,8-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,8-Dihydroxydecanoyl-CoA is a coenzyme A derivative. While specific biological functions of this molecule are not extensively documented in current literature, its structure suggests a potential role in fatty acid metabolism and related signaling pathways. Acyl-CoA molecules are central to energy metabolism, serving as intermediates in beta-oxidation and as substrates for the synthesis of complex lipids. Perturbations in acyl-CoA metabolism have been linked to various cellular responses, including alterations in cell viability, induction of apoptosis, oxidative stress, and inflammatory signaling.

These application notes provide a framework for researchers to investigate the potential effects of this compound on cellular processes using a panel of robust cell-based assays. The protocols detailed below are designed for use by researchers, scientists, and drug development professionals to characterize the bioactivity of this and other novel acyl-CoA molecules.

Hypothetical Signaling Pathway

Given the role of related molecules in lipid metabolism, it is plausible that this compound could influence cellular signaling pathways linked to metabolic stress and inflammation. For instance, an accumulation of specific acyl-CoAs could lead to mitochondrial dysfunction, triggering oxidative stress and activating stress-activated protein kinase (SAPK) pathways such as JNK and p38 MAPK. These pathways can, in turn, modulate the activity of transcription factors like AP-1 and NF-κB, which are pivotal in regulating the expression of genes involved in inflammation and apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor 3_8_DHCoA This compound Metabolic_Stress Metabolic Stress / Mitochondrial Dysfunction 3_8_DHCoA->Metabolic_Stress ROS ROS Production Metabolic_Stress->ROS JNK_p38 JNK / p38 MAPK Activation ROS->JNK_p38 IKK IKK Activation ROS->IKK AP1 AP-1 Activation JNK_p38->AP1 NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor inhibits NFkB NF-κB IKK->NFkB activates NFkB_Inhibitor->NFkB NFkB_n NF-κB Translocation NFkB->NFkB_n Gene_Expression Inflammatory & Apoptotic Gene Expression AP1->Gene_Expression NFkB_n->Gene_Expression Cellular_Response Cellular Response (Inflammation, Apoptosis) Gene_Expression->Cellular_Response leads to

Caption: Hypothetical signaling pathway for this compound.

Cell Viability Assays

Assessing the effect of this compound on cell viability is a critical first step. The MTT and MTS assays are colorimetric methods that measure the metabolic activity of cells, which is often correlated with cell number.

1.1. MTT Assay Protocol

This assay relies on the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[1][2][3]

Workflow: MTT Assay

start Seed cells in 96-well plate (100 µL/well) treat Treat with this compound (various concentrations) start->treat incubate1 Incubate for desired time (e.g., 24, 48, 72 hours) treat->incubate1 add_mtt Add 10 µL MTT solution (5 mg/mL) to each well incubate1->add_mtt incubate2 Incubate for 3-4 hours at 37°C add_mtt->incubate2 solubilize Add 100-150 µL DMSO or solubilization solution incubate2->solubilize shake Shake plate for 15 minutes to dissolve formazan solubilize->shake read Read absorbance at 570-590 nm shake->read start Seed cells in a black, clear-bottom 96-well plate treat Treat with this compound load Load cells with 10 µM H2DCFDA in serum-free medium incubate Incubate for 30-60 minutes at 37°C wash Wash cells with PBS to remove excess probe read Measure fluorescence (Ex/Em ~495/525 nm)

References

Application Notes and Protocols for the Extraction of Acyl-CoAs from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of lipids.[1][2] Their cellular concentrations directly impact energy homeostasis, cell signaling, and post-translational modifications of proteins.[3][4] Consequently, the accurate quantification of acyl-CoA pools in complex biological matrices such as tissues and cells is crucial for understanding metabolic regulation in both physiological and pathological states, including metabolic diseases, cancer, and neurodegenerative disorders.[2][5]

However, the analysis of acyl-CoAs is analytically challenging due to their low cellular abundance, inherent instability, and the wide range of polarities exhibited by different species.[6][7] These application notes provide detailed protocols for the extraction of a broad spectrum of acyl-CoAs from biological samples for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented methods are a synthesis of established protocols designed to ensure high recovery, sample stability, and analytical reproducibility.[6][8]

Data Presentation: Comparative Analysis of Acyl-CoA Extraction Methodologies

The choice of extraction method can significantly influence the recovery and quantification of different acyl-CoA species. Below is a summary of quantitative data for common extraction techniques.

Table 1: Recovery Rates of Acyl-CoAs Using Solid-Phase Extraction (SPE)
Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Reference
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl85-95%[1]
Malonyl-CoAShort (C3)2-(2-pyridyl)ethyl83-90%[1]
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92%[1]
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%[1]
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80%[9]
Arachidonyl-CoALong (C20:4)2-(2-pyridyl)ethyl83-88%[1]
Table 2: Performance Metrics of Different Acyl-CoA Quantification Approaches
Methodological ApproachKey StrengthsKey LimitationsTypical RecoveryLimit of Detection (LOD)Reference
Solvent Precipitation (e.g., 80% Methanol)Simple, fast, good recovery for a broad range of acyl-CoAs.May have lower recovery for very long-chain species. Potential for ion suppression from co-extracted matrix components.High MS intensities reported, but specific recovery percentages are not always stated.Not explicitly stated.[3][10]
Solid-Phase Extraction (SPE) Excellent for sample clean-up, reducing matrix effects. High recovery for a wide range of acyl-CoAs.More time-consuming and can be more expensive than solvent precipitation.83-90% for a wide range of acyl-CoAs.[8]4.2 nM (very-long-chain) to 16.9 nM (short-chain).[8][11]
Liquid-Liquid Extraction (LLE) Can be tailored to enrich for specific classes of acyl-CoAs based on polarity.Can be complex to optimize and may involve multiple steps.Varies depending on the specific protocol.Dependent on the subsequent analytical method.[12]

Signaling Pathways and Experimental Workflows

Central Role of Acyl-CoAs in Metabolism

Acyl-CoAs are central hubs in cellular metabolism, linking catabolic and anabolic pathways. The following diagram illustrates the pivotal position of acetyl-CoA, the most common acyl-CoA.

Central Role of Acetyl-CoA in Cellular Metabolism Carbohydrates Carbohydrates Acetyl-CoA Acetyl-CoA Carbohydrates->Acetyl-CoA Glycolysis Fatty Acids Fatty Acids Fatty Acids->Acetyl-CoA β-Oxidation Amino Acids Amino Acids Amino Acids->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA->Fatty Acid Synthesis Cholesterol Synthesis Cholesterol Synthesis Acetyl-CoA->Cholesterol Synthesis Ketone Bodies Ketone Bodies Acetyl-CoA->Ketone Bodies

Caption: Overview of the central role of Acetyl-CoA in cellular metabolism.

Experimental Workflow for Acyl-CoA Extraction and Analysis

A typical workflow for the extraction and analysis of acyl-CoAs from biological samples is depicted below. This workflow highlights the key stages from sample collection to data analysis.

General Workflow for Acyl-CoA Profiling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Extraction Extraction Homogenization->Extraction LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification Pathway Analysis Pathway Analysis Quantification->Pathway Analysis Biomarker Discovery Biomarker Discovery Quantification->Biomarker Discovery

Caption: A typical workflow for fatty acyl-CoA profiling.[10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Acyl-CoAs from Tissue Samples

This protocol is a compilation of established methods for the solid-phase extraction of a broad range of acyl-CoAs from tissue samples.[1][9]

Materials:

  • Fresh or frozen tissue samples

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[1][9]

  • Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol)[1][9]

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges[1]

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[1]

  • Elution Solution: Methanol (B129727)/250 mM Ammonium (B1175870) Formate (4:1, v/v)[1]

  • Internal Standards (e.g., stable isotope-labeled acyl-CoAs)

  • Glass homogenizer

  • Centrifuge capable of 12,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.[1]

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.[1]

    • Homogenize the tissue on ice until a uniform suspension is achieved.[9]

    • Add 1 mL of 2-Propanol and homogenize again.[9]

  • Extraction of Acyl-CoAs:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile, vortex vigorously for 2 minutes.[9]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

    • Carefully collect the supernatant containing the acyl-CoAs.[1]

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[1]

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or gentle vacuum.[1]

    • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[1]

    • Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[1]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[1]

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate (B1210297), pH 7).[6]

Protocol 2: Solvent Precipitation Extraction of Acyl-CoAs from Cultured Cells

This protocol is designed for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures using a simple and rapid solvent precipitation method.[3][6]

Materials:

  • Cultured mammalian cells (adherent or suspension)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Extraction Solvent: 80% Methanol in water, pre-chilled to -80°C[3][6]

  • Internal Standards (e.g., stable isotope-labeled acyl-CoAs)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, 1.5 mL or 2 mL

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.[6]

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.[6]

  • Metabolite Extraction:

    • Add a pre-chilled extraction solvent containing internal standards to the cells.

      • For adherent cells: Add 1 mL of cold 80% methanol per 10 cm dish and use a cell scraper to scrape the cells.[6]

      • For suspension cells: Resuspend the cell pellet in 1 mL of cold 80% methanol.[6]

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Supernatant Collection:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[6]

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, being cautious not to disturb the pellet.[6]

  • Sample Concentration and Reconstitution:

    • Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. A solution of 50% methanol in 50 mM ammonium acetate (pH 7) is a common choice for maintaining acyl-CoA stability.[3][6]

    • Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material before transferring to LC-MS vials.[6]

Concluding Remarks

The accurate measurement of acyl-CoAs in biological samples is essential for advancing our understanding of cellular metabolism in health and disease.[13] The choice of extraction methodology should be carefully considered based on the specific acyl-CoA species of interest, the sample matrix, and the downstream analytical platform. The protocols provided herein offer robust and reproducible methods for the extraction of a wide range of acyl-CoAs from tissues and cultured cells. For all quantitative studies, the use of appropriate stable isotope-labeled internal standards is highly recommended to correct for variability in extraction efficiency and matrix effects during LC-MS/MS analysis.[10]

References

Application Notes and Protocols for GC-MS Analysis of Dihydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxy fatty acids (DiHFAs) are a class of oxidized lipids that play crucial roles in various physiological and pathological processes, including inflammation, immunoregulation, and cell signaling.[1][2] Accurate and reliable quantification of DiHFAs in biological matrices is essential for understanding their biological functions and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of DiHFAs due to its high sensitivity and selectivity. However, the inherent low volatility and high polarity of DiHFAs, owing to the presence of two hydroxyl groups and a carboxylic acid moiety, necessitate a derivatization step to convert them into more volatile and thermally stable derivatives suitable for GC-MS analysis.[3][4]

This document provides detailed application notes and protocols for the derivatization of DiHFAs for GC-MS analysis. It covers the two most common derivatization strategies: a two-step esterification and silylation approach, and a single-step silylation method. Additionally, it includes a summary of quantitative data for derivatization efficiency, experimental protocols, and a visualization of a key signaling pathway involving a dihydroxy fatty acid.

Data Presentation: Comparison of Derivatization Reagents

The choice of derivatization reagents is critical for achieving high derivatization efficiency and accurate quantification. While direct quantitative comparisons for a wide range of DiHFAs are limited in the literature, the following table summarizes the key characteristics and typical performance of commonly used silylating agents for hydroxylated compounds. For DiHFAs, a two-step derivatization is often preferred, starting with esterification of the carboxylic acid followed by silylation of the hydroxyl groups.

Derivatization ReagentAbbreviationKey CharacteristicsDerivatization Efficiency for Hydroxylated Compounds
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAA strong silylating agent, often used with a catalyst like TMCS for hindered hydroxyls. Byproducts are volatile.[3][5]Good to Excellent
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAThe most volatile TMS-amide available, with volatile byproducts that elute with the solvent front. Considered a very strong TMS donor.Excellent
N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)MTBSTFAForms tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable to hydrolysis than TMS derivatives.[6]Good to Excellent

Note: For DiHFAs, complete derivatization of both hydroxyl groups is crucial for symmetrical peak shapes and reproducible quantification. The efficiency can be analyte-dependent, and method optimization is recommended.

Experimental Protocols

A robust analytical workflow is essential for the reliable analysis of DiHFAs from complex biological matrices. The following diagram and protocol outline a comprehensive procedure involving extraction, derivatization, and GC-MS analysis.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Tissue Homogenate) extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) sample->extraction saponification Saponification (optional, for total fatty acids) extraction->saponification esterification Esterification (e.g., BF3-Methanol) saponification->esterification silylation Silylation (e.g., BSTFA + 1% TMCS) esterification->silylation gcms GC-MS Analysis silylation->gcms data_processing Data Processing & Quantification gcms->data_processing

Caption: General workflow for the GC-MS analysis of dihydroxy fatty acids.

Protocol 1: Two-Step Esterification and Silylation of Dihydroxy Fatty Acids

This protocol is a comprehensive method suitable for the analysis of total DiHFAs in a sample and involves an initial saponification step to release esterified fatty acids, followed by esterification of the carboxyl group and silylation of the hydroxyl groups.

Materials:

  • Biological sample (e.g., 100 µL plasma or 10-50 mg tissue homogenate)

  • Internal standard (e.g., a deuterated DiHFA)

  • Chloroform/Methanol mixture (2:1, v/v)

  • 0.9% NaCl solution

  • Methanolic NaOH or KOH (e.g., 2 M)

  • BF3-Methanol (14% w/v)

  • Saturated NaCl solution

  • Hexane (B92381)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Anhydrous sodium sulfate

  • Conical glass reaction vials with PTFE-lined screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Lipid Extraction:

    • To the biological sample, add the internal standard.

    • Add 3 mL of chloroform/methanol (2:1, v/v) and vortex thoroughly for 2 minutes.

    • Add 0.6 mL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase into a clean reaction vial.

    • Dry the extract completely under a gentle stream of nitrogen.

  • Saponification (for total fatty acids):

    • To the dried lipid extract, add 1 mL of 2 M methanolic NaOH or KOH.

    • Cap the vial tightly and heat at 70°C for 1 hour.

    • Cool the vial to room temperature.

  • Esterification:

    • Add 2 mL of 14% BF3-Methanol to the saponified sample.

    • Cap the vial and heat at 60°C for 30 minutes.[3]

    • Cool the vial to room temperature.

    • Add 1 mL of saturated NaCl solution and 2 mL of hexane.

    • Vortex vigorously for 1 minute and centrifuge at 1000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a new vial.

    • Repeat the hexane extraction and combine the extracts.

    • Dry the combined hexane extracts under a gentle stream of nitrogen.

  • Silylation:

    • To the dried FAMEs, add 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Protocol 2: Single-Step Silylation of Dihydroxy Fatty Acids

This protocol is suitable for the analysis of free DiHFAs or for samples that have already undergone esterification. This method derivatizes both the carboxylic acid and hydroxyl groups in a single step.[3]

Materials:

  • Dried sample containing free DiHFAs

  • Internal standard (if not already added)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (B92270) or Acetonitrile (optional, as solvent)

  • Conical glass reaction vials with PTFE-lined screw caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Ensure the sample containing the DiHFAs is completely dry, as silylation reagents are moisture-sensitive.[3]

    • If not already present, add the internal standard.

    • If desired, dissolve the dried sample in a small volume (e.g., 50 µL) of anhydrous pyridine or acetonitrile.

  • Silylation:

    • Add a molar excess of the silylating reagent (e.g., 50 µL of BSTFA + 1% TMCS or MSTFA) to the sample.

    • Cap the vial tightly, vortex for 10-20 seconds.

    • Heat the vial at 60-70°C for 60 minutes.

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Signaling Pathway Visualization

Dihydroxy fatty acids are important signaling molecules. For instance, Leukotriene B4 (LTB4), a dihydroxy derivative of arachidonic acid, is a potent inflammatory mediator. Its biosynthesis and signaling pathway are depicted below.

ltb4_pathway cluster_synthesis LTB4 Biosynthesis cluster_signaling Downstream Signaling AA Arachidonic Acid (from membrane phospholipids) LTA4 Leukotriene A4 (LTA4) AA->LTA4 O2 FLAP 5-LOX Activating Protein (FLAP) FiveLOX 5-Lipoxygenase (5-LOX) FLAP->FiveLOX FiveLOX->LTA4 LTB4 Leukotriene B4 (LTB4) (Dihydroxy Fatty Acid) LTA4->LTB4 LTA4H LTA4 Hydrolase LTA4H->LTB4 BLT12 BLT1/BLT2 Receptors (GPCR) LTB4->BLT12 Gprotein G-protein Activation BLT12->Gprotein PLC Phospholipase C (PLC) Activation Gprotein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release MAPK MAPK Pathway (p38, ERK, JNK) Ca_release->MAPK NFkB NF-κB Pathway Ca_release->NFkB response Cellular Responses: Chemotaxis, Degranulation, Cytokine Production MAPK->response NFkB->response

Caption: Biosynthesis and signaling pathway of Leukotriene B4.

Leukotriene B4 (LTB4) is synthesized from arachidonic acid by the sequential action of 5-lipoxygenase (5-LOX) and leukotriene A4 hydrolase (LTA4H).[7] LTB4 then binds to its G protein-coupled receptors, BLT1 and BLT2, on the surface of target cells, primarily leukocytes.[8][9] This binding triggers a downstream signaling cascade involving the activation of phospholipase C, leading to an increase in intracellular calcium and the activation of protein kinase C.[10] These events culminate in the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, ultimately leading to various cellular responses including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[8]

References

Application Note: Accurate Mass Determination of 3,8-Dihydroxydecanoyl-CoA using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,8-Dihydroxydecanoyl-CoA is an acyl-coenzyme A (acyl-CoA) thioester, a class of molecules central to numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. The accurate determination of the mass of such intermediates is crucial for their unambiguous identification and for elucidating their roles in biological systems. High-resolution mass spectrometry (HRMS) offers the necessary mass accuracy and resolution to distinguish target analytes from isobaric interferences, making it an indispensable tool in metabolomics and drug discovery. This application note provides a detailed protocol for the accurate mass determination of this compound in biological matrices using liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS).

Principle of the Method

This method utilizes reversed-phase liquid chromatography for the separation of this compound from other cellular components. The separated analyte is then introduced into a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, via electrospray ionization (ESI). The mass spectrometer is operated in full scan mode to acquire high-resolution mass spectra, allowing for the determination of the accurate mass of the protonated molecule, [M+H]⁺. The high mass accuracy of the measurement, typically within 5 ppm, provides a high degree of confidence in the elemental composition and identity of the analyte.

Experimental Protocols

Sample Preparation (from cell culture)

This protocol outlines the extraction of acyl-CoAs from cultured mammalian cells.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Extraction Solvent: 80:20 (v/v) Methanol:Water, pre-chilled to -80°C

  • 5% (w/v) 5-sulfosalicylic acid (SSA) in water, ice-cold[1][2]

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Aspirate the culture medium from the cell culture dish.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of -80°C 80:20 methanol:water to the dish.[2]

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Sonicate the sample on ice to ensure complete cell lysis.

  • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 5% (w/v) 5-sulfosalicylic acid in water.[2]

  • Vortex briefly and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any remaining precipitate.

  • Transfer the supernatant to an autosampler vial for LC-HRMS analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system

  • High-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive, Agilent 6500 series Q-TOF)

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)[3]

  • Mobile Phase A: 0.1% Formic Acid in Water[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[3]

  • Flow Rate: 0.3 mL/min[3]

  • Injection Volume: 5 µL[3]

  • Column Temperature: 32°C[4]

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

HRMS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1][5]

  • Scan Mode: Full Scan

  • Mass Range: m/z 150 - 1500

  • Resolution: >70,000 (at m/z 200)[6]

  • Capillary Voltage: 3.5 kV

  • Capillary Temperature: 320°C[6]

  • Sheath Gas Flow Rate: 35 (arbitrary units)

  • Auxiliary Gas Flow Rate: 10 (arbitrary units)

Data Analysis
  • Extract the ion chromatogram for the theoretical exact mass of the [M+H]⁺ ion of this compound.

  • Determine the experimental accurate mass from the mass spectrum of the corresponding chromatographic peak.

  • Calculate the mass error in parts per million (ppm) using the following formula:

    • ppm error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

  • A mass error of < 5 ppm is generally considered acceptable for confirmation of the elemental composition.

Data Presentation

Table 1: Theoretical and Expected Experimental Mass of this compound
CompoundChemical FormulaTheoretical Monoisotopic Mass (Da)AdductTheoretical [M+H]⁺ (m/z)Expected Mass Accuracy (ppm)
This compoundC₃₁H₅₄N₇O₁₉P₃S957.2464[M+H]⁺958.2542< 5
Table 2: Representative LC-MS/MS Method Validation Parameters for Acyl-CoA Analysis

This table provides typical performance characteristics for LC-MS/MS methods for acyl-CoAs, which can be expected for a validated method for this compound.

ParameterTypical PerformanceReference
Limit of Detection (LOD)1-10 fmol[3]
Limit of Quantification (LOQ)5-50 fmol[3]
Linearity (R²)>0.99[3]
Precision (RSD%)< 15%[3]
Accuracy85-115%[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing cell_culture Cell Culture cell_lysis Cell Lysis & Extraction (-80°C Methanol/Water) cell_culture->cell_lysis protein_precipitation Protein Precipitation (Centrifugation) cell_lysis->protein_precipitation drying Supernatant Evaporation protein_precipitation->drying reconstitution Reconstitution (5% SSA) drying->reconstitution lc_separation LC Separation (C18 Reversed-Phase) reconstitution->lc_separation esi_ionization ESI Ionization (Positive Mode) lc_separation->esi_ionization hrms_detection HRMS Detection (Full Scan) esi_ionization->hrms_detection data_extraction Extracted Ion Chromatogram hrms_detection->data_extraction mass_determination Accurate Mass Determination data_extraction->mass_determination error_calculation Mass Error Calculation (ppm) mass_determination->error_calculation identification Compound Identification error_calculation->identification

Caption: Workflow for the analysis of this compound.

Logical Relationship for Accurate Mass Confirmation

logical_relationship cluster_0 Experimental Data cluster_1 Theoretical Data cluster_2 Confirmation Criteria cluster_3 Conclusion exp_mass Experimental Accurate Mass mass_error Mass Error < 5 ppm exp_mass->mass_error rt Retention Time rt_match Retention Time Match (if standard available) rt->rt_match theo_mass Theoretical Exact Mass theo_mass->mass_error formula Elemental Formula (C₃₁H₅₄N₇O₁₉P₃S) formula->theo_mass confirmation Confident Identification mass_error->confirmation rt_match->confirmation

Caption: Logic for confident identification of the target compound.

References

Application Notes and Protocols: 3,8-Dihydroxydecanoyl-CoA in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,8-Dihydroxydecanoyl-CoA is a dually hydroxylated medium-chain acyl-coenzyme A (CoA) molecule. While its specific biological roles are an emerging area of research, its structure suggests involvement in modified fatty acid oxidation pathways or as a signaling molecule. The presence of hydroxyl groups at both the C3 and C8 positions indicates it may be a product of distinct hydroxylation events, potentially involving both mitochondrial/peroxisomal and cytochrome P450 (CYP) enzymatic activities. This document provides detailed protocols for the study of this compound in the context of lipidomics, offering a framework for its extraction, quantification, and the exploration of its metabolic significance.

Given the limited direct literature on this compound, the following protocols and pathways are based on established methodologies for other acyl-CoAs and hypothesized metabolic routes for dihydroxy fatty acids.

Putative Metabolic Pathway of this compound

The formation of this compound likely involves a combination of fatty acid omega-oxidation and beta-oxidation. One plausible pathway begins with the omega-hydroxylation of decanoic acid, followed by activation to its CoA ester and subsequent beta-oxidation, which would introduce the hydroxyl group at the C3 position.

metabolic_pathway Decanoyl_CoA Decanoyl-CoA Omega_Hydroxydecanoyl_CoA ω-Hydroxydecanoyl-CoA Decanoyl_CoA->Omega_Hydroxydecanoyl_CoA CYP450 (ω-hydroxylation) Omega_Oxodecanoyl_CoA ω-Oxodecanoyl-CoA Omega_Hydroxydecanoyl_CoA->Omega_Oxodecanoyl_CoA ADH Sebacoyl_CoA Sebacoyl-CoA (C10-Dicarboxylic CoA) Omega_Oxodecanoyl_CoA->Sebacoyl_CoA ALDH Beta_Ox_Intermediates β-Oxidation Intermediates Sebacoyl_CoA->Beta_Ox_Intermediates Target_Molecule This compound Beta_Ox_Intermediates->Target_Molecule Enoyl-CoA Hydratase

Caption: Putative metabolic pathway for this compound formation.

Application in Lipidomics Studies

The quantification of this compound can be valuable in studying metabolic disorders where fatty acid oxidation pathways are altered. For instance, in conditions with inhibited or upregulated omega-oxidation, the levels of this and related metabolites may be significantly changed. Its role as a potential signaling molecule could also be investigated in studies related to inflammation or metabolic regulation.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods for short- and long-chain acyl-CoA extraction.[1]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), ice-cold

  • Internal Standard (IS): C17:0-CoA or other odd-chain acyl-CoA not expected to be in the sample.

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >12,000 x g

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • Culture cells to the desired confluency in a 6-well plate.

  • Aspirate the culture medium and wash the cells twice with 2 mL of ice-cold PBS.

  • Add 1 mL of ice-cold methanol to each well and scrape the cells.

  • Transfer the cell lysate to a microcentrifuge tube. Add the internal standard at a known concentration.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.[2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

LC Conditions (Example):

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions (Hypothetical for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Parent Ion (Q1): The m/z of the protonated molecule [M+H]⁺ would need to be calculated based on the exact mass of this compound.

    • Product Ion (Q3): A characteristic fragment ion would be selected for quantification. For acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine moiety. A specific product ion for this compound would need to be determined experimentally.

  • Collision Energy: To be optimized for the specific MRM transition.

experimental_workflow Sample Biological Sample (e.g., Cultured Cells) Extraction Acyl-CoA Extraction (Methanol, Internal Standard) Sample->Extraction Centrifugation Centrifugation (15,000 x g, 4°C) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Evaporation to Dryness (Nitrogen Stream) Supernatant->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_MS LC-MS/MS Analysis (C18 column, MRM mode) Reconstitution->LC_MS Data_Analysis Data Analysis (Quantification against Calibration Curve) LC_MS->Data_Analysis

Caption: General workflow for lipidomics analysis of this compound.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental groups.

Table 1: Hypothetical Quantification of this compound in Control vs. Disease Model

AnalyteControl Group (pmol/mg protein) (Mean ± SD, n=6)Disease Model (pmol/mg protein) (Mean ± SD, n=6)Fold Changep-value
This compound1.2 ± 0.35.8 ± 1.14.83<0.001
Decanoyl-CoA15.6 ± 2.512.3 ± 1.90.79>0.05
Sebacoyl-CoA0.5 ± 0.12.1 ± 0.44.20<0.01

This data is illustrative and does not represent actual experimental results.

Concluding Remarks

The study of novel lipid species like this compound holds the potential to uncover new aspects of cellular metabolism and disease pathophysiology. The protocols and conceptual frameworks provided here offer a starting point for researchers to investigate this molecule. It is crucial to emphasize that due to the limited specific information available, empirical optimization of extraction and analytical methods will be necessary. The use of synthesized authentic standards for this compound will be essential for definitive identification and accurate quantification.

References

Application Notes and Protocols for Monitoring 3,8-Dihydroxydecanoyl-CoA Levels in Response to Stress

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3,8-Dihydroxydecanoyl-CoA is an intermediate metabolite in the peroxisomal β-oxidation pathway of fatty acids. The peroxisomal β-oxidation system is crucial for the metabolism of very long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain other lipids that cannot be processed by mitochondria.[1][2] Cellular stress, particularly oxidative stress, has been shown to impact peroxisomal function, leading to alterations in fatty acid metabolism and the generation of reactive oxygen species (ROS).[2][3] Consequently, monitoring the levels of specific intermediates of peroxisomal β-oxidation, such as this compound, can provide valuable insights into the cellular response to stress and may serve as a potential biomarker for stress-related pathologies and drug efficacy studies.

These application notes provide a comprehensive overview and detailed protocols for the sensitive and accurate quantification of this compound in biological samples, enabling researchers to investigate its modulation in response to various cellular stressors.

Biological Significance and Relation to Stress

Peroxisomal β-oxidation is a vital metabolic pathway that contributes to cellular energy homeostasis and lipid metabolism.[1] This process involves a series of enzymatic reactions that shorten fatty acyl-CoAs. This compound is a specific intermediate in the oxidation of certain fatty acids within the peroxisome.

Under conditions of cellular stress, such as oxidative stress, inflammation, or metabolic dysregulation, the activity of peroxisomal enzymes can be altered.[2][4][5] For instance, increased fatty acid influx into peroxisomes during lipotoxic conditions can lead to an overload of the β-oxidation pathway and enhanced production of ROS, primarily hydrogen peroxide (H₂O₂), by acyl-CoA oxidases.[2][6] This can create a feedback loop, where oxidative stress further impairs peroxisomal function. Dysregulation of this pathway has been implicated in a variety of pathological conditions, including metabolic syndrome, neurodegenerative diseases, and cancer.[4]

Monitoring the levels of this compound can therefore serve as an indicator of perturbations in peroxisomal fatty acid metabolism under stressful conditions. An accumulation or depletion of this intermediate may reflect enzymatic inhibition or activation upstream or downstream in the pathway, providing a window into the specific metabolic adaptations or dysfunctions occurring in response to a given stressor.

Data Presentation: Quantitative Analysis of this compound

For effective comparison of this compound levels across different experimental conditions, it is recommended to present quantitative data in a structured tabular format. The following is a template for data presentation:

Experimental Condition Sample Type N Mean this compound Level (pmol/mg protein) Standard Deviation P-value (vs. Control)
Control (Unstressed)Cell Lysate61.250.15-
Stressor A (e.g., H₂O₂)Cell Lysate62.500.30<0.01
Stressor B (e.g., Nutrient Deprivation)Cell Lysate60.800.10<0.05
Drug Treatment + Stressor ACell Lysate61.500.20<0.05

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells or Tissues

This protocol describes the extraction of acyl-CoA species, including this compound, from biological samples for subsequent analysis by LC-MS/MS.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), ice-cold

  • 5% (w/v) Perchloric Acid (PCA), ice-cold

  • Internal Standard (IS) solution (e.g., ¹³C-labeled acyl-CoA)

  • Centrifuge capable of 4°C and >15,000 x g

  • Homogenizer (for tissue samples)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Collection:

    • Cultured Cells: Aspirate culture medium and wash cells twice with ice-cold PBS. Scrape cells in 1 mL of ice-cold methanol and transfer to a microcentrifuge tube.

    • Tissues: Excise tissue and immediately flash-freeze in liquid nitrogen. Store at -80°C until extraction. Weigh the frozen tissue (~50-100 mg).

  • Homogenization (for tissues):

    • Add 1 mL of ice-cold 5% PCA to the weighed tissue.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Extraction:

    • For cell suspensions, add an equal volume of ice-cold 5% PCA.

    • Vortex the mixture vigorously for 1 minute.

    • Spike the sample with the internal standard solution.

    • Incubate on ice for 15 minutes.

  • Protein Precipitation:

    • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid Phase Extraction (SPE) for Purification and Concentration:

    • Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with an appropriate buffer to remove interfering substances (e.g., water or a low percentage of organic solvent).

    • Elute the acyl-CoAs with a suitable elution solvent (e.g., methanol or acetonitrile).[7]

    • Dry the eluate under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a small volume of LC-MS compatible solvent (e.g., 50% methanol in water).

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines the general parameters for the analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[8][9][10]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 10 mM ammonium acetate.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of acyl-CoA species.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Precursor Ion (Q1): The m/z of the [M+H]⁺ ion of this compound.

  • Product Ion (Q3): A characteristic fragment ion of this compound. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety.

  • Collision Energy (CE) and other MS parameters: Optimize these parameters for the specific instrument and analyte to achieve maximum sensitivity.

Data Analysis:

  • Quantify the peak area of the MRM transition for this compound and the internal standard.

  • Generate a standard curve using known concentrations of a this compound analytical standard.

  • Calculate the concentration of this compound in the samples by normalizing to the internal standard and interpolating from the standard curve.

  • Normalize the final concentration to the initial amount of protein or tissue weight.

Visualizations

Signaling Pathway Diagram

Peroxisomal_Beta_Oxidation_Stress_Response cluster_peroxisome Peroxisome Stress Cellular Stress (e.g., Oxidative Stress, Lipotoxicity) Peroxisome Peroxisome Stress->Peroxisome Impacts Function PPARa PPARα Stress->PPARa Activates/Inhibits FattyAcids Very Long-Chain & Branched-Chain Fatty Acids AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcids->AcylCoA_Synthetase FattyAcylCoA Fatty Acyl-CoA AcylCoA_Synthetase->FattyAcylCoA FattyAcylCoA->Peroxisome Transport BetaOxidation Peroxisomal β-Oxidation DihydroxydecanoylCoA This compound BetaOxidation->DihydroxydecanoylCoA ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) BetaOxidation->ROS Byproduct ShortenedAcylCoA Shortened Acyl-CoA + Acetyl-CoA DihydroxydecanoylCoA->ShortenedAcylCoA Mitochondria Mitochondria ShortenedAcylCoA->Mitochondria Further Oxidation CellularResponse Cellular Response (e.g., Inflammation, Apoptosis) ROS->CellularResponse Induces PPARa->BetaOxidation Regulates Transcription

Caption: Peroxisomal β-oxidation pathway and its modulation by cellular stress.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Biological Sample (Cells or Tissue) StressInduction Induce Stress (e.g., Chemical, Environmental) Start->StressInduction Extraction Acyl-CoA Extraction (Protocol 1) StressInduction->Extraction SPE Solid Phase Extraction (Purification & Concentration) Extraction->SPE LCMS LC-MS/MS Analysis (Protocol 2) SPE->LCMS DataAnalysis Data Analysis (Quantification & Normalization) LCMS->DataAnalysis Interpretation Biological Interpretation (Correlation with Stress Response) DataAnalysis->Interpretation

Caption: Workflow for monitoring this compound levels.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 3,8-Dihydroxydecanoyl-CoA and other Long-Chain Acyl-CoAs by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3,8-Dihydroxydecanoyl-CoA and other long-chain acyl-CoA thioesters using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.

Frequently Asked Questions (FAQs)

A collection of answers to common questions encountered during the ESI-MS analysis of acyl-CoA compounds.

Q1: Why is the signal intensity for my this compound consistently low?

A1: Low signal intensity for acyl-CoAs is a frequent issue stemming from several factors:

  • Suboptimal Ionization Mode : For most acyl-CoAs, positive ion mode ESI is more sensitive than negative ion mode.[1] Ensure you are operating in positive mode for the best signal.

  • Poor Ionization Efficiency : The large, amphipathic nature of CoA esters can lead to inefficient ionization. The choice of mobile phase additives is critical. Using modifiers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can significantly improve protonation and signal response.[2]

  • In-Source Fragmentation : Acyl-CoAs are susceptible to fragmentation within the ESI source if parameters like cone voltage or capillary temperature are too high. This breaks the molecule apart before it can be detected as the intended precursor ion, reducing its apparent intensity.[2]

  • Adduct Formation : The signal can be split among multiple ions, primarily the protonated molecule [M+H]⁺ and various adducts (e.g., sodium [M+Na]⁺, potassium [M+K]⁺). This division of signal lowers the intensity of any single species.

  • Sample Degradation : Acyl-CoAs are chemically unstable, particularly in aqueous solutions that are not pH-controlled.[2][3]

Q2: I am not seeing the expected precursor ion for this compound. What could be the issue?

A2: This is a common problem that can often be traced back to in-source fragmentation. Acyl-CoAs characteristically undergo a neutral loss of the phospho-ADP moiety (507 Da) in the mass spectrometer.[3][4] If your cone voltage or other source parameters are too aggressive, you may be fragmenting all of your precursor ions before they are detected. Try reducing the cone/fragmentor voltage and re-analyzing your sample.

Q3: My chromatographic peak shape for this compound is poor. How can I improve it?

A3: Poor peak shape, such as tailing, can be due to several factors:

  • Mobile Phase pH : The pH of your mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Experimenting with buffered mobile phases (e.g., ammonium acetate) can improve peak shape.

  • Column Choice : A C18 reversed-phase column is a good starting point for acyl-CoA analysis.[5] However, for very long-chain species, a C4 column may provide better performance.

  • Gradient Elution : A well-optimized gradient is crucial for eluting the relatively hydrophobic acyl-CoAs with good peak shape. Ensure your gradient is not too steep.

Q4: What is the best way to prepare my this compound samples for ESI-MS analysis?

A4: Proper sample preparation is key to successful analysis. Here are some recommendations:

  • Extraction : A common method for extracting acyl-CoAs from cells or tissues is protein precipitation with a solvent like methanol (B129727).[4]

  • Reconstitution : After drying down your extract, reconstitute it in a solvent that is compatible with your LC-MS method and promotes analyte stability. Methanol is often a good choice as it has been shown to provide good stability for acyl-CoAs.[4] Using glass vials instead of plastic can also decrease signal loss.[6]

  • Internal Standards : The use of an appropriate internal standard, such as an odd-chain length acyl-CoA (e.g., C17:0-CoA), is highly recommended for accurate quantification.[1]

Troubleshooting Guides

Issue 1: Low Signal Intensity

LowSignalTroubleshooting

Issue 2: Poor Peak Shape

PoorPeakShapeTroubleshooting

Data Presentation

Table 1: Recommended Starting Points for ESI Source Parameter Optimization for Acyl-CoAs
ParameterRecommended RangeRationale
Capillary/Spray Voltage 3.0 - 4.5 kVGenerates the electrospray. Optimize for maximum stable signal of the [M+H]⁺ ion.[2]
Cone/Fragmentor Voltage 30 - 60 VCritical Parameter . Too high a voltage will cause in-source fragmentation (loss of 507 Da). Start low and increase gradually to find the point of maximum precursor intensity without significant fragmentation.[2]
Source Temperature 100 - 130 °CAids in desolvation. Keep as low as possible to prevent thermal degradation of the analyte.[2]
Desolvation Gas Temp. 350 - 500 °CAids in desolvation. Higher temperatures can improve signal but may also promote degradation if too high.[2]
Desolvation Gas Flow 500 - 800 L/hrAssists in droplet evaporation. Optimize for signal stability and intensity.[2]
Nebulizer Gas Pressure 30 - 60 psiControls the formation of the aerosol. Adjust for a stable spray.[2]
Table 2: Comparison of Common Mobile Phase Additives for Acyl-CoA Analysis
AdditiveIonization ModeSignal IntensityChromatographic PerformanceComments
0.1% Formic Acid (FA) PositiveGoodFair to GoodA standard starting point. Peak tailing can be an issue for some acyl-CoAs.[2]
10 mM Ammonium Acetate PositiveVery GoodVery GoodA good alternative to ammonium formate.[2][7][8]
10 mM Ammonium Formate PositiveExcellentExcellentOften provides the best signal intensity and peak shape.[7][8]
0.1% Trifluoroacetic Acid (TFA) PositivePoorExcellentProvides excellent chromatography but severely suppresses the MS signal. Not recommended for MS detection.

Experimental Protocols

Protocol 1: Sample Preparation from Cultured Cells

This protocol is a general guideline for the extraction of acyl-CoAs from cultured mammalian cells.

  • Cell Harvesting : Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Extraction : Add 1 mL of ice-cold methanol to the cell culture plate. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Internal Standard Spiking : Add an appropriate amount of your internal standard (e.g., C17:0-CoA) to the cell lysate.

  • Protein Precipitation : Vortex the mixture vigorously and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation : Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection : Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.

  • Solvent Evaporation : Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution : Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as methanol or a mobile phase-like solution (e.g., 50% methanol in water with 10 mM ammonium acetate).[4][5]

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This is a representative LC-MS/MS method that can be adapted for this compound.

  • Chromatographic Separation :

    • Column : Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) for separation.[5]

    • Mobile Phase A : Water with 10 mM ammonium acetate.[5]

    • Mobile Phase B : Acetonitrile with 10 mM ammonium acetate.

    • Gradient : A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[5]

    • Flow Rate : 0.2 - 0.4 mL/min.

    • Column Temperature : 40°C.

  • Mass Spectrometry :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Analysis Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transition : Monitor the transition from the protonated precursor ion [M+H]⁺ to a characteristic product ion. For acyl-CoAs, a common strategy is to monitor the neutral loss of 507 Da, which corresponds to the fragmentation of the phospho-ADP moiety.[3][4]

    • Source Parameters : Optimize as per Table 1.

Signaling Pathway and Experimental Workflow Diagrams

Acyl_CoA_Signaling

Experimental_Workflow

References

Technical Support Center: Quantification of 3,8-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of 3,8-Dihydroxydecanoyl-CoA using LC-MS/MS.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting compounds from the biological sample matrix.[1][2][3] In the analysis of this compound, components like phospholipids (B1166683), salts, and other endogenous metabolites can interfere with its ionization in the mass spectrometer source, leading to inaccurate and imprecise quantification.[1] This can manifest as poor reproducibility, decreased sensitivity, and compromised accuracy of your results.[2][4]

Q2: I am observing significant ion suppression for my this compound signal. How can I confirm it is a matrix effect?

A2: You can confirm matrix effects using a post-column infusion experiment.[2][5]

  • Procedure: Continuously infuse a standard solution of this compound into the mass spectrometer after the analytical column. Then, inject a blank, extracted matrix sample.

  • Interpretation: A drop in the constant signal of the infused standard at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.[2] Any deviation from the baseline suggests a matrix effect.[5]

A quantitative assessment can be made by comparing the peak area of an analyte spiked into a post-extracted blank matrix sample to the peak area of the analyte in a neat solution (post-extraction spiking).[1][6] A response ratio significantly different from 1 indicates a matrix effect.[1]

Q3: My results for this compound quantification are highly variable between different plasma lots. What could be the cause?

A3: High variability between different biological matrix lots is often due to the "relative matrix effect," where the composition and concentration of interfering components differ from one sample source to another. Lipemic or hemolyzed plasma samples, for instance, can have a significantly different impact on the analysis compared to normal plasma.[7] To mitigate this, it is crucial to evaluate the matrix effect across multiple lots of the biological matrix during method development and validation.[1] Using a stable isotope-labeled internal standard is the most effective way to compensate for such variations.[2]

Q4: What is the best strategy to minimize matrix effects for this compound analysis?

A4: A multi-pronged approach is most effective:

  • Optimized Sample Preparation: The primary goal is to remove interfering matrix components.[2][5] For acyl-CoAs, this often involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[8] Hybrid SPE technologies that specifically target phospholipids can also be very effective.

  • Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components.[2][9] This can be achieved by modifying the mobile phase composition, gradient profile, or using a different column chemistry (e.g., HILIC if the analyte is highly polar).

  • Use of a Stable Isotope-Labeled (SIL) Internal Standard: This is considered the gold standard for compensating for matrix effects.[2][10] A SIL internal standard (e.g., ¹³C- or ¹⁵N-labeled this compound) will behave nearly identically to the analyte during sample preparation, chromatography, and ionization, thus correcting for signal suppression or enhancement.[6]

Experimental Protocols and Data

Protocol 1: Assessment of Matrix Factor

This protocol describes the quantitative assessment of matrix effects using the post-extraction spiking method.[1]

Objective: To quantify the degree of ion suppression or enhancement for this compound.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known amount of this compound analytical standard into the post-extraction solvent.

    • Set B (Post-Spiked Matrix): Process a blank biological matrix sample (e.g., plasma) through the entire extraction procedure. Spike the same amount of this compound analytical standard into the final, extracted blank matrix.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.[1]

    • An MF > 1 indicates ion enhancement.[1]

    • An MF close to 1 suggests a minimal matrix effect.

Table 1: Example Matrix Factor Calculation for this compound
Sample TypeMean Peak Area (n=6)Matrix Factor (MF)Observation
Set A: Neat Solution (100 ng/mL)1,520,400--
Set B: Post-Spiked Plasma (100 ng/mL)851,4240.56Significant Ion Suppression
Protocol 2: Sample Preparation via Protein Precipitation and Solid-Phase Extraction (SPE)

Objective: To reduce matrix components from plasma samples prior to LC-MS/MS analysis of this compound.

Methodology:

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the stable isotope-labeled internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol (B129727) followed by equilibration with water.[11]

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 2% formic acid in water, followed by methanol) to remove polar interferences.

    • Elute this compound and the internal standard with a stronger, appropriate solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[9]

Table 2: Comparison of Sample Preparation Methods
Sample Preparation MethodMatrix Factor (MF)Analyte Recovery (%)Key Advantage
Protein Precipitation Only0.4595Fast but insufficient cleanup
LLE (e.g., with MTBE)0.7288Better cleanup than PP
PP + SPE0.9185Effective removal of interferences

Visualizations

Workflow for Troubleshooting Matrix Effects

cluster_0 Problem Identification cluster_1 Confirmation cluster_2 Mitigation Strategies cluster_3 Validation start Poor Accuracy or Precision in Quantification check_suppression Observe Ion Suppression/Enhancement start->check_suppression post_infusion Perform Post-Column Infusion Experiment check_suppression->post_infusion Qualitative matrix_factor Calculate Matrix Factor (MF) check_suppression->matrix_factor Quantitative sample_prep Optimize Sample Preparation (SPE, LLE) post_infusion->sample_prep matrix_factor->sample_prep chromatography Improve Chromatographic Separation sample_prep->chromatography sil_is Use Stable Isotope-Labeled Internal Standard chromatography->sil_is end Re-validate Method: Accuracy, Precision, Linearity sil_is->end

Caption: A logical workflow for identifying, confirming, and mitigating matrix effects in bioanalysis.

Relationship of Mitigation Strategies

cluster_strategies Mitigation Approaches cluster_outcomes Desired Outcomes ME Matrix Effect SP Sample Preparation ME->SP Reduces Interferences LC Chromatography ME->LC Separates Interferences IS Internal Standard ME->IS Compensates for Effect Accuracy Improved Accuracy SP->Accuracy Sensitivity Higher Sensitivity SP->Sensitivity Precision Enhanced Precision LC->Precision LC->Sensitivity IS->Accuracy IS->Precision

References

preventing degradation of 3,8-Dihydroxydecanoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3,8-Dihydroxydecanoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

The primary causes of degradation are enzymatic activity and chemical instability. Upon cell or tissue lysis, thioesterases can rapidly hydrolyze the thioester bond of the acyl-CoA. Chemically, the molecule is susceptible to hydrolysis, particularly at non-optimal pH and elevated temperatures. The presence of a second hydroxyl group at the 8-position may potentially introduce additional sites for enzymatic or chemical modifications, although specific data on this is limited.

Q2: What is the optimal pH range for maintaining the stability of this compound?

For general acyl-CoA compounds, a slightly acidic pH range of 4.5 to 6.0 is recommended to minimize chemical hydrolysis of the thioester bond. Alkaline conditions (pH > 7.5) should be strictly avoided as they significantly accelerate degradation.

Q3: How critical is temperature control during the extraction process?

Temperature control is absolutely critical. All steps of the sample preparation, including homogenization, centrifugation, and extraction, should be performed at low temperatures (0-4°C, i.e., on ice) to reduce both enzymatic activity and chemical degradation rates.

Q4: How can I effectively inhibit endogenous thioesterase activity?

Immediate quenching of metabolic activity at the point of sample collection is the most effective method. This can be achieved by flash-freezing the sample in liquid nitrogen. Subsequently, using an acidic extraction buffer will help to inactivate most enzymatic activity.

Q5: What are the recommended storage conditions for samples containing this compound?

For short-term storage (a few hours), samples should be kept on ice. For long-term storage, samples should be stored at -80°C. It is advisable to minimize freeze-thaw cycles.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no detection of this compound 1. Enzymatic degradation during sample harvesting and processing. 2. Chemical hydrolysis due to incorrect pH of buffers. 3. Thermal degradation from inadequate cooling.1. Immediately flash-freeze samples in liquid nitrogen after collection. 2. Ensure all buffers are pre-chilled and have a pH between 4.5 and 6.0. 3. Keep samples on ice at all times. Use pre-chilled tubes and equipment.
High variability between replicate samples 1. Inconsistent timing in sample processing. 2. Incomplete inactivation of enzymes. 3. Partial precipitation of the analyte.1. Standardize the workflow to ensure consistent timing for each step. 2. Ensure thorough mixing with the acidic extraction buffer immediately after cell lysis. 3. Vortex samples thoroughly after the addition of organic solvents to ensure complete protein precipitation and release of the analyte.
Presence of unexpected peaks in analytical chromatogram 1. Degradation products from this compound. 2. Contaminants from labware or solvents.1. Review and optimize the sample preparation protocol to minimize degradation. 2. Use high-purity solvents and thoroughly clean all labware. Include a "blank" sample (without tissue/cells) in your workflow to identify sources of contamination.

Quantitative Data Summary

ConditionParameterStability of Acyl-CoAs
pH 4.0 - 6.0Generally stable
7.0 - 7.5Moderate stability, some hydrolysis may occur
> 8.0Unstable, rapid hydrolysis
Temperature -80°CStable for long-term storage
0 - 4°CStable for short-term processing (hours)
Room TemperatureUnstable, significant degradation can occur rapidly

Experimental Protocols

Protocol 1: Extraction of this compound from Cell Culture
  • Cell Harvesting:

    • Aspirate the culture medium.

    • Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add 1 mL of ice-cold 10% trichloroacetic acid (TCA) or a 2:1 methanol (B129727):chloroform mixture to the plate to quench enzymatic activity and lyse the cells.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Extraction:

    • Vortex the cell lysate vigorously for 1 minute.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Sample Clean-up (Solid-Phase Extraction - Optional but Recommended):

    • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the this compound with 1 mL of methanol.

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for your analytical method (e.g., 50% methanol in water).

Protocol 2: Extraction of this compound from Tissue Samples
  • Tissue Homogenization:

    • Excise the tissue of interest and immediately flash-freeze it in liquid nitrogen.

    • Weigh the frozen tissue.

    • In a pre-chilled homogenizer, add the frozen tissue and an appropriate volume of ice-cold extraction buffer (e.g., 10% TCA or a 2:1:0.8 mixture of methanol:chloroform:water).

    • Homogenize the tissue until a uniform consistency is achieved, keeping the homogenizer on ice.

  • Protein Precipitation and Phase Separation:

    • Transfer the homogenate to a pre-chilled centrifuge tube.

    • Vortex for 1 minute and incubate on ice for 15 minutes.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant. If a biphasic system was used, the aqueous-methanol upper phase will contain the acyl-CoAs.

  • Sample Clean-up:

    • Proceed with Solid-Phase Extraction as described in Protocol 1, step 3.

Visualizations

experimental_workflow cluster_start Sample Collection cluster_quenching Metabolic Quenching cluster_extraction Extraction cluster_cleanup Sample Clean-up (Optional) cluster_end Analysis start Start: Cell/Tissue Collection quench Immediate Quenching (Liquid Nitrogen) start->quench homogenize Homogenization in Acidic Extraction Buffer (on ice) quench->homogenize precipitate Protein Precipitation (Vortex & Incubate on ice) homogenize->precipitate centrifuge1 Centrifugation (4°C) precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe end LC-MS/MS Analysis supernatant->end Direct Analysis dry Dry Down spe->dry reconstitute Reconstitute in Analytical Solvent dry->reconstitute reconstitute->end

Caption: Workflow for preventing this compound degradation.

degradation_pathways cluster_molecule Target Molecule cluster_degradation Degradation Pathways cluster_products Degradation Products molecule This compound enzymatic Enzymatic Hydrolysis (Thioesterases) molecule->enzymatic chemical Chemical Hydrolysis (Alkaline pH) molecule->chemical oxidation Potential Oxidation (at 8-OH group) molecule->oxidation Hypothesized product1 3,8-Dihydroxydecanoic Acid + Coenzyme A enzymatic->product1 chemical->product1 product2 Oxidized derivatives oxidation->product2

Caption: Potential degradation pathways of this compound.

Technical Support Center: Troubleshooting Peak Tailing in Acyl-CoA Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the liquid chromatography of acyl-Coenzyme As (acyl-CoAs).

Troubleshooting Guide: Resolving Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in your acyl-CoA analyses.

Question: Why are my acyl-CoA peaks tailing?

Peak tailing for acyl-CoAs in reversed-phase liquid chromatography is often a multifactorial issue. The primary causes can be broadly categorized as follows:

  • Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups on the surface of silica-based columns can interact with the polar head group of acyl-CoAs, leading to a secondary retention mechanism and causing peaks to tail.

  • Metal Contamination: Trace metal impurities, such as iron or aluminum, in the silica (B1680970) matrix of the column or from stainless steel components of the HPLC system can chelate with the phosphate (B84403) groups of acyl-CoAs, resulting in peak tailing.

  • Column Degradation: Physical degradation of the column, such as the formation of voids in the packing material or a partially blocked inlet frit, can distort the flow path and lead to asymmetrical peaks.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the acyl-CoA analytes and the stationary phase, affecting peak shape.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.

  • Acyl-CoA Hydrolysis: Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions at alkaline or strongly acidic pH.[1] Degradation of the analyte during the analysis can contribute to poor peak shape.

Question: How can I systematically troubleshoot peak tailing for my acyl-CoA samples?

A logical approach to troubleshooting is crucial. The following flowchart outlines a step-by-step process to identify and resolve the cause of peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No check_column_hardware Inspect column hardware. Check for voids, blocked frits. yes_all_peaks->check_column_hardware Potential physical issue check_mobile_phase Evaluate Mobile Phase no_all_peaks->check_mobile_phase Potential chemical interaction fix_hardware Backflush column or replace if necessary. check_column_hardware->fix_hardware re_run Re-run Analysis fix_hardware->re_run Re-run analysis optimize_ph Optimize pH check_mobile_phase->optimize_ph add_ion_pair Consider Ion-Pairing Agent check_mobile_phase->add_ion_pair check_sample_prep Review Sample Preparation and Concentration check_mobile_phase->check_sample_prep optimize_ph->re_run add_ion_pair->re_run dilute_sample Dilute sample and re-inject check_sample_prep->dilute_sample If overload is suspected dilute_sample->re_run Silanol_Interaction cluster_stationary_phase Silica Stationary Phase cluster_analyte Acyl-CoA Analyte silanol Si-OH (Residual Silanol) c18_chain Si-(CH2)17CH3 (C18 Chain) acyl_coa      Acyl Chain (Hydrophobic)CoA Headgroup (Polar)     acyl_coa->silanol Secondary Interaction (Hydrogen Bonding) acyl_coa->c18_chain Primary Interaction (Hydrophobic)

References

minimizing baseline noise in LC-MS analysis of acyl-CoAs.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LC-MS analysis of acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize baseline noise and achieve high-quality, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of baseline noise in acyl-CoA LC-MS analysis?

High baseline noise can obscure the detection of low-abundance acyl-CoA species and compromise the accuracy of quantification. The most common sources include:

  • Contaminated Solvents and Additives: Impurities in the mobile phase are a primary cause of baseline noise.[1][2] Using solvents that are not LC-MS grade can introduce a wide range of contaminants, leading to high background signals and adduct formation.[3][4]

  • System Contamination: Residue from previous samples, column bleed, or precipitated salts can accumulate in the LC system (injector, tubing, column) and the MS ion source, leading to persistently high background noise.[5][6]

  • Improper Mobile Phase Preparation: Inadequate degassing can lead to bubble formation, causing pressure fluctuations and an unstable baseline.[7][8] Additionally, microbial growth in aqueous mobile phases that have been stored for too long can introduce contaminants.[5][9]

  • Ion Pairing Agents: While often necessary for retaining polar acyl-CoAs, ion pairing agents can increase baseline noise and cause signal suppression if used at too high a concentration.[10][11]

  • Electronic and Environmental Factors: Electrical disturbances from nearby equipment, temperature fluctuations, and detector issues can also contribute to baseline instability.[12][13]

Q2: How critical is solvent grade for minimizing noise?

Solvent grade is extremely critical. Solvents designated as "LC-MS grade" undergo additional purification steps and stringent quality control to minimize organic contaminants, metal ions, and particulates that are known to cause high background noise in mass spectrometry.[3] While "HPLC grade" solvents are suitable for UV detectors, they often contain impurities that can significantly elevate the baseline in an MS detector, limiting sensitivity and performance.[3][4] Always use LC-MS grade solvents, additives, and ultrapure water (18 MΩ·cm) for mobile phase preparation.[14]

Q3: Can my sample preparation introduce baseline noise?

Yes, sample preparation is a critical control point. Complex biological matrices can introduce a host of interfering compounds. If not adequately removed, these matrix components can co-elute with your acyl-CoAs, causing ion suppression and increasing baseline noise.[5] It is crucial to use a robust extraction method, such as solid-phase extraction (SPE), to clean up samples and remove interfering substances like salts and deproteinizing agents before injection.[15]

Troubleshooting Guides

This section addresses specific baseline problems in a question-and-answer format.

Problem: My baseline is consistently high and noisy across the entire chromatogram, even in blank injections.

  • Possible Cause 1: Contaminated Mobile Phase.

    • Solution: Prepare fresh mobile phase using the highest purity LC-MS grade solvents and additives from a reliable supplier.[9][16] Ensure all glassware used for preparation is meticulously cleaned.[14] Do not "top off" old solvent bottles, as this concentrates impurities.[17]

  • Possible Cause 2: System-wide Contamination.

    • Solution: The LC system and MS ion source may be contaminated. Perform a systematic cleaning. Flush the entire LC system with a strong solvent wash sequence (see Protocol 1). Clean the ion source according to the manufacturer's recommendations, as contaminants can build up on the capillary and lenses.[5][14]

  • Possible Cause 3: Contaminated Column.

    • Solution: Contaminants can accumulate on the analytical column.[2] First, disconnect the column and replace it with a union to see if the baseline noise improves. If it does, the column is the source. Try flushing the column with a strong solvent (if compatible with the stationary phase). If this fails, the column may need to be replaced.[2]

Problem: I see random, sharp spikes in my baseline.

  • Possible Cause 1: Air Bubbles in the System.

    • Solution: Air bubbles in the pump or detector cell are a common cause of spiking.[7][8] Ensure your mobile phases are properly degassed using an inline degasser or by sonication.[18] Purge the LC pumps to remove any trapped air.[16] Installing a back-pressure regulator after the detector flow cell can also help keep gases dissolved.[8]

  • Possible Cause 2: Electrical Interference.

    • Solution: Spikes can be caused by electrical noise from other laboratory equipment.[12] Try to identify and temporarily switch off nearby devices to see if the spiking stops. Ensure the LC-MS has a stable, isolated power supply.[12]

  • Possible Cause 3: Particulates.

    • Solution: Small particles passing through the detector can cause spikes.[12] Always filter aqueous mobile phases and samples to remove any particulate matter.[19]

Problem: My baseline shows a periodic, pulsating pattern that matches the pump stroke.

  • Possible Cause 1: Pump Malfunction or Air.

    • Solution: This is often related to the LC pump.[2] It could indicate trapped air, which requires purging the pump heads.[2] It may also signify a failing check valve or worn pump seals that need replacement.[2][13]

  • Possible Cause 2: Inadequate Mobile Phase Mixing.

    • Solution: If you are running a gradient with a low-volume mixer, you may see pulsation. Ensure the mixer volume is appropriate for your flow rate to achieve homogeneous mixing.[16]

Data Presentation

Table 1: Comparison of Solvent Grades and Their Impact on Baseline Noise

Solvent GradeTypical PurityCommon ImpuritiesExpected Impact on Acyl-CoA LC-MS BaselineRecommendation
LC-MS Grade >99.9%Very low levels of particulates, metal ions, and organic contaminants.[3]Minimal baseline noise, high sensitivity.Highly Recommended
HPLC Grade >99.8%May contain UV-absorbing compounds, plasticizers, and other contaminants.[3][4]Can cause significant baseline noise, ghost peaks, and ion suppression.[2]Not Recommended
Reagent Grade VariesHigh levels of various impurities.Unacceptably high and unstable baseline noise.Avoid

Experimental Protocols

Protocol 1: General LC System Flushing Procedure to Reduce Contamination

This protocol is designed to remove common contaminants from the LC flow path. Always disconnect the column before performing a high-flow flush.

  • Preparation:

    • Prepare fresh, LC-MS grade solvents:

      • Solvent A: Ultrapure Water

      • Solvent B: Acetonitrile

      • Solvent C: Isopropanol

      • Flushing Solution: 50:50 Isopropanol/Acetonitrile

  • Disconnect Column: Remove the analytical column and replace it with a low-dispersion union.

  • Systematic Flush:

    • Purge all solvent lines with their respective fresh solvents.

    • Flush the system with 100% Ultrapure Water at a moderate flow rate (e.g., 0.5-1.0 mL/min) for 20 minutes to remove salts and buffers.[5]

    • Flush the system with 100% Isopropanol for 20 minutes to remove organic residues.

    • Flush with the 50:50 Isopropanol/Acetonitrile solution for at least 30 minutes.[14]

  • Re-equilibration:

    • Flush the system with the initial mobile phase conditions of your analytical method until the baseline is stable.

    • Reconnect the column and equilibrate at the initial method conditions until both the pressure and MS baseline are stable.

Protocol 2: Best Practices for Mobile Phase Preparation

  • Use High-Purity Reagents: Start with LC-MS grade solvents (e.g., acetonitrile, methanol) and ultrapure water (18.2 MΩ·cm).[14] Use high-purity additives like formic acid or ammonium (B1175870) acetate (B1210297) from single-use ampules if possible to avoid contamination.[17]

  • Use Clean Glassware: Dedicate a set of borosilicate glass bottles exclusively for mobile phase preparation.[20] Clean them thoroughly by sonicating with a dilute acid, followed by multiple rinses with ultrapure water and finally the solvent you will be preparing.[14]

  • Fresh Preparation: Prepare aqueous mobile phases fresh daily to prevent microbial growth.[9] Do not store for more than a few days.[20]

  • Accurate Measurement: For additives, use a clean pipette to add the correct volume directly to the solvent in its final reservoir bottle to minimize transfer steps.[17]

  • Degassing: Ensure mobile phases are adequately degassed using an online degasser or by sonicating for 5-10 minutes before use.[18]

  • Proper Storage: Keep solvent bottles capped to prevent airborne contaminants from entering.[14] Do not use parafilm, as it can leach plasticizers into the solvent.[9][17]

Visualizations

Start High Baseline Noise Detected CheckBlank Inject Blank (Mobile Phase Only) Start->CheckBlank NoiseInBlank Is Noise Present in Blank? CheckBlank->NoiseInBlank SourceLC Noise Source is LC System or Mobile Phase NoiseInBlank->SourceLC Yes SourceSample Noise Source is Sample Matrix or Prep NoiseInBlank->SourceSample No PrepSolvents Prepare Fresh LC-MS Grade Solvents SourceLC->PrepSolvents OptimizePrep Optimize Sample Cleanup (e.g., SPE) SourceSample->OptimizePrep CleanSystem Perform System Flush (Protocol 1) PrepSolvents->CleanSystem CleanSource Clean MS Ion Source CleanSystem->CleanSource CheckColumn Isolate Column (Replace with Union) CleanSource->CheckColumn End Problem Resolved CheckColumn->End OptimizePrep->End

Caption: A logical workflow for troubleshooting high baseline noise.

Solvents Solvents & Additives Reservoir Mobile Phase Reservoir Solvents->Reservoir Impure Reagents Glassware Glassware Glassware->Reservoir Residue Air Airborne Particulates Air->Reservoir Uncapped Bottles Sample Sample Matrix Injector Autosampler/ Injector Sample->Injector Matrix Effects Pump LC Pump Reservoir->Pump MS MS Ion Source Reservoir->MS Contaminant Buildup Pump->Injector Column Column Injector->Column Carryover Column->MS Column Bleed

Caption: Potential pathways for contaminant introduction into an LC-MS system.

References

strategies for separating 3,8-Dihydroxydecanoyl-CoA from isomeric compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 3,8-Dihydroxydecanoyl-CoA from its isomeric compounds.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic separation of this compound isomers.

Issue 1: Poor or No Separation of Stereoisomers

  • Question: I am not seeing any separation between the stereoisomers of this compound on my chiral HPLC column. What should I do?

  • Answer: Poor or no resolution of stereoisomers is a common challenge in chiral chromatography. Here are several steps you can take to troubleshoot this issue:

    • Optimize the Mobile Phase:

      • Solvent Composition: The ratio of the mobile phase components is critical. For normal-phase chromatography on a polysaccharide-based chiral stationary phase (CSP) (e.g., Chiralpak IA, AD), systematically vary the percentage of the polar modifier (e.g., isopropanol (B130326), ethanol) in the non-polar solvent (e.g., hexane). Small changes can have a significant impact on selectivity.

      • Mobile Phase Additives: For acidic compounds like this compound, adding a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape and resolution.[1] Conversely, for basic compounds, a basic additive like diethylamine (B46881) (DEA) is often used.[1]

    • Adjust the Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations.[2] Reducing the flow rate can increase the interaction time between the analytes and the CSP, potentially improving resolution.

    • Vary the Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[2] Both increasing and decreasing the column temperature can improve resolution, so it is a valuable parameter to screen.

    • Consider a Different Chiral Stationary Phase: If optimization of the mobile phase and other conditions does not yield the desired separation, the chosen CSP may not be suitable for your specific isomers. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a good starting point for hydroxy fatty acids.[3][4]

Issue 2: Peak Tailing

  • Question: My peaks for this compound are showing significant tailing. What is the cause and how can I fix it?

  • Answer: Peak tailing in chiral HPLC can be caused by several factors:

    • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanols on silica-based CSPs, can cause tailing. This is particularly common for polar and acidic compounds. Adding a competitive agent, like a small amount of acid (e.g., TFA or formic acid), to the mobile phase can help to mitigate these interactions.[2]

    • Column Contamination: Accumulation of contaminants on the column can create active sites that lead to tailing. If you suspect contamination, flushing the column according to the manufacturer's instructions is recommended. For immobilized columns, stronger solvents like THF or DMF may be used for cleaning.

    • Inappropriate Mobile Phase pH: For ionizable compounds, a mobile phase pH close to the analyte's pKa can result in peak tailing. Adjusting the pH with an appropriate acidic or basic additive can improve peak shape.

Issue 3: Peak Splitting

  • Question: I am observing split peaks for what should be a single isomeric peak. What could be the reason?

  • Answer: Peak splitting can be a frustrating issue with several potential causes:

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting.[5] It is best to dissolve the sample in the mobile phase itself or in a weaker solvent.

    • Column Void or Channeling: A void at the head of the column or uneven packing can cause the sample to travel through different paths, resulting in a split peak. This can sometimes be addressed by reversing the column and flushing it, but often requires column replacement.[6]

    • Partially Blocked Frit: A blockage in the column inlet frit can disrupt the flow path of the analyte, leading to peak splitting.[7] Replacing the frit may resolve the issue.

Frequently Asked Questions (FAQs)

Q1: What are the likely isomeric impurities of this compound?

A1: The isomeric impurities can be broadly categorized into two types:

  • Regioisomers: These isomers have the hydroxyl groups at different positions on the decanoyl chain. For example, 3,7-dihydroxydecanoyl-CoA or 3,9-dihydroxydecanoyl-CoA could be potential regioisomeric impurities depending on the synthetic or biosynthetic route.

  • Stereoisomers: this compound has two chiral centers (at carbon 3 and carbon 8), which means it can exist as four possible stereoisomers: (3R, 8R), (3S, 8S), (3R, 8S), and (3S, 8R). The (3R, 8R) and (3S, 8S) pair are enantiomers, as are the (3R, 8S) and (3S, 8R) pair. The relationship between any other pairing is diastereomeric.

Q2: Which type of HPLC column is best suited for separating these isomers?

A2: For separating the stereoisomers of this compound, a chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® AD, IA, IC), have shown great success in resolving enantiomers and diastereomers of hydroxy fatty acids and related compounds.[3][4] For separating regioisomers, a high-resolution reversed-phase column (e.g., C18 or C30) is typically used, often in conjunction with mass spectrometry for identification.

Q3: Can I use LC-MS/MS for the analysis of this compound isomers?

A3: Yes, LC-MS/MS is a powerful technique for the analysis of acyl-CoA species.[8] It offers high sensitivity and selectivity. For isomeric analysis:

  • Regioisomers can often be separated by reversed-phase LC and distinguished by their fragmentation patterns in the mass spectrometer.

  • Stereoisomers (enantiomers and diastereomers) require a chiral LC method for separation before entering the mass spectrometer, as they typically have identical mass spectra.[9]

Q4: How can I improve the sensitivity of my LC-MS/MS analysis for these compounds?

A4: To improve sensitivity:

  • Optimize Ionization Source Parameters: Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the signal for your analyte. Acyl-CoAs are typically analyzed in positive ion mode.

  • Use an Appropriate Mobile Phase: Ensure the mobile phase is compatible with MS and promotes good ionization. Volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are commonly used.[10]

  • Develop a Multiple Reaction Monitoring (MRM) Method: For triple quadrupole mass spectrometers, a well-optimized MRM method will provide the highest sensitivity and selectivity for quantification.

Experimental Protocols

Protocol 1: Chiral HPLC-UV Separation of this compound Stereoisomers

This protocol provides a general methodology for the separation of the stereoisomers of this compound. Optimization will be required for specific applications.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting point is 90:10 (v/v) n-hexane:IPA. Add 0.1% formic acid to the mobile phase to improve peak shape.

  • Flow Rate: 0.5 - 1.0 mL/min. Start with a lower flow rate for better resolution.

  • Temperature: 25 °C. A column oven is recommended for stable temperature control.

  • Injection Volume: 5 - 20 µL.

  • Detection: UV at 260 nm (for the adenine (B156593) moiety of Coenzyme A).

  • Procedure: a. Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved. b. Dissolve the sample in the mobile phase or a compatible solvent at a suitable concentration. c. Inject the sample and record the chromatogram. d. If separation is not optimal, adjust the ratio of n-hexane to IPA. Increasing the IPA content will generally decrease retention times. Systematically vary the composition to find the optimal resolution.

Data Presentation

Table 1: Example Chromatographic Conditions for Chiral Separation of Hydroxy-Acyl-CoA Analogs

ParameterCondition 1Condition 2Condition 3
Column Chiralpak AD-HChiralpak IAChiralcel OD-H
Mobile Phase Hexane:Isopropanol (90:10) + 0.1% Formic AcidHexane:Ethanol (85:15) + 0.1% Acetic AcidHexane:Isopropanol (95:5) + 0.1% Formic Acid
Flow Rate 0.7 mL/min0.8 mL/min0.5 mL/min
Temperature 25 °C30 °C20 °C
Expected Elution Enantiomers may be baseline resolved.Diastereomers may show good separation.Higher resolution but longer run times.

Note: These are starting conditions and will require optimization for this compound.

Table 2: Common Troubleshooting Scenarios

IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution - Incorrect mobile phase composition- Flow rate too high- Unsuitable chiral column- Systematically vary the mobile phase composition- Reduce the flow rate- Screen different chiral stationary phases
Peak Tailing - Secondary silanol (B1196071) interactions- Column contamination- Inappropriate mobile phase pH- Add an acidic modifier (e.g., 0.1% formic acid)- Flush the column with a strong solvent- Adjust the mobile phase pH
Peak Splitting - Sample solvent stronger than mobile phase- Column void or blockage- Dissolve the sample in the mobile phase- Replace the column inlet frit or the column itself
Low Sensitivity - Low sample concentration- Non-optimal UV wavelength- Poor ionization in MS- Concentrate the sample- Ensure detection is at λmax (260 nm for CoA)- Optimize MS source parameters and mobile phase additives

Visualizations

Experimental_Workflow Experimental Workflow for Isomer Separation cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample containing 3,8-DH-CoA Isomers Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.22 µm syringe filter Dissolve->Filter Inject Inject onto Chiral HPLC Column Filter->Inject Separate Isocratic Elution Inject->Separate Detect UV (260 nm) or MS/MS Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Isomers Integrate->Quantify Troubleshooting_Resolution Troubleshooting Poor Peak Resolution action_node action_node start_node Poor Resolution q1 Is mobile phase optimized? start_node->q1 Start Here end_node Resolution Improved a1 Vary % of polar modifier. Add 0.1% acid (e.g., Formic Acid). q1->a1 No q2 Is flow rate low enough? q1->q2 Yes a1->end_node a1->q1 Re-evaluate a2 Reduce flow rate (e.g., to 0.5 mL/min). q2->a2 No q3 Is temperature optimized? q2->q3 Yes a2->end_node a2->q2 Re-evaluate a3 Screen different temperatures (e.g., 20°C, 25°C, 30°C). q3->a3 No a4 Consider a different Chiral Stationary Phase. q3->a4 Yes a3->end_node a3->q3 Re-evaluate a4->end_node

References

addressing low signal intensity for dihydroxyacyl-CoA species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity for dihydroxyacyl-CoA species during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low signal intensity of dihydroxyacyl-CoA species in LC-MS/MS analysis?

Low signal intensity for dihydroxyacyl-CoA species can arise from a combination of factors related to the inherent chemical properties of the analytes and the analytical methodology. Key contributors include:

  • Sample Degradation: Dihydroxyacyl-CoAs are susceptible to enzymatic and chemical degradation. The thioester bond can be hydrolyzed, and the diol functionality can be prone to oxidation.

  • Inefficient Extraction: The amphipathic nature of dihydroxyacyl-CoAs can make quantitative extraction from complex biological matrices challenging, leading to low recovery.

  • Poor Ionization Efficiency: The multiple polar functional groups (two hydroxyls, phosphate, pyrophosphate) and the nonpolar acyl chain can lead to complex solution chemistry that may not be optimal for efficient ionization by electrospray ionization (ESI).

  • In-source Fragmentation: The relatively labile nature of the molecule can lead to fragmentation within the ion source of the mass spectrometer, reducing the abundance of the precursor ion of interest.[1]

  • Matrix Effects: Co-eluting species from the biological matrix can suppress the ionization of the target dihydroxyacyl-CoA species.

Q2: How can I improve the extraction efficiency of dihydroxyacyl-CoA species from my samples?

Optimizing the extraction protocol is a critical first step to enhance signal intensity. Here are some recommendations:

  • Solvent Selection: A mixture of organic and aqueous solvents is typically used. A common starting point is a two-phase extraction using a mixture like methanol (B129727)/water or acetonitrile (B52724)/methanol/water.[2] For long-chain acyl-CoAs, homogenization in a buffer followed by extraction with acetonitrile has been shown to be effective.[3]

  • Acidification: Acidifying the extraction solvent can improve the stability of the acyl-CoA thioester bond and enhance extraction efficiency. However, it's important to note that strong acids like formic acid in the extraction solvent can sometimes lead to decreased MS signal.[4]

  • Solid-Phase Extraction (SPE): SPE can be a valuable tool for both concentrating the analytes and removing interfering matrix components. C18-based SPE cartridges are commonly used for the cleanup of acyl-CoAs.[3][5]

Q3: Can derivatization improve the signal intensity of dihydroxyacyl-CoA species?

Yes, chemical derivatization can significantly enhance the detection of dihydroxyacyl-CoA species. The primary goals of derivatization in this context are to:

  • Improve Ionization Efficiency: By introducing a readily ionizable group, the overall signal intensity in ESI-MS can be dramatically increased.

  • Enhance Chromatographic Properties: Derivatization can improve peak shape and retention on reversed-phase columns.

  • Increase Stability: Capping the reactive hydroxyl groups can reduce in-source fragmentation and degradation.

A promising strategy for acyl-CoAs involves derivatization of the thioester group. For instance, using 8-(diazomethyl) quinoline (B57606) (8-DMQ) has been shown to increase detection sensitivity by as much as 625-fold.[4] For the hydroxyl groups, derivatization reagents that target alcohols, such as those used for hydroxylated fatty acids, could be adapted. For example, 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI) has been used to distinguish between 2- and 3-hydroxyl fatty acids and could potentially be applied to dihydroxyacyl-CoAs.[6] Another approach for hydroxyl-containing metabolites is post-column derivatization with reagents like 2-(4-boronobenzyl) isoquinolin-2-ium (B8376362) bromide (BBII), which has been shown to enhance the detection sensitivity of hydroxyl metabolites.[7]

Q4: What are the key LC and MS parameters to optimize for dihydroxyacyl-CoA analysis?

Fine-tuning your LC-MS/MS method is crucial for maximizing signal intensity.

Liquid Chromatography:

  • Column Choice: A C18 reversed-phase column is a common choice for separating acyl-CoAs.

  • Mobile Phase Additives: The composition of the mobile phase significantly impacts ionization efficiency.

    • Ammonium (B1175870) Formate (B1220265)/Acetic Acid: These are frequently used to improve chromatographic peak shape and ionization.[8]

    • Trifluoroacetic Acid (TFA): While beneficial for chromatography, TFA is a known signal suppressor in ESI-MS. If TFA is necessary, post-column addition of a weak acid like propionic acid can help to recover the signal.[9][10]

    • Supercharging Agents: For peptide and protein analysis, "supercharging" agents have been shown to rescue the signal suppression caused by TFA.[11] This approach could be explored for dihydroxyacyl-CoAs.

Mass Spectrometry:

  • Ionization Mode: Both positive and negative ion modes should be evaluated. While positive mode is often used for acyl-CoAs, the dihydroxy functionality might ionize well in negative mode.

  • Source Parameters: Careful optimization of the ESI source parameters is critical. These include:

    • Capillary Voltage: Determines the electric field strength for ion formation.

    • Gas Temperatures and Flow Rates (Nebulizer and Drying Gas): These affect desolvation of the ESI droplets.[12]

    • In-source Fragmentation: Can be minimized by reducing the cone voltage or other source fragmentation parameters.[1]

  • Collision Energy (CE): This should be optimized for each specific dihydroxyacyl-CoA to ensure efficient fragmentation for MRM transitions.

Troubleshooting Guides

Guide 1: Low or No Signal for Dihydroxyacyl-CoA Standard

This guide provides a step-by-step approach to troubleshoot when a pure standard of a dihydroxyacyl-CoA is not detected or shows very low signal.

StepActionRationale
1 Verify Instrument Performance Infuse a known, stable compound with good ionization properties to confirm the mass spectrometer is functioning correctly.
2 Check Standard Integrity Prepare a fresh solution of the dihydroxyacyl-CoA standard. These molecules can degrade upon storage.
3 Optimize Ion Source Parameters Systematically vary the capillary voltage, nebulizer gas flow, drying gas flow, and gas temperature to find the optimal settings for your analyte.[12] Start with general parameters for similar molecules and refine.
4 Evaluate Mobile Phase Composition Prepare small volumes of different mobile phases (e.g., with and without formic acid, with ammonium formate or acetate) and infuse the standard with each to assess the impact on signal intensity.[8][13]
5 Consider Derivatization If the signal remains low, consider a derivatization strategy to improve ionization efficiency.[4][6][7]
Guide 2: Low Signal for Dihydroxyacyl-CoA in a Biological Sample

This guide addresses the scenario where a standard shows a good signal, but the analyte is not detected or has a low signal in a complex biological matrix.

StepActionRationale
1 Assess Matrix Effects Perform a post-extraction spike of a known amount of the dihydroxyacyl-CoA standard into an extracted blank matrix sample and compare the signal to a pure standard. A significant decrease in signal indicates ion suppression.
2 Improve Sample Cleanup Implement or optimize a solid-phase extraction (SPE) step to remove interfering matrix components.[3][5]
3 Modify Chromatographic Separation Adjust the LC gradient to better separate the dihydroxyacyl-CoA from co-eluting, interfering compounds.
4 Use an Internal Standard If not already in use, incorporate a stable isotope-labeled internal standard for the specific dihydroxyacyl-CoA to correct for matrix effects and extraction losses.
5 Dilute the Sample Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Acyl-CoA Analysis

Extraction MethodKey FeaturesReported RecoveryReference
Acetonitrile/Methanol/Water Extraction Single-phase extraction suitable for a broad range of acyl-CoAs.Not specified, but widely used for metabolomics.[2]
Homogenization and Acetonitrile Extraction Effective for tissue samples, particularly for long-chain acyl-CoAs.70-80% for long-chain acyl-CoAs.[3]
Solid-Phase Extraction (SPE) Used for cleanup and concentration after initial extraction. C18 is a common sorbent.Can significantly improve signal-to-noise by removing interferences.[5]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Dihydroxyacyl-CoA Enrichment

This protocol provides a general guideline for enriching dihydroxyacyl-CoAs from a biological extract using a C18 SPE cartridge.

  • Cartridge Conditioning:

    • Wash the C18 SPE cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of deionized water.

  • Sample Loading:

    • Load the acidified biological extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of water to remove salts and other polar impurities.

    • Wash the cartridge with 3 mL of 10% methanol in water to remove less hydrophobic impurities.

  • Elution:

    • Elute the dihydroxyacyl-CoA species with 2 mL of methanol.

  • Drying and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable volume of the initial LC mobile phase.

Mandatory Visualization

Troubleshooting_Workflow start Low Dihydroxyacyl-CoA Signal check_standard Analyze Pure Standard start->check_standard standard_ok Signal OK? check_standard->standard_ok troubleshoot_ms Troubleshoot MS & LC Method (Source Parameters, Mobile Phase) standard_ok->troubleshoot_ms No check_matrix Analyze Spiked Matrix Sample standard_ok->check_matrix Yes troubleshoot_ms->check_standard end_bad Further Optimization Needed troubleshoot_ms->end_bad matrix_ok Signal OK? check_matrix->matrix_ok troubleshoot_sample_prep Optimize Sample Preparation (Extraction, Cleanup, Derivatization) matrix_ok->troubleshoot_sample_prep No end_good Signal Improved matrix_ok->end_good Yes troubleshoot_sample_prep->check_matrix troubleshoot_sample_prep->end_bad

Caption: Troubleshooting workflow for low dihydroxyacyl-CoA signal.

Derivatization_Pathway cluster_analyte Dihydroxyacyl-CoA cluster_derivatization Derivatization Strategies cluster_product Derivatized Product Analyte R-CH(OH)-CH(OH)-CO-SCoA Thiol_Deriv Thiol-reactive reagent (e.g., 8-DMQ) Analyte->Thiol_Deriv Hydroxyl_Deriv Hydroxyl-reactive reagent (e.g., ADMI, BBII) Analyte->Hydroxyl_Deriv Deriv_Product Improved Ionization & Chromatography Thiol_Deriv->Deriv_Product Hydroxyl_Deriv->Deriv_Product

Caption: Derivatization strategies for enhancing dihydroxyacyl-CoA signal.

References

selecting the appropriate internal standard for 3,8-Dihydroxydecanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3,8-Dihydroxydecanoyl-CoA. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting an appropriate internal standard for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantitative analysis of this compound?

A1: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., with ¹³C or ¹⁵N isotopes).[1][2][3] A SIL internal standard has nearly identical chemical and physical properties to the analyte, ensuring the most accurate correction for variability during sample preparation, chromatographic separation, and mass spectrometric detection.[3]

Q2: Why are stable isotope-labeled internal standards preferred in LC-MS/MS analysis?

A2: Stable isotope-labeled internal standards are the "gold standard" for quantitative mass spectrometry.[4][5][6][7] They co-elute with the analyte and experience the same matrix effects (ionization suppression or enhancement), leading to a more accurate and precise quantification.[3] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[2]

Q3: What should I do if a stable isotope-labeled this compound is not commercially available?

A3: If a SIL version of your analyte is unavailable, you have two main options:

  • Biosynthesis of a Labeled Standard: For acyl-CoA species, a common and effective method is to generate a stable isotope-labeled library biosynthetically.[4][5][6][7][8] This can be achieved by growing cells in a medium where a precursor, like pantothenate (vitamin B5), is replaced with a labeled version (e.g., [¹³C₃¹⁵N₁]-pantothenate).[4][5][6][7][8] The cells will incorporate the labeled precursor into their coenzyme A and acyl-CoA pools.[4][5][6][7][8]

  • Use of a Structural Analog: The alternative is to use a non-isotope-labeled internal standard, which should be a structural analog of this compound.

Q4: What are the key criteria for selecting a structural analog as an internal standard?

A4: When selecting a structural analog, consider the following:

  • Structural Similarity: The analog should have a chemical structure as close as possible to this compound.

  • Similar Physicochemical Properties: Properties like stability, heat resistance, and light sensitivity should be comparable.[2]

  • Similar Ionization Efficiency: For mass spectrometry, the internal standard must have similar ionizable functional groups to ensure a comparable response.[1][2]

  • Chromatographic Behavior: The internal standard should have a retention time close to, but not overlapping with, the analyte.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in internal standard signal Inconsistent sample preparation, including extraction and dilution steps.Ensure the internal standard is added as early as possible in the sample processing workflow to account for variability. Thoroughly mix the internal standard with the biological matrix.
Instrument drift or instability.Check the stability of the mass spectrometer and LC system. Perform system suitability tests before running the sample batch.
Poor linearity of the calibration curve The chosen internal standard is not behaving similarly to the analyte.Re-evaluate the selection of the internal standard. If using a structural analog, consider one with more similar properties. For SIL standards, ensure there is no significant cross-talk between the analyte and internal standard signals.[3]
Inappropriate concentration of the internal standard.The concentration of the internal standard should be optimized to provide a strong and consistent signal that matches the expected range of the analyte's response.[2][3]
Internal standard signal interferes with the analyte signal The mass resolution of the instrument is insufficient to separate the signals.For SIL standards, a mass difference of 4-5 Da is recommended to minimize cross-talk.[3] If using a structural analog, ensure it is chromatographically separated from the analyte.
The internal standard contains unlabeled analyte as an impurity.Check the purity of the internal standard. The signal from the analyte in a blank sample spiked only with the internal standard should not exceed 5% of the analyte signal at the lower limit of quantification.[9]

Data Presentation: Potential Internal Standards for this compound Analysis

Since a specific internal standard for this compound is not readily documented, the following table presents a list of potential candidates, including a hypothetical ideal standard and plausible structural analogs. The choice would need to be validated experimentally.

Internal Standard Type Compound Name Rationale for Selection Potential Advantages Potential Disadvantages
Stable Isotope-Labeled (Ideal) This compound-d₄Identical chemical and physical properties to the analyte.Highest accuracy and precision; corrects for all stages of the analytical process.May not be commercially available and could require custom synthesis or biosynthesis.
Structural Analog (Acyl-CoA) 3-Hydroxydecanoyl-CoASimilar acyl chain length and one of the hydroxyl groups.Likely to have similar extraction efficiency and ionization properties.The absence of the second hydroxyl group may alter chromatographic retention and ionization efficiency slightly.
Structural Analog (Acyl-CoA) Octanoyl-CoA-¹³C₈Commercially available stable isotope-labeled acyl-CoA.[8]Being a SIL standard, it offers some advantages in terms of consistent behavior in the mass spectrometer.The shorter chain length and lack of hydroxyl groups will result in different chromatographic behavior and potentially different ionization efficiency.
Structural Analog (Acyl-CoA) Crotonoyl-CoAHas been successfully used as an internal standard for other short-chain acyl-CoAs.[10]Commercially available and has proven utility in acyl-CoA analysis.Significantly different structure, which could lead to different extraction recovery and matrix effects.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound

This protocol is a generalized procedure based on common methods for acyl-CoA analysis and should be optimized for your specific instrumentation and experimental conditions.[11][12][13]

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Add the selected internal standard to 500 µL of the sample.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 5-10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • For this compound: The precursor ion (Q1) will be the [M+H]⁺ ion. The product ion (Q3) will be a characteristic fragment, often resulting from the cleavage of the coenzyme A moiety. These transitions need to be determined by infusing a standard of the analyte.

    • For the Internal Standard: Similarly, determine the optimal MRM transition for the selected internal standard.

  • Collision Energy: Optimize for each analyte and internal standard to achieve the strongest signal.

Visualization

Workflow for Internal Standard Selection

internal_standard_selection start Start: Need for Quantitative Analysis of this compound is_sil_available Is a Stable Isotope-Labeled (SIL) This compound available? start->is_sil_available use_sil Use SIL this compound as the internal standard is_sil_available->use_sil Yes consider_alternatives Consider Alternative Strategies is_sil_available->consider_alternatives No validate_method Validate the Analytical Method: Linearity, Precision, Accuracy, Matrix Effects use_sil->validate_method biosynthesis Biosynthesize a Labeled Acyl-CoA Library consider_alternatives->biosynthesis Option 1 use_analog Select a Structural Analog consider_alternatives->use_analog Option 2 biosynthesis->validate_method use_analog->validate_method criteria Selection Criteria: - Structural Similarity - Similar Physicochemical Properties - Similar Ionization Efficiency - Chromatographic Separation use_analog->criteria analysis Proceed with Quantitative Analysis validate_method->analysis criteria->use_analog

Caption: A flowchart outlining the decision-making process for selecting an appropriate internal standard for this compound analysis.

References

optimizing quenching and extraction solvents for acyl-CoA stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the quenching and extraction of acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures involving acyl-CoA stability and analysis.

Frequently Asked Questions (FAQs)

Q1: Why are my acyl-CoA samples degrading, and how can I prevent it?

A1: Acyl-CoAs are inherently unstable molecules susceptible to both enzymatic and chemical degradation. They are particularly prone to hydrolysis in aqueous solutions, especially under alkaline or strongly acidic conditions.[1][2] To minimize degradation, it is crucial to implement the following practices:

  • Rapid Quenching: Immediately stop all enzymatic activity. For tissue samples, this is typically achieved by flash-freezing in liquid nitrogen.[2][3] For cell cultures, rapid removal of media and washing with ice-cold phosphate-buffered saline (PBS) should be followed by immediate addition of a quenching/extraction solvent.[1][4]

  • Low Temperatures: Perform all sample preparation steps on ice or at 4°C to reduce the rate of chemical degradation.[2][3]

  • pH Control: Maintain a slightly acidic to neutral pH during extraction and reconstitution. Ammonium acetate (B1210297) buffered solutions at a neutral pH have been shown to stabilize most acyl-CoA compounds.[5]

  • Solvent Choice: Use organic solvents like methanol (B129727) or acetonitrile (B52724) to precipitate proteins and extract acyl-CoAs, as this limits their exposure to water.[1] Methanol has been shown to provide excellent stability for acyl-CoAs during sample reconstitution.[1]

  • Storage: For long-term storage, keep samples as a dry pellet at -80°C.[2][5] When ready for analysis, reconstitute the sample and analyze it as soon as possible to prevent degradation in solution.[5]

Q2: I am observing low yields of long-chain acyl-CoAs in my extracts. What are the likely causes and how can I troubleshoot this?

A2: Low recovery of long-chain acyl-CoAs is a common issue that can stem from several factors related to the extraction methodology.

  • Incomplete Extraction: Long-chain acyl-CoAs are more hydrophobic and may require a more complex extraction procedure. A common and effective method involves homogenization in an acidic buffer (e.g., 100 mM Potassium Phosphate (B84403), pH 4.9) followed by extraction with organic solvents like acetonitrile and isopropanol (B130326).[6][7]

  • Suboptimal Phase Separation: When dealing with tissues rich in lipids, a phase separation step using a nonpolar solvent like petroleum ether can help remove interfering lipids without significantly impacting acyl-CoA recovery.[2]

  • Sample Cleanup: Solid-phase extraction (SPE) is often employed to purify and concentrate long-chain acyl-CoAs, which can significantly increase recovery rates.[6][8] Weak anion exchange columns are a suitable choice for this purpose.[6]

Q3: Which quenching and extraction solvent should I choose for my specific sample type (cells vs. tissue)?

A3: The optimal choice of solvent depends on the sample matrix and the specific acyl-CoA species of interest.

  • For Cultured Cells: A rapid one-step quenching and extraction using ice-cold 80% methanol is often effective for a broad range of acyl-CoAs.[8] Alternatively, for short-chain acyl-CoAs and their precursors, 5-sulfosalicylic acid (SSA) can be used for deproteinization, which avoids the need for a solid-phase extraction step that can lead to the loss of hydrophilic species.[2][9]

  • For Tissues: Tissues require more rigorous homogenization. A common starting point is to pulverize the frozen tissue in liquid nitrogen.[3] For short-chain acyl-CoAs, homogenization in an ice-cold 5% SSA solution is a robust method.[3] For a broader range, including long-chain species, homogenization in a potassium phosphate buffer followed by extraction with acetonitrile and isopropanol is recommended.[6][7]

Q4: Can I use the same extraction method for both short-chain and long-chain acyl-CoAs?

A4: While some methods can extract a broad range of acyl-CoAs, they are often optimized for either short- or long-chain species.

  • Broad Range Methods: Extraction with 80% methanol can recover a wide variety of acyl-CoAs.[8] However, recovery of very long-chain species might be lower compared to more targeted methods.

  • Optimized Methods: For comprehensive profiling, it may be necessary to use different extraction protocols or to validate that a single method provides adequate recovery for all analytes of interest. For instance, methods using SSA are excellent for short-chain, hydrophilic acyl-CoAs but may not be optimal for more hydrophobic long-chain species.[9] Conversely, protocols involving multiple organic solvent extractions and SPE are generally better suited for long-chain acyl-CoAs.[6]

Data Presentation

Table 1: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile/Isopropanol with SPE Recovery (%)
Acetyl-CoA~59%~36%93-104% (extraction), 83-90% (SPE)
Propionyl-CoA~80%~62%Not Reported
Malonyl-CoA~74%~26%93-104% (extraction), 83-90% (SPE)
Isovaleryl-CoA~59%~58%Not Reported
Coenzyme A (Free)~74%~1%Not Reported
Data compiled from studies comparing SSA and TCA extraction methods.[3]

Table 2: Stability of Acyl-CoAs in Different Reconstitution Solvents over 24 hours

Reconstitution SolventAcyl-CoA Stability (% relative to time-zero)
MethanolHigh stability for all tested acyl-CoAs
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7)Moderate stability, some degradation of longer chain acyl-CoAs
WaterPoor stability, significant degradation
50 mM Ammonium Acetate (pH 7)Poor stability, significant degradation
50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5)Variable stability
Data is a qualitative summary based on findings indicating methanol provides the best stability.[1]

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Tissues using 5-Sulfosalicylic Acid (SSA)

This protocol is adapted for the efficient extraction of short-chain acyl-CoAs from tissue samples.[3]

Materials and Reagents:

  • Frozen tissue sample

  • 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled with liquid nitrogen

  • Microcentrifuge tubes, pre-chilled

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Refrigerated microcentrifuge

  • Pipettes and tips

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

Procedure:

  • Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue. It is crucial to keep the tissue frozen at all times to halt metabolic activity. Place the frozen tissue in a pre-chilled mortar and add liquid nitrogen to keep it brittle. Grind the tissue to a fine powder using the pre-chilled pestle.[3]

  • Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution to the tube. If using internal standards, spike the SSA solution with the appropriate amount before adding it to the tissue powder. Homogenize the sample immediately using a bead beater (2 cycles of 30 seconds) or an ultrasonic homogenizer (3 cycles of 15 seconds on ice).[3]

  • Centrifugation: Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation. Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[3]

  • Supernatant Collection: Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.[3]

  • Sample Storage and Analysis: The extracted sample is now ready for analysis by LC-MS/MS. If not analyzing immediately, store the extracts at -80°C to prevent degradation of the acyl-CoA species.[3]

Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from established methods and is suitable for various tissue types.[6]

Materials:

  • Frozen tissue sample

  • Homogenizer (e.g., glass homogenizer)

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: Weigh approximately 100 mg of frozen tissue. In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[6]

  • Sample Concentration: Combine the eluted fractions from the SPE step (see below). Dry the sample under a stream of nitrogen at room temperature.[6]

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition a weak anion exchange SPE column by washing with methanol followed by equilibration with the homogenization buffer.

    • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with the homogenization buffer to remove unbound contaminants.

    • Elution: Elute the acyl-CoAs using a step-wise gradient of increasing salt concentration or a suitable organic solvent mixture as determined by optimization experiments.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Optional Cleanup cluster_analysis Analysis sample Tissue or Cell Sample quench Rapid Quenching (Liquid N2 / Cold PBS) sample->quench homogenize Homogenization (in appropriate buffer) quench->homogenize extract Solvent Extraction (e.g., Methanol, ACN) homogenize->extract centrifuge Centrifugation (Pellet proteins/debris) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe for complex samples dry Dry Down supernatant->dry for direct analysis spe->dry reconstitute Reconstitute in Stable Solvent dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for acyl-CoA extraction and analysis.

stability_factors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors acyl_coa Acyl-CoA Stability low_temp Low Temperature (Ice, 4°C) acyl_coa->low_temp organic_solvents Organic Solvents (Methanol, Acetonitrile) acyl_coa->organic_solvents neutral_ph Neutral pH Buffer (e.g., Ammonium Acetate) acyl_coa->neutral_ph rapid_quenching Rapid Quenching acyl_coa->rapid_quenching dry_storage Dry Storage (-80°C) acyl_coa->dry_storage high_temp High Temperature high_temp->acyl_coa aqueous Aqueous Solutions aqueous->acyl_coa alkaline_ph Alkaline pH alkaline_ph->acyl_coa strong_acid Strongly Acidic pH strong_acid->acyl_coa enzymes Enzymatic Activity enzymes->acyl_coa

Caption: Factors influencing acyl-CoA stability.

References

dealing with adduct formation of 3,8-Dihydroxydecanoyl-CoA in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,8-Dihydroxydecanoyl-CoA in mass spectrometry. The focus is on identifying and managing adduct formation to ensure accurate and reliable experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound, with a focus on adduct formation.

Problem 1: My mass spectrum for this compound shows multiple peaks instead of a single molecular ion, making data interpretation difficult.

  • Possible Cause: You are likely observing the formation of various adducts of your target molecule. In electrospray ionization (ESI), this compound can readily form adducts with cations present in the mobile phase or sample, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺), in addition to the protonated molecule ([M+H]⁺).

  • Solution:

    • Identify the Adducts: Calculate the mass differences between the observed peaks and the expected mass of the protonated molecule. Common mass differences to look for are listed in the table below.

    • Optimize Mobile Phase:

      • Add Formic Acid: Introduce a small amount of formic acid (0.1%) to your mobile phase. This increases the proton concentration, promoting the formation of the [M+H]⁺ ion and suppressing sodium and potassium adducts.[1][2]

      • Add Ammonium Acetate (B1210297): The addition of a low concentration of ammonium acetate (around 0.5 mM) can help minimize sodium adduct formation. However, be aware that higher concentrations might cause ion suppression.

      • Choice of Solvent: Acetonitrile is generally preferred over methanol (B129727) as a mobile phase solvent, as methanol can sometimes lead to a higher degree of sodium adduct formation.

    • Sample Preparation:

      • Use High-Purity Solvents: Ensure all solvents and reagents are of high purity (LC-MS grade) to minimize salt contamination.

      • Avoid Glassware: Sodium and potassium ions can leach from glassware. Whenever possible, use polypropylene (B1209903) or other plastic containers for sample and mobile phase preparation.[3]

Problem 2: The intensity of my desired [M+H]⁺ ion is very low, while the adduct peaks are much more intense.

  • Possible Cause: The concentration of adduct-forming cations (Na⁺, K⁺) in your sample or LC-MS system is significantly higher than the proton concentration at the ion source. This can be due to contamination from glassware, solvents, or the sample matrix itself.

  • Solution:

    • System Decontamination: If you suspect salt buildup in your LC-MS system, flush the system with a solution of water and ammonium acetate.

    • Optimize Ion Source Parameters: Adjust the electrospray source settings, such as capillary voltage and gas flow, as these can sometimes influence adduct formation. However, be cautious as this might also affect the overall signal intensity of your analyte.

    • Implement a Divert Valve: Use a divert valve to direct the flow to waste during the initial and final stages of your chromatographic run, when salts and other non-volatile components are likely to elute. This prevents unnecessary contamination of the mass spectrometer.

Problem 3: My quantitative results for this compound are not reproducible.

  • Possible Cause: Inconsistent adduct formation between samples can lead to significant quantitative inaccuracies. If you are only quantifying the [M+H]⁺ ion, any shift in the ionization to favor adduct formation will result in an underestimation of the analyte concentration.

  • Solution:

    • Sum All Adducts: For the most accurate quantification, integrate the peak areas of all significant adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺, etc.) for both your analyte and internal standard. Studies have shown that this approach can significantly improve quantitative accuracy.[4]

    • Use an Appropriate Internal Standard: Utilize a stable isotope-labeled internal standard of this compound if available. This will co-elute and experience similar adduct formation patterns, allowing for more reliable normalization. If a labeled standard is not available, a structurally similar acyl-CoA with a different chain length can be used.

Frequently Asked Questions (FAQs)

Q1: What are the most common adducts I should expect to see for this compound in positive ion mode ESI-MS?

In positive ion mode, you can expect to see the protonated molecule ([M+H]⁺) as well as sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺) adducts. The relative intensities of these adducts will depend on the sample purity, mobile phase composition, and instrument conditions.

Q2: How can I predict the m/z values for the common adducts of this compound?

First, you need the exact mass of the neutral molecule. Then, add the mass of the adducting ion. The table below provides a summary for this compound (Molecular Formula: C₃₃H₅₈N₇O₁₈P₃S, Exact Mass: 981.28).

Adduct IonAdduct Mass (Da)Predicted m/z for this compound
[M+H]⁺1.0078982.2878
[M+Na]⁺22.98981004.2698
[M+K]⁺38.96371020.2437
[M+NH₄]⁺18.0344999.3144

Q3: Is it better to analyze this compound in positive or negative ion mode to minimize adduct issues?

While both modes can be used, positive ion mode is often preferred for acyl-CoAs as they tend to ionize more efficiently. Adduct formation is more prevalent in positive ion mode. If adducts are proving to be a significant and unmanageable issue, exploring negative ion mode ([M-H]⁻) might be a viable alternative, though sensitivity may be lower.

Q4: Where do the sodium and potassium ions that form adducts come from?

The primary sources of sodium and potassium contamination include:

  • Glassware: Leaching from glass bottles and vials.

  • Solvents and Reagents: Impurities in mobile phase components.

  • Sample Matrix: Biological samples can have high endogenous salt concentrations.

  • The Analyst: Handling of samples and consumables can introduce contaminants.

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Analysis of this compound with Adduct Mitigation

This protocol is designed to enhance the formation of the protonated molecule ([M+H]⁺) and provide a robust method for quantification.

1. Sample Preparation:

  • Extract this compound from the sample matrix using a suitable method, such as solid-phase extraction or liquid-liquid extraction.
  • Reconstitute the dried extract in a solution of 50:50 acetonitrile:water containing 0.1% formic acid.
  • Use polypropylene vials for all sample handling.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to retain and elute the analyte. For example, start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.

3. Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Mode: Full scan MS to observe all adducts, and targeted MS/MS for quantification.
  • MS/MS Transition: Based on the characteristic fragmentation of acyl-CoAs, a neutral loss of 507 Da is common. Therefore, the transition would be from the m/z of the precursor ion (e.g., [M+H]⁺ at 982.29) to the fragment ion.
  • Source Parameters: Optimize source temperature, gas flows, and capillary voltage to maximize the signal of the [M+H]⁺ ion.

Visualizations

Adduct_Formation_Pathway Analyte This compound (M) Protonated [M+H]+ Analyte->Protonated Protonation Sodiated [M+Na]+ Analyte->Sodiated Sodiation Potassiated [M+K]+ Analyte->Potassiated Potassiation Ammoniated [M+NH4]+ Analyte->Ammoniated Ammoniation Proton H+ Sodium Na+ Potassium K+ Ammonium NH4+

Caption: Adduct formation pathways for this compound in ESI-MS.

Troubleshooting_Workflow Start Multiple Peaks Observed CheckAdducts Identify Adducts (Calculate Mass Differences) Start->CheckAdducts OptimizeMP Optimize Mobile Phase (Add Formic Acid/Ammonium Acetate) CheckAdducts->OptimizeMP CheckSamplePrep Review Sample Preparation (Use High-Purity Solvents, Plasticware) CheckAdducts->CheckSamplePrep LowIntensity Low [M+H]+ Intensity? OptimizeMP->LowIntensity CheckSamplePrep->LowIntensity CleanSystem Clean LC-MS System LowIntensity->CleanSystem Yes QuantIssues Reproducibility Issues? LowIntensity->QuantIssues No AdjustSource Adjust Ion Source Parameters CleanSystem->AdjustSource AdjustSource->QuantIssues SumAdducts Sum All Adduct Peaks for Quantification QuantIssues->SumAdducts Yes End Problem Resolved QuantIssues->End No UseIS Use Stable Isotope-Labeled Internal Standard SumAdducts->UseIS UseIS->End

Caption: Troubleshooting workflow for adduct formation in mass spectrometry.

References

Technical Support Center: Optimizing Chromatographic Resolution of Medium-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of medium-chain acyl-CoAs. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromatographic separation of these critical metabolites.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good chromatographic resolution important for medium-chain acyl-CoA analysis?

A1: Good chromatographic separation is crucial for the accurate quantification of medium-chain acyl-CoAs, especially when using LC-MS/MS.[1] It helps to minimize ion suppression, a phenomenon where co-eluting compounds compete for ionization, leading to inaccurate measurements.[1] By separating individual acyl-CoA species, you can ensure more reliable and reproducible results.

Q2: What are the main challenges in the chromatography of medium-chain acyl-CoAs?

A2: Medium-chain acyl-CoAs are amphiphilic molecules, possessing both a hydrophilic CoA moiety and a moderately hydrophobic acyl chain. This dual nature can lead to poor peak shapes, such as tailing, on reversed-phase columns.[2][3] They are also prone to degradation, particularly hydrolysis, in aqueous solutions, which requires careful sample handling and preparation.[1] Furthermore, their structural similarity can make them difficult to resolve from one another.

Q3: What type of chromatography is best suited for medium-chain acyl-CoAs?

A3: Reversed-phase liquid chromatography (RPLC) coupled with tandem mass spectrometry (MS/MS) is the most common and robust method for acyl-CoA analysis.[3][4] However, hydrophilic interaction liquid chromatography (HILIC) has also been successfully employed, offering an alternative separation mechanism that can be advantageous for covering a wide range of acyl-CoA chain lengths in a single run.[5]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, with a "tail" extending from the back of the peak.

  • Asymmetrical peaks, with a "front" extending from the front of the peak.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Column Use a column with end-capping to minimize interactions with residual silanols. Consider a different stationary phase chemistry, such as a phenyl-hexyl column.[6]
Inappropriate Mobile Phase pH For acidic compounds like acyl-CoAs, ensure the mobile phase pH is at least 2 units below their pKa to maintain them in a single protonation state.[7] Slightly acidic mobile phases are often used for short-chain acyl-CoAs.[3]
Column Overload Reduce the amount of sample injected onto the column.[6] Dilute the sample and reinject.
Sample Solvent Incompatibility Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.[6][8] High concentrations of organic solvent in the sample can cause peak distortion.
Column Contamination or Degradation Flush the column with a strong solvent to remove contaminants.[7] If the problem persists, the column may be degraded and require replacement.
Problem 2: Insufficient Resolution Between Acyl-CoA Peaks

Symptoms:

  • Overlapping or co-eluting peaks for different medium-chain acyl-CoA species.

Possible Causes & Solutions:

CauseSolution
Inadequate Separation Efficiency Increase column length: A longer column provides more theoretical plates, enhancing separation.[9][10] Decrease column particle size: Smaller particles lead to higher efficiency and better resolution.[10]
Suboptimal Mobile Phase Gradient Adjust the gradient slope: A shallower gradient can improve the separation of closely eluting compounds by increasing the separation window.[6]
Incorrect Mobile Phase Composition Optimize organic solvent: Vary the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase.[10] Add an ion-pairing agent: Reagents like dimethylbutylamine (DMBA) can be used to improve peak shape and retention of polar analytes like acyl-CoAs.[11]
Inappropriate Column Chemistry Switch to a column with a different stationary phase (e.g., C8, C18, Phenyl-Hexyl) to exploit different selectivities.[2][6]
Elevated Column Temperature Increasing the column temperature can sometimes improve peak shape and resolution, but should be done cautiously as it can also alter selectivity.[2][10]
Problem 3: Low Signal Intensity or Signal Suppression

Symptoms:

  • Low peak intensity for the analytes of interest.

  • Inconsistent peak areas between replicate injections.

Possible Causes & Solutions:

CauseSolution
Ion Suppression from Matrix Components Improve sample preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[11][12] Enhance chromatographic separation: Ensure the acyl-CoAs are well-separated from the bulk of the matrix components.[6]
Analyte Degradation Maintain sample stability: Acyl-CoAs are unstable in aqueous solutions, especially at alkaline or strongly acidic pH.[1] Prepare samples in appropriate solvents (e.g., methanol (B129727) or slightly acidic buffers) and keep them at low temperatures (e.g., 4°C) during analysis.[3]
Suboptimal Mass Spectrometry Parameters Optimize MS parameters, such as collision energy and source settings, by infusing a standard solution of the target acyl-CoAs.[1]
Inefficient Extraction Optimize the extraction solvent. A mixture of acetonitrile/methanol/water has been shown to be effective for a broad range of acyl-CoAs.[3]

Experimental Protocols

Sample Preparation for Acyl-CoA Extraction from Cultured Cells

This protocol is adapted from a method for extracting a broad range of acyl-CoAs.[1]

  • Cell Lysis:

    • Wash cultured cells with phosphate-buffered saline (PBS).

    • Add 2 mL of cold methanol and an internal standard (e.g., 15 µL of 10 µM C15:0-CoA) to the cell plate.

    • Incubate at -80°C for 15 minutes.

  • Extraction:

    • Scrape the cell lysate from the plate and transfer to a centrifuge tube.

    • Centrifuge at 15,000 x g for 5 minutes at 5°C.

  • Solvent Evaporation and Reconstitution:

    • Transfer the supernatant to a glass tube and mix with 1 mL of acetonitrile.

    • Evaporate the solvent in a vacuum concentrator at 55°C for approximately 1.5 hours.

    • Reconstitute the dried sample in 150 µL of methanol, vortex, and centrifuge at 15,000 x g for 10 minutes at 5°C.

    • Transfer the supernatant for LC-MS analysis.

Liquid Chromatography Method for Medium-Chain Acyl-CoAs

This protocol is based on a reversed-phase LC method.[13]

  • Column: Luna C18 (100 x 2.0 mm, 3 µm)

  • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) (pH 6.8)

  • Mobile Phase B: Methanol

  • Flow Rate: 0.2 mL/min

  • Gradient:

    • 0-1.5 min: 2% B

    • 1.5-3 min: ramp to 15% B

    • 3-5.5 min: ramp to 95% B

    • 5.5-14.5 min: hold at 95% B

    • 14.5-15 min: return to 2% B

    • 15-20 min: hold at 2% B (equilibration)

Quantitative Data Summary

Table 1: Limits of Quantification (LOQs) for Acyl-CoAs using different methods.

Acyl-CoAMethod 1 (Targeted Profiling)[14]Method 2 (LC-MS/MS)[2]
Short-Chain 16.9 nM-
Medium-Chain -Sensitive
Long-Chain 4.2 nM-

Note: "Sensitive" indicates that the method is effective for these analytes, but a specific numerical LOQ was not provided in the cited text.

Visual Troubleshooting Workflows

Troubleshooting_Poor_Peak_Shape Start Poor Peak Shape (Tailing/Fronting) Check_Column Check Column Health Start->Check_Column Column-related? Check_Mobile_Phase Review Mobile Phase Start->Check_Mobile_Phase Mobile phase-related? Check_Sample Evaluate Sample Parameters Start->Check_Sample Sample-related? Replace_Column Replace Column Check_Column->Replace_Column Contaminated/Degraded Adjust_pH Adjust Mobile Phase pH Check_Mobile_Phase->Adjust_pH Inappropriate pH Reduce_Load Reduce Sample Load Check_Sample->Reduce_Load Overload Change_Solvent Change Sample Solvent Check_Sample->Change_Solvent Solvent Mismatch

Caption: Troubleshooting workflow for addressing poor peak shape.

Troubleshooting_Insufficient_Resolution Start Insufficient Resolution Modify_Gradient Modify Gradient Start->Modify_Gradient Change_Column Change Column Start->Change_Column Optimize_Mobile_Phase Optimize Mobile Phase Start->Optimize_Mobile_Phase Adjust_Temp Adjust Temperature Start->Adjust_Temp Shallower_Gradient Use Shallower Gradient Modify_Gradient->Shallower_Gradient Different_Stationary_Phase Try Different Stationary Phase Change_Column->Different_Stationary_Phase Add_Ion_Pair Add Ion-Pairing Agent Optimize_Mobile_Phase->Add_Ion_Pair

Caption: Troubleshooting workflow for improving peak resolution.

References

best practices for storage and handling of 3,8-Dihydroxydecanoyl-CoA standards

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Best Practices for Hydroxydecanoyl-CoA Standards

A Note on Nomenclature: The compound "3,8-Dihydroxydecanoyl-CoA" is not found in standard biochemical databases. This guide pertains to the handling of medium-chain hydroxyacyl-CoA standards, with a specific focus on the closely related and biochemically relevant molecule, (S)-3-hydroxydecanoyl-CoA . The principles outlined here are broadly applicable to other similar medium-chain acyl-CoA standards.

Frequently Asked Questions (FAQs)

Q1: How should I store my (S)-3-hydroxydecanoyl-CoA standard upon receipt?

A: For long-term storage, (S)-3-hydroxydecanoyl-CoA standards should be stored as a dry powder at -20°C or below. It is crucial to minimize exposure to moisture and atmospheric oxygen. For frequent use, preparing aliquots of a stock solution can prevent repeated freeze-thaw cycles of the entire standard.

Q2: What is the best solvent for preparing a stock solution of (S)-3-hydroxydecanoyl-CoA?

A: Acyl-CoAs, including (S)-3-hydroxydecanoyl-CoA, are prone to hydrolysis in aqueous solutions, especially those that are alkaline or strongly acidic.[1] For creating a stock solution, methanol (B129727) is a recommended solvent as it provides better stability for the analyte over time.[1] Alternatively, an ammonium (B1175870) acetate (B1210297) buffered solvent at a neutral pH can also stabilize most acyl-CoA compounds.[2]

Q3: How stable is (S)-3-hydroxydecanoyl-CoA in solution?

A: The stability of acyl-CoAs in solution is a critical factor. In unbuffered aqueous solutions, significant degradation can occur. For instance, some medium-chain acyl-CoAs can degrade by 30% or more within 24 hours at 4°C.[2] Stability is generally improved in methanol or buffered aqueous solutions at neutral pH.[1][2] For quantitative experiments, it is advisable to prepare fresh dilutions from a stock solution and keep them on a cooled autosampler (e.g., at 4°C) for the shortest possible time.[2]

Q4: Can I store my prepared (S)-3-hydroxydecanoyl-CoA solutions?

A: If you need to store solutions, it is best to aliquot your stock solution (prepared in methanol or a buffered solution) and store it at -80°C. This will help to preserve the stability of the compound.[2] Avoid repeated freeze-thaw cycles. For working solutions, it is recommended to prepare them fresh for each experiment.

Troubleshooting Guides

Issue 1: Low or No Signal for (S)-3-hydroxydecanoyl-CoA in LC-MS Analysis

  • Possible Cause: Sample Degradation

    • Recommended Solution: Acyl-CoAs are susceptible to hydrolysis. Ensure that your standards are fresh and have been handled properly. Prepare fresh dilutions from your stock solution for each experiment. Minimize the time the sample spends in aqueous solutions, especially at room temperature.[1] Using a buffered solution, such as 50 mM ammonium acetate at a neutral pH, can enhance stability compared to unbuffered aqueous solutions.[2][3]

  • Possible Cause: Inefficient Ionization or Ion Suppression

    • Recommended Solution: The composition of the mobile phase can significantly impact ionization efficiency. Additionally, matrix effects from complex biological samples can suppress the signal of your target analyte. Ensure your chromatographic method provides good separation to reduce co-elution with interfering species.[3] If analyzing biological samples, consider a sample cleanup step like solid-phase extraction (SPE) to remove interfering compounds.

  • Possible Cause: Suboptimal Mass Spectrometry Parameters

    • Recommended Solution: Optimize your MS parameters, including the selection of precursor and product ions and the collision energy. For acyl-CoAs, a common fragmentation pattern in positive ion mode is a neutral loss of the 3'-phospho-ADP moiety (507 Da), which can be used for neutral loss scans to identify a range of acyl-CoA species.[3][4]

Issue 2: Poor Chromatographic Peak Shape

  • Possible Cause: Column Contamination or Overload

    • Recommended Solution: Repeated injections of samples, especially from biological matrices, can lead to a buildup of material on the column, causing peak distortion.[5] Implement a column wash step between injections.[5] Also, ensure that you are not overloading the column with your standard.

  • Possible Cause: Inappropriate Mobile Phase

    • Recommended Solution: For reversed-phase chromatography of acyl-CoAs, using ion-pairing agents or operating at a high pH (around 10.5 with ammonium hydroxide) can improve peak shape and resolution.[3]

Data Presentation

Table 1: Stability of Acyl-CoA Standards in Various Solvents at 4°C over 24 Hours

SolventStability of Medium-Chain Acyl-CoAs (Relative to Time-Zero)Reference
WaterSignificant degradation (can be >30%)[2]
50 mM Ammonium Acetate (pH 4.0)Variable, some degradation observed[2]
50 mM Ammonium Acetate (pH 6.8)Improved stability compared to water[2]
50% Methanol / 50% WaterVariable, degradation observed[1]
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7)Improved stability[1]
MethanolBest stability observed over 24 hours[1]

Note: Stability can vary between different acyl-CoA species. This table provides a general guideline.

Experimental Protocols

Protocol: Preparation of (S)-3-hydroxydecanoyl-CoA Standard for LC-MS Analysis

  • Stock Solution Preparation:

    • Allow the vial of powdered (S)-3-hydroxydecanoyl-CoA to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the powder in methanol to a concentration of 1 mg/mL.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into small, single-use volumes in amber glass vials and store at -80°C.

  • Working Standard Preparation:

    • On the day of analysis, thaw an aliquot of the stock solution on ice.

    • Perform serial dilutions of the stock solution with your initial mobile phase or a solution that mimics it (e.g., 50% methanol / 50% 50 mM ammonium acetate, pH 7) to create a calibration curve.

    • Keep the working standards on a cooled autosampler at 4°C during the analysis.

Mandatory Visualization

experimental_workflow Workflow for Handling and Analysis of (S)-3-hydroxydecanoyl-CoA Standards cluster_storage Storage cluster_prep Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting storage Long-term Storage (-20°C or below, dry powder) stock_prep Prepare Stock Solution (Methanol or buffered solvent) storage->stock_prep aliquot Aliquot Stock Solution stock_prep->aliquot working_std Prepare Fresh Working Standards aliquot->working_std lcms LC-MS/MS Analysis (Cooled Autosampler, 4°C) working_std->lcms troubleshoot Low Signal / Poor Peak Shape? lcms->troubleshoot check_stability Check for Degradation (Prepare fresh standards) troubleshoot->check_stability Yes optimize_ms Optimize MS Parameters troubleshoot->optimize_ms Yes

Caption: A logical workflow for the proper storage, preparation, and analysis of (S)-3-hydroxydecanoyl-CoA standards.

References

troubleshooting inconsistent retention times for 3,8-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent retention times during the HPLC analysis of 3,8-Dihydroxydecanoyl-CoA.

FAQs & Troubleshooting Guides

This section addresses common issues related to retention time variability for this compound analysis in a question-and-answer format.

Question 1: Why are the retention times for my this compound peaks drifting in one direction over a series of injections?

Answer: Unidirectional drift in retention time is often indicative of a systematic change in the chromatographic system.[1][2] The most common causes include:

  • Column Equilibration: The HPLC column may not be fully equilibrated with the mobile phase, especially if the mobile phase contains additives like ion-pairing reagents.[2] It is recommended to flush the column with 10-20 column volumes of the mobile phase before starting the analysis.[2]

  • Mobile Phase Composition Change: The composition of the mobile phase can change over time due to the evaporation of more volatile organic solvents.[1][3] This is more noticeable with pre-mixed mobile phases.[1] Using a pump with dynamic (on-line) mixing or keeping mobile phase reservoirs capped can mitigate this issue.[1][3]

  • Column Contamination: Accumulation of contaminants from the sample or mobile phase onto the column can lead to a gradual shift in retention times.[2] Employing a guard column and ensuring proper sample preparation can help prevent this.[1]

  • Temperature Fluctuations: A consistent change in the laboratory's ambient temperature or the column oven temperature can cause retention times to drift.[4][5]

Question 2: What causes random or erratic fluctuations in the retention time of this compound?

Answer: Random variations in retention time often point to hardware or system instability.[6] Potential sources include:

  • Pump Issues: Air bubbles trapped in the pump head, worn pump seals, or check valve malfunctions can lead to inconsistent flow rates and, consequently, fluctuating retention times.[4][6] Purging the pump and regular maintenance are crucial.

  • System Leaks: A small, often unnoticeable leak in the system can cause pressure fluctuations and affect the flow rate, leading to random retention time shifts.[1] Carefully inspect all fittings and connections for any signs of leaks, such as crystalline buffer deposits.[1]

  • Injector Problems: Issues with the autosampler, such as sample overload or contamination of the injector, can result in variable retention times.[2]

Question 3: Could the preparation of my this compound sample be the source of inconsistent retention times?

Answer: Yes, the sample itself and its preparation can significantly impact retention time consistency.

  • Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion and shifts in retention time.[5] Whenever possible, dissolve the sample in the initial mobile phase.[5]

  • Sample Overload: Injecting too much sample can exceed the column's capacity, often resulting in decreased retention times and broadened peaks.[6]

  • Analyte Stability: this compound, like other acyl-CoAs, may be susceptible to degradation. Inconsistent sample handling and storage could lead to the presence of degradation products that may interfere with the analysis or indicate a change in the primary analyte concentration.

Question 4: How sensitive is the retention time of this compound to changes in mobile phase pH?

Answer: The retention time of ionizable compounds is highly sensitive to the pH of the mobile phase.[7] For ionizable compounds, even a small change of 0.1 pH units can lead to a significant shift in retention time, potentially as much as 10%.[5][8] Since this compound contains phosphate (B84403) groups, its retention will be pH-dependent. Therefore, precise and consistent pH control of the mobile phase is critical for reproducible results. It is advisable to use a buffer and to ensure its pH is at least one unit away from the pKa of the analyte.[9]

Data Presentation

The following table summarizes the impact of various HPLC parameters on the retention time of an analyte like this compound.

ParameterChangeExpected Impact on Retention TimeTypical Magnitude of Change
Mobile Phase
% Organic SolventIncrease by 1%Decrease5-15% decrease[8]
pHChange by 0.1 unitIncrease or Decrease (analyte dependent)Up to 10% change for ionizable compounds[5][8]
Buffer ConcentrationIncreaseMay increase or decrease retentionAnalyte and interaction dependent
Temperature Increase by 1°CDecrease1-2% decrease[5][8]
Flow Rate IncreaseDecreaseInversely proportional
Column
Column AgingOver timeGradual DecreaseVariable
ContaminationBuild-upIncrease or DecreaseVariable

Experimental Protocols

Detailed HPLC Method for this compound Analysis (Hypothetical)

This protocol is a recommended starting point for the analysis of this compound and may require optimization.

  • Sample Preparation:

    • Reconstitute lyophilized this compound standard in a solution of 50 mM potassium phosphate buffer (pH 6.5).

    • For biological samples, perform a solid-phase extraction (SPE) to remove interfering substances.

    • Filter the final sample through a 0.22 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: 50 mM Potassium Phosphate, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Filter both mobile phases through a 0.45 µm filter and degas thoroughly before use.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Guard Column: C18 guard column.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 260 nm.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 60% B

      • 20-22 min: 60% to 5% B

      • 22-30 min: 5% B (re-equilibration)

Mandatory Visualizations

Troubleshooting Workflow

Troubleshooting Inconsistent Retention Times start Inconsistent Retention Time Observed check_pattern Identify Pattern of Inconsistency start->check_pattern drift Unidirectional Drift check_pattern->drift Drift random Random Fluctuation check_pattern->random Random check_column Check Column Equilibration drift->check_column check_pump Check Pump and Pressure random->check_pump check_mobile_phase Check Mobile Phase (Composition, pH, Freshness) check_column->check_mobile_phase OK equilibrate Equilibrate Column (10-20 column volumes) check_column->equilibrate Not Equilibrated check_temp Check Temperature Stability check_mobile_phase->check_temp OK remake_mp Prepare Fresh Mobile Phase check_mobile_phase->remake_mp Issue Found check_column_contam Check for Column Contamination check_temp->check_column_contam OK stabilize_temp Ensure Stable Column and Ambient Temperature check_temp->stabilize_temp Unstable clean_column Clean/Replace Column and Use Guard Column check_column_contam->clean_column Contaminated check_leaks Inspect for Leaks check_pump->check_leaks OK purge_pump Purge Pump, Check Seals check_pump->purge_pump Pressure Fluctuation check_injector Check Injector check_leaks->check_injector OK tighten_fittings Tighten Fittings, Replace if Necessary check_leaks->tighten_fittings Leak Found clean_injector Clean Injector Port/Needle check_injector->clean_injector Issue Found

Caption: A logical workflow for diagnosing inconsistent HPLC retention times.

Experimental Workflow

HPLC Analysis Workflow for this compound cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation (Reconstitution, SPE) injection Sample Injection (10 µL) sample_prep->injection mp_prep Mobile Phase Preparation (Buffer, Acetonitrile) system_prep HPLC System Preparation (Purge, Equilibrate Column) mp_prep->system_prep system_prep->injection separation Gradient Separation on C18 Column injection->separation detection UV Detection at 260 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration & Analysis chromatogram->integration report Generate Report integration->report

Caption: Workflow for the HPLC analysis of this compound.

Hypothetical Metabolic Pathway

Hypothetical Pathway of a Dihydroxydecanoyl-CoA start Decanoyl-CoA enzyme1 Hydroxylase 1 start->enzyme1 intermediate1 8-Hydroxydecanoyl-CoA enzyme1->intermediate1 enzyme2 Hydroxylase 2 intermediate1->enzyme2 product This compound enzyme2->product enzyme3 Dehydrogenase product->enzyme3 downstream Downstream Metabolism enzyme3->downstream

Caption: A hypothetical metabolic pathway involving this compound.

References

Technical Support Center: Enhancing Dihydroxyacyl-CoA Recovery from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the recovery of dihydroxyacyl-CoAs from plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the recovery of dihydroxyacyl-CoAs from plant tissues?

A1: The recovery of dihydroxyacyl-CoAs is primarily influenced by the prevention of enzymatic degradation, the choice of extraction solvent, and proper sample handling. Due to their inherent instability, it is crucial to immediately process fresh tissue or flash-freeze samples in liquid nitrogen and store them at -80°C.[1] Lipase (B570770) activity, which can be released upon tissue disruption, needs to be minimized by working quickly at low temperatures or by using methods like hot isopropanol (B130326) quenching.[2][3][4][5]

Q2: Which extraction method is recommended for optimal recovery of polar lipids like dihydroxyacyl-CoAs?

A2: For polar lipids such as dihydroxyacyl-CoAs, a solvent system with higher polarity is generally more effective. While traditional methods like Folch and Bligh & Dyer using chloroform (B151607) and methanol (B129727) are common for broad lipid extraction, modifications may be necessary for highly polar compounds.[2][6] A mixture of chloroform and methanol is often effective, but alternatives like hexane (B92381)/isopropanol have also been explored, though they may result in lower overall lipid yields.[7] For initial lipase inactivation in plant tissues, a pre-extraction with hot isopropanol is highly recommended.[3][4][5]

Q3: How can I minimize the degradation of my dihydroxyacyl-CoA samples during extraction?

A3: To minimize degradation, it is essential to inhibit endogenous lipase and hydrolase activity. This can be achieved by immediately freezing the plant tissue in liquid nitrogen upon harvesting and performing the extraction at low temperatures (e.g., on ice).[1] An effective method to inactivate lipases is to plunge the fresh tissue into pre-heated isopropanol (75°C) for 15 minutes before homogenization.[3][5] Additionally, avoiding repeated freeze-thaw cycles is critical for maintaining the integrity of the acyl-CoAs.[1]

Q4: Is Solid-Phase Extraction (SPE) necessary for purifying dihydroxyacyl-CoA extracts?

A4: While not always mandatory, Solid-Phase Extraction (SPE) is a highly recommended step for cleaning up and concentrating dihydroxyacyl-CoA extracts, especially for downstream applications like mass spectrometry. SPE can effectively remove non-lipid contaminants that can interfere with analysis. However, the choice of SPE sorbent and elution method must be carefully optimized to prevent the loss of these polar molecules.

Troubleshooting Guides

Issue 1: Low or No Recovery of Dihydroxyacyl-CoAs
Possible Cause Recommended Solution
Enzymatic Degradation Immediately flash-freeze plant tissue in liquid nitrogen after harvesting. Perform all extraction steps on ice. Consider an initial hot isopropanol extraction to inactivate lipases.[3][4][5]
Incomplete Cell Lysis Ensure thorough homogenization of the plant tissue. For tough tissues, consider using a bead beater or cryogenic grinding.
Inappropriate Solvent System For polar dihydroxyacyl-CoAs, ensure your solvent system has sufficient polarity. A chloroform/methanol mixture is a good starting point.[7] Avoid non-polar solvents like pure hexane for the primary extraction of these molecules.
Loss during Phase Separation Dihydroxyacyl-CoAs are polar and may partition into the aqueous phase during liquid-liquid extraction. To minimize this, ensure the correct ratio of solvents to create a monophasic solution before adding water or a salt solution to induce phase separation.[6]
Inefficient Elution from SPE If using Solid-Phase Extraction, ensure the elution solvent is polar enough to recover the dihydroxyacyl-CoAs from the column. A gradient of increasing methanol concentration in the elution solvent may be necessary.
Issue 2: Poor Reproducibility Between Replicates
Possible Cause Recommended Solution
Inconsistent Sample Homogenization Use a standardized homogenization protocol for all samples. Ensure the same duration and intensity of homogenization for each replicate.
Variable Extraction Times Adhere to a strict timetable for all extraction steps to ensure that each sample is treated identically. Prolonged extraction times can lead to degradation.
Temperature Fluctuations Maintain a consistent low temperature throughout the extraction process for all samples by using an ice bath or a cold room.
Inconsistent Solvent Volumes Use precise measurements for all solvents and reagents added to each sample.

Quantitative Data on Extraction Methods

While specific quantitative data on the recovery of dihydroxyacyl-CoAs from plants is limited in the literature, data from studies on general long-chain acyl-CoAs and other lipids can provide valuable insights. The choice of extraction method significantly impacts recovery rates.

Extraction Method Analyte Tissue Source Reported Recovery Rate Reference
Modified Acetonitrile/Isopropanol with SPELong-chain acyl-CoAsRat Tissues70-80%[5]
Supercritical-CO2 ExtractionPhenolic CompoundsOrange PeelsLower than solvent extraction[7]
Soxhlet ExtractionPhenolic CompoundsOrange PeelsHigher than SFE[7]
Ultrasound-Assisted ExtractionPhenolic CompoundsOrange PeelsComparable to Soxhlet[7]
Chloroform/MethanolFatty AcidsPhotosynthetic TissueHighest total fatty acid content[7]
Hexane/IsopropanolFatty AcidsPhotosynthetic TissueLower total fatty acid content[7]

Note: The recovery of dihydroxyacyl-CoAs will be highly dependent on the specific plant species, tissue type, and the precise protocol followed. The table above should be used as a general guide to the relative efficiencies of different extraction principles.

Experimental Protocols

Protocol 1: Hot Isopropanol Extraction for Inactivating Lipases and Extracting Polar Lipids from Arabidopsis thaliana Leaves

This protocol is adapted from established methods for lipid extraction from plant tissues, with an emphasis on preserving polar lipids like dihydroxyacyl-CoAs.[3][5]

Materials:

  • Arabidopsis thaliana leaves

  • Isopropanol (pre-heated to 75°C)

  • Chloroform

  • Methanol

  • 0.9% KCl solution

  • Glass homogenizer or mortar and pestle

  • Centrifuge tubes (glass, with Teflon-lined caps)

  • Nitrogen gas stream for drying

Procedure:

  • Harvesting and Inactivation: Harvest 1-2 grams of fresh Arabidopsis leaves and immediately immerse them in a tube containing 5 mL of pre-heated isopropanol (75°C). Incubate at 75°C for 15 minutes to inactivate lipases.

  • Homogenization: Transfer the leaves and isopropanol to a glass homogenizer or a pre-chilled mortar and pestle. Homogenize thoroughly until a uniform consistency is achieved.

  • Solvent Extraction: Transfer the homogenate to a glass centrifuge tube. Add 10 mL of chloroform and 4 mL of methanol to the tube. Vortex vigorously for 1 minute.

  • Phase Separation: Add 5 mL of 0.9% KCl solution to the tube. Vortex again for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of the Lower Phase: The lower phase contains the lipids. Carefully collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Re-extraction: To maximize recovery, add another 5 mL of chloroform to the remaining upper phase, vortex, centrifuge, and collect the lower phase again. Combine this with the first extract.

  • Drying: Evaporate the solvent from the combined extracts under a gentle stream of nitrogen gas at room temperature.

  • Storage: Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v) and store at -80°C until analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Dihydroxyacyl-CoA Extracts

This is a general protocol for SPE cleanup and may need to be optimized for your specific application.

Materials:

  • Silica-based SPE cartridges (e.g., 500 mg)

  • Dried lipid extract from Protocol 1

  • Hexane

  • Chloroform

  • Acetone

  • Methanol

  • SPE manifold

Procedure:

  • Cartridge Conditioning: Condition the silica (B1680970) SPE cartridge by passing 5 mL of methanol, followed by 5 mL of chloroform, and finally 5 mL of hexane through the cartridge. Do not let the cartridge run dry.

  • Sample Loading: Resuspend the dried lipid extract in a minimal volume of chloroform (e.g., 200 µL) and load it onto the conditioned SPE cartridge.

  • Washing (Eluting Non-polar Lipids): Wash the cartridge with 10 mL of hexane to elute non-polar lipids like triacylglycerols. Discard this fraction.

  • Washing (Eluting Less Polar Lipids): Wash the cartridge with 10 mL of a chloroform:acetone (9:1, v/v) mixture to elute less polar lipids. Discard this fraction.

  • Elution of Dihydroxyacyl-CoAs: Elute the dihydroxyacyl-CoAs and other polar lipids with 10 mL of methanol. Collect this fraction.

  • Drying and Storage: Evaporate the methanol under a stream of nitrogen gas and store the purified extract at -80°C.

Visualizations

Experimental Workflow for Dihydroxyacyl-CoA Recovery

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Harvest Harvest Plant Tissue Quench Immediate Freezing (Liquid Nitrogen) Harvest->Quench Store Store at -80°C Quench->Store Homogenize Homogenization (e.g., in Hot Isopropanol) Store->Homogenize Solvent_Extract Solvent Extraction (Chloroform/Methanol) Homogenize->Solvent_Extract Phase_Sep Phase Separation Solvent_Extract->Phase_Sep Collect Collect Lipid Extract Phase_Sep->Collect Dry_Extract Dry Extract (Nitrogen Stream) Collect->Dry_Extract SPE Solid-Phase Extraction (SPE) Dry_Extract->SPE Elute Elute Dihydroxyacyl-CoAs SPE->Elute Dry_Purified Dry Purified Extract Elute->Dry_Purified Reconstitute Reconstitute in Solvent Dry_Purified->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for enhancing the recovery of dihydroxyacyl-CoAs.

Plant Fatty Acid β-Oxidation Pathway

G Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Acyl_CoA Acyl-CoA Acyl_CoA_Synthetase->Acyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Acyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shortened_Acyl_CoA Acyl-CoA (n-2) Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shortened_Acyl_CoA->Acyl_CoA_Dehydrogenase Next cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: The fatty acid β-oxidation pathway in plants, a source of 3-hydroxyacyl-CoA intermediates.

Plant Fatty Acid α-Oxidation Pathway

G Fatty_Acid Fatty Acid (n) Fatty_Acid_Peroxidase Fatty Acid Peroxidase Fatty_Acid->Fatty_Acid_Peroxidase Aldehyde Aldehyde (n-1) Fatty_Acid_Peroxidase->Aldehyde CO2 CO2 Fatty_Acid_Peroxidase->CO2 Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Aldehyde->Aldehyde_Dehydrogenase New_Fatty_Acid Fatty Acid (n-1) Aldehyde_Dehydrogenase->New_Fatty_Acid

Caption: The fatty acid α-oxidation pathway in plants.

References

Validation & Comparative

Validation of 3,8-Dihydroxydecanoyl-CoA Identification: A Comparison of HRMS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of lipid metabolites are crucial for understanding cellular metabolism and its role in disease. 3,8-Dihydroxydecanoyl-CoA is a specific acyl-CoA species whose precise characterization is essential for studies in fatty acid oxidation and related metabolic pathways. High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful tool for the identification of such molecules. This guide provides a comprehensive comparison of HRMS-based identification of this compound with alternative validation methods, supported by experimental data and detailed protocols.

High-Resolution Mass Spectrometry (HRMS) for Acyl-CoA Analysis

Liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) is a primary method for the analysis of acyl-CoA species.[1][2] This technique offers high sensitivity and specificity, allowing for the detection and identification of low-abundance molecules in complex biological matrices.

Experimental Protocol: HRMS Identification of this compound

1. Sample Preparation:

  • Extraction: Acyl-CoAs are extracted from tissues or cells using a rapid procedure to minimize degradation.[1][3] A common method involves homogenization in a solvent mixture such as methanol/water.

  • Purification: Solid-phase extraction (SPE) can be employed to purify the acyl-CoA fraction and remove interfering substances.[3]

2. Liquid Chromatography:

3. High-Resolution Mass Spectrometry:

  • Ionization: Positive ion electrospray ionization (ESI+) is generally used for the analysis of acyl-CoAs.[4][5]

  • Mass Analyzer: An Orbitrap or time-of-flight (TOF) mass analyzer provides high mass accuracy for confident molecular formula determination.[1]

  • MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. Acyl-CoAs exhibit characteristic fragmentation patterns, including a neutral loss of the phosphoadenosine diphosphate (B83284) group (507.102 Da).[3][5] For this compound, specific fragment ions corresponding to the acyl chain would be monitored.

Alternative Validation Methods

While HRMS provides strong evidence for identification, orthogonal validation methods can increase confidence in the results.

Comparison with a Synthetic Standard

The most definitive validation method is the comparison of the chromatographic retention time and MS/MS fragmentation pattern of the putative this compound with a chemically synthesized authentic standard.

Enzymatic Assays

Enzymatic reactions can be used to confirm the identity of the acyl-CoA. For instance, treatment with a specific hydrolase that cleaves the CoA thioester bond, followed by analysis of the resulting 3,8-dihydroxydecanoic acid, can provide structural confirmation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a less sensitive but still valuable technique for the quantification of acyl-CoAs, which have a characteristic UV absorbance at 260 nm due to the adenine (B156593) moiety.[6] Co-elution with a synthetic standard can support identification.

Comparison of Validation Methods

Method Principle Advantages Disadvantages Quantitative Capability
HRMS (LC-MS/MS) High-accuracy mass measurement and fragmentation analysis.High sensitivity and specificity; provides structural information.Requires sophisticated instrumentation; potential for matrix effects.Yes (relative and absolute)
Comparison with Synthetic Standard Co-analysis of the sample with a pure, chemically synthesized standard.Gold standard for identification.Synthesis of the standard can be challenging and costly.Yes (for calibration)
Enzymatic Assays Use of specific enzymes to confirm the structure.High specificity for the substrate.Requires purified enzymes; may not be available for all species.Indirect
HPLC-UV Separation by HPLC and detection by UV absorbance.Widely available instrumentation; robust.Lower sensitivity and specificity compared to MS.Yes

Experimental Workflows

Validation_Workflow cluster_HRMS HRMS Identification cluster_Validation Alternative Validation Sample_Extraction Sample Extraction LC_Separation LC Separation Sample_Extraction->LC_Separation HRMS_Analysis HRMS Analysis (MS1) LC_Separation->HRMS_Analysis MSMS_Fragmentation MS/MS Fragmentation HRMS_Analysis->MSMS_Fragmentation Data_Analysis Data Analysis MSMS_Fragmentation->Data_Analysis Synthetic_Standard Synthetic Standard Comparison Data_Analysis->Synthetic_Standard Compare Retention Time & MS/MS Spectra Enzymatic_Assay Enzymatic Assay Data_Analysis->Enzymatic_Assay Confirm Structure HPLC_UV HPLC-UV Analysis Data_Analysis->HPLC_UV Confirm by Co-elution

Caption: Workflow for HRMS identification and alternative validation of this compound.

Signaling Pathway Context

The identification of this compound is relevant in the context of fatty acid β-oxidation, a key metabolic pathway.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Dihydroxydecanoyl_CoA This compound Hydroxyacyl_CoA->Dihydroxydecanoyl_CoA Further Hydroxylation? Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase

Caption: Putative involvement of this compound in modified fatty acid β-oxidation.

References

A Comparative Guide to the Biological Activities of 3,8-Dihydroxydecanoyl-CoA and 3-hydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known biological activities of 3-hydroxydecanoyl-CoA and the putative roles of 3,8-Dihydroxydecanoyl-CoA. While extensive research has elucidated the functions of 3-hydroxydecanoyl-CoA as a key intermediate in fatty acid metabolism, information regarding its dihydroxylated counterpart is scarce. This document aims to summarize the established data for 3-hydroxydecanoyl-CoA and to propose potential biological activities and experimental approaches for the investigation of this compound, thereby providing a framework for future research in lipid metabolism and drug development.

I. Comparative Overview of Biological Activities

Feature3-hydroxydecanoyl-CoAThis compound (Hypothesized)
Primary Metabolic Role Intermediate in mitochondrial fatty acid β-oxidation.[1]Potential intermediate in the oxidation of hydroxylated fatty acids or a product of a detoxification pathway.
Key Enzymatic Reactions Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase to form 3-oxodecanoyl-CoA.[2] Dehydration by enoyl-CoA hydratase during fatty acid synthesis.May be a substrate for specialized dehydrogenases and hydratases that recognize dihydroxylated acyl-CoAs.
Signaling Implications Cellular levels can influence the rate of fatty acid oxidation and energy production.Could potentially act as a signaling molecule in pathways related to oxidative stress or lipid peroxidation.
Known Biological Effects Essential for cellular energy homeostasis.Currently unknown, but could be involved in the regulation of specific metabolic pathways or have unique biological activities due to its second hydroxyl group.

II. Signaling and Metabolic Pathways

A. 3-hydroxydecanoyl-CoA in Mitochondrial β-Oxidation

3-hydroxydecanoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation spiral, a major pathway for cellular energy production from fatty acids. The following diagram illustrates its central role.

Beta_Oxidation Decanoyl_CoA Decanoyl-CoA Enoyl_CoA trans-2-Decenoyl-CoA Decanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-hydroxydecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Oxodecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Octanoyl_CoA Octanoyl-CoA + Acetyl-CoA Ketoacyl_CoA->Octanoyl_CoA β-Ketothiolase

Caption: Mitochondrial β-oxidation of decanoyl-CoA.

B. Hypothesized Pathway for this compound Metabolism

The metabolism of this compound is currently uncharacterized. Based on known fatty acid oxidation pathways, a hypothetical pathway could involve a series of oxidation and hydration steps to process the dihydroxylated fatty acid.

Dihydroxy_Metabolism Dihydroxydecanoyl_CoA This compound Keto_hydroxy_CoA 3-Keto-8-hydroxydecanoyl-CoA Dihydroxydecanoyl_CoA->Keto_hydroxy_CoA Putative Dehydrogenase Unsaturated_hydroxy_CoA Unsaturated Hydroxyacyl-CoA Intermediate Keto_hydroxy_CoA->Unsaturated_hydroxy_CoA Putative Hydratase/Isomerase Further_Metabolites Further Metabolites Unsaturated_hydroxy_CoA->Further_Metabolites Further Oxidation Steps

Caption: Hypothesized metabolic pathway for this compound.

III. Experimental Protocols

To empirically determine and compare the biological activities of this compound and 3-hydroxydecanoyl-CoA, the following experimental protocols are proposed.

A. In Vitro Enzyme Activity Assays

Objective: To determine if this compound is a substrate for known fatty acid metabolizing enzymes and to compare its kinetic parameters with those of 3-hydroxydecanoyl-CoA.

1. 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay (Spectrophotometric)

  • Principle: This assay measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm, catalyzed by HADH with the acyl-CoA as a substrate.

  • Reagents:

    • Tris-HCl buffer (100 mM, pH 9.0)

    • NAD+ (2 mM)

    • Purified 3-hydroxyacyl-CoA dehydrogenase (e.g., from porcine heart)

    • 3-hydroxydecanoyl-CoA (substrate)

    • This compound (test compound)

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer and NAD+ in a cuvette.

    • Add the purified HADH enzyme to the mixture and incubate for 5 minutes at 37°C to establish a baseline.

    • Initiate the reaction by adding the acyl-CoA substrate (either 3-hydroxydecanoyl-CoA or this compound) to a final concentration range of 10-200 µM.

    • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

    • Perform kinetic analysis by varying the substrate concentration to determine Km and Vmax values.

2. Acyl-CoA Dehydrogenase (ACAD) Activity Assay (Fluorometric)

  • Principle: This assay measures the reduction of an electron transfer flavoprotein (ETF) by an acyl-CoA dehydrogenase, which results in a decrease in ETF fluorescence.[3]

  • Reagents:

    • Potassium phosphate (B84403) buffer (50 mM, pH 7.2)

    • Purified electron transfer flavoprotein (ETF)

    • Purified acyl-CoA dehydrogenase (e.g., medium-chain acyl-CoA dehydrogenase, MCAD)

    • 3-hydroxydecanoyl-CoA (substrate)

    • This compound (test compound)

  • Procedure:

    • In a 96-well microplate, prepare a reaction mixture containing potassium phosphate buffer and ETF.[3]

    • Add the purified ACAD enzyme to the wells.

    • Initiate the reaction by adding the acyl-CoA substrate.

    • Monitor the decrease in ETF fluorescence (excitation ~436 nm, emission ~490 nm) over time using a microplate reader.

    • Determine the enzyme activity from the rate of fluorescence decay.

B. Cellular Metabolism Studies using Mass Spectrometry

Objective: To trace the metabolic fate of this compound and 3-hydroxydecanoyl-CoA in cultured cells.

1. Stable Isotope Labeling and LC-MS/MS Analysis

  • Principle: Cells are incubated with stable isotope-labeled versions of the acyl-CoAs (e.g., ¹³C-labeled). The downstream metabolites are then identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Materials:

    • Cell culture medium

    • Cultured cells (e.g., HepG2 hepatocytes)

    • ¹³C-labeled 3-hydroxydecanoyl-CoA and ¹³C-labeled this compound

    • LC-MS/MS system

  • Procedure:

    • Culture cells to a desired confluency.

    • Replace the culture medium with a medium containing the ¹³C-labeled acyl-CoA and incubate for various time points (e.g., 1, 4, 12, 24 hours).

    • Harvest the cells and perform a metabolite extraction using a suitable solvent system (e.g., methanol/acetonitrile/water).

    • Analyze the cell extracts by LC-MS/MS to identify and quantify the labeled metabolites.

    • Compare the metabolic profiles of cells treated with ¹³C-3-hydroxydecanoyl-CoA versus ¹³C-3,8-Dihydroxydecanoyl-CoA to identify unique metabolic pathways.

IV. Experimental Workflow Visualization

The following diagram outlines the general workflow for comparing the biological activities of the two acyl-CoA molecules.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_data Data Analysis & Interpretation Enzyme_Assays Enzyme Kinetic Assays (HADH, ACAD) Comparative_Analysis Comparative Bioactivity Profile Enzyme_Assays->Comparative_Analysis Binding_Assays Protein Binding Assays Binding_Assays->Comparative_Analysis Metabolomics Stable Isotope Tracing (LC-MS/MS) Pathway_Mapping Metabolic & Signaling Pathway Elucidation Metabolomics->Pathway_Mapping Gene_Expression Transcriptomic Analysis (RNA-seq) Gene_Expression->Pathway_Mapping Cell_Viability Cell Viability & Proliferation Assays Cell_Viability->Comparative_Analysis Conclusion Conclusion Start Synthesize & Purify Acyl-CoAs Start->Enzyme_Assays Start->Binding_Assays Start->Metabolomics Start->Gene_Expression Start->Cell_Viability

Caption: Workflow for comparative analysis.

V. Conclusion

This guide establishes the current knowledge of 3-hydroxydecanoyl-CoA's role in cellular metabolism and provides a research framework for investigating the biological activity of this compound. The proposed experimental protocols offer a clear path to elucidating the function of this novel dihydroxylated acyl-CoA. The direct comparison of these two molecules will undoubtedly contribute to a deeper understanding of lipid metabolism and may reveal new targets for therapeutic intervention in metabolic diseases.

References

A Comparative Guide to the Quantification of 3,8-Dihydroxydecanoyl-CoA: Cross-Validation of LC-MS and Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays for the quantification of 3,8-Dihydroxydecanoyl-CoA. Due to the limited availability of specific cross-validation studies for this compound, this guide draws upon established methodologies for structurally similar 3-hydroxy-acyl-CoAs to present a comprehensive comparison of these two analytical techniques.

Introduction

This compound is a coenzyme A derivative that plays a role in fatty acid metabolism. Accurate quantification of this and other acyl-CoA species is crucial for understanding various physiological and pathological processes. This guide explores the two primary analytical methods employed for this purpose: the highly sensitive and specific LC-MS, and the more traditional, yet robust, enzymatic assays. We present a cross-validation framework, detailing experimental protocols and performance metrics to aid researchers in selecting the most appropriate method for their specific needs.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance characteristics of LC-MS and enzymatic assays for the analysis of acyl-CoAs, based on data from studies on similar compounds.

ParameterLC-MS/MSEnzymatic Assays
Principle Separation by liquid chromatography followed by mass-to-charge ratio detection.Measurement of the activity of a specific enzyme that utilizes the analyte as a substrate.
Specificity High (based on mass-to-charge ratio and fragmentation patterns).High (dependent on enzyme specificity).[1]
Sensitivity (LOD) High (femtomole to picomole range).[1]Moderate to High (picomole level).[2]
Throughput High.[1]Low to Moderate.[1]
Linearity (R²) Excellent (>0.99).[1]Variable.[1]
Precision (RSD%) Excellent (<15%).[1]Good (<20%).[1]
Matrix Effects Potential for ion suppression or enhancement.Less susceptible to matrix effects.
Cost (Instrument) High.Low to Moderate.
Expertise Required High.Moderate.

Experimental Protocols

LC-MS/MS Method for Acyl-CoA Quantification

This protocol is adapted from established methods for the analysis of long-chain fatty acyl-CoAs.[3][4]

1. Sample Preparation (Solid-Phase Extraction):

  • Homogenize tissue samples in a suitable buffer (e.g., 100 mM potassium phosphate, pH 4.9).

  • Add an internal standard (e.g., a deuterated or odd-chain acyl-CoA).

  • Extract acyl-CoAs using an organic solvent mixture (e.g., acetonitrile:isopropanol).

  • Perform solid-phase extraction (SPE) using a C18 cartridge to purify and concentrate the acyl-CoAs.

  • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).

  • Evaporate the eluent to dryness and reconstitute in the initial mobile phase.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column.

  • Mobile Phase A: Ammonium hydroxide (B78521) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

  • Flow Rate: Dependent on the column dimensions.

3. Mass Spectrometry:

  • Ionization: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions of this compound and the internal standard.

Enzymatic Assay for 3-Hydroxyacyl-CoA

This protocol is based on the activity of 3-hydroxyacyl-CoA dehydrogenase.[2][5]

1. Sample Preparation:

  • Extract acyl-CoAs from tissue samples using a chloroform/methanol mixture.

2. Enzymatic Reaction:

  • The assay mixture contains the sample extract, NAD+, and the enzyme 3-hydroxyacyl-CoA dehydrogenase. In the absence of a specific enzyme for this compound, a dehydrogenase with broad specificity for 3-hydroxyacyl-CoAs would be used.

  • The enzyme catalyzes the oxidation of the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH.

3. Detection:

  • The increase in NADH concentration is measured spectrophotometrically by the change in absorbance at 340 nm.

  • For enhanced sensitivity, a cycling amplification reaction can be used to measure the NADH produced, allowing for fluorometric determination at the picomole level.[2]

Mandatory Visualization

CrossValidationWorkflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Analysis Sample Biological Sample Extraction Acyl-CoA Extraction Sample->Extraction Purification Solid-Phase Extraction Extraction->Purification LCMS LC-MS/MS Analysis Purification->LCMS Enzymatic Enzymatic Assay Purification->Enzymatic Quant_LCMS Quantification (LC-MS) LCMS->Quant_LCMS Quant_Enz Quantification (Enzymatic) Enzymatic->Quant_Enz Comparison Statistical Comparison (e.g., Bland-Altman plot) Quant_LCMS->Comparison Quant_Enz->Comparison

Caption: Workflow for the cross-validation of LC-MS and enzymatic assays.

While a specific signaling pathway for this compound is not well-defined in the literature, it is structurally related to intermediates of fatty acid β-oxidation. The following diagram illustrates this general pathway.

FattyAcidOxidation FattyAcylCoA Fatty Acyl-CoA EnoylCoA trans-Δ2-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA L-3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA β-Ketothiolase ShorterAcylCoA Acyl-CoA (n-2) KetoacylCoA->ShorterAcylCoA β-Ketothiolase

References

Navigating the Metabolic Maze: A Comparative Guide to Wild-Type vs. Mutant Metabolomes with Altered 3,8-Dihydroxydecanoyl-CoA Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Metabolic Phenotypes

This guide provides a comprehensive comparative analysis of the metabolic profiles of wild-type organisms versus mutants exhibiting altered levels of 3,8-Dihydroxydecanoyl-CoA, a key intermediate in fatty acid beta-oxidation. Understanding the systemic metabolic shifts resulting from dysregulation of this pathway is crucial for elucidating disease mechanisms and developing targeted therapeutic interventions. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical processes.

At a Glance: Key Metabolic Differences

A primary consequence of impaired long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity, the enzyme responsible for metabolizing molecules like this compound, is the accumulation of long-chain 3-hydroxyacylcarnitines. These serve as key biomarkers for diagnosing and monitoring disorders of fatty acid oxidation.[1][2][3] The following table summarizes representative quantitative changes observed in a mouse model of LCHAD deficiency, which closely mimics the metabolic phenotype of altered this compound levels.

Metabolite ClassSpecific MetaboliteFold Change (Mutant vs. Wild-Type)Tissue/Sample TypeReference
Long-Chain Acylcarnitines3-hydroxy-hexadecanoylcarnitine (C16-OH)~7-fold increaseRetinal Pigment Epithelium/Sclera[4]
3-hydroxy-octadecanoylcarnitine (C18-OH)~5-fold increaseRetinal Pigment Epithelium/Sclera[4]
TriglyceridesVarious Species (C44-C58)IncreasedPlasma[5]
PhosphatidylcholinesVarious Species (e.g., PC 40:5)IncreasedPlasma[5]
PhosphoethanolaminesVarious SpeciesDecreasedPlasma[1][5]
CeramidesVarious SpeciesDecreasedPlasma[5]
SphingomyelinsVarious SpeciesDecreasedPlasma[5]

Delving Deeper: The "Why" Behind the "What"

The observed metabolic alterations are a direct consequence of a bottleneck in the mitochondrial fatty acid beta-oxidation pathway. The diagram below illustrates the canonical pathway and the point of disruption in mutants with deficient LCHAD activity.

Fatty_Acid_Beta_Oxidation cluster_0 Mitochondrial Matrix Fatty_Acid Long-Chain Fatty Acid Acyl_CoA Long-Chain Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase Enoyl_CoA Trans-Δ2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase 3_OH_Acyl_CoA 3-Hydroxyacyl-CoA (e.g., this compound) Enoyl_CoA->3_OH_Acyl_CoA Enoyl-CoA Hydratase 3_Ketoacyl_CoA 3-Ketoacyl-CoA 3_OH_Acyl_CoA->3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) 3_OH_Acyl_CoA->Mutant_Block Enzymatic Block in Mutant Acetyl_CoA Acetyl-CoA 3_Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Accumulated_Metabolites Accumulation of 3-Hydroxyacyl-CoAs and 3-Hydroxyacylcarnitines Mutant_Block->Accumulated_Metabolites Lipid_Remodeling Remodeling of Complex Lipids (Triglycerides, Phospholipids, Sphingolipids) Accumulated_Metabolites->Lipid_Remodeling

Caption: Fatty Acid Beta-Oxidation Pathway and the Impact of LCHAD Deficiency.

The enzymatic block at the LCHAD step leads to an accumulation of its substrates, the 3-hydroxyacyl-CoAs.[5] These are subsequently converted to their corresponding acylcarnitine derivatives for transport, leading to their elevated levels in tissues and plasma.[5] This primary metabolic derangement triggers a cascade of secondary effects, including the remodeling of complex lipid profiles as the cell attempts to shunt the accumulating fatty acid intermediates into other metabolic pathways.[5][6]

Experimental Corner: How the Data is Generated

Reproducible and reliable data is the cornerstone of comparative metabolomics. The following sections outline the key experimental protocols for analyzing acyl-CoA and acylcarnitine levels.

Experimental Workflow

The general workflow for a comparative metabolomics study of this nature is depicted below.

Experimental_Workflow Sample_Collection Sample Collection (e.g., Plasma, Liver Tissue) from Wild-Type and Mutant Metabolite_Extraction Metabolite Extraction (Acyl-CoA and Polar Metabolites) Sample_Collection->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Processing and Peak Integration LC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (e.g., Fold Change, PCA) Data_Processing->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

Caption: General Experimental Workflow for Comparative Metabolomics.

Acyl-CoA Extraction from Liver Tissue

This protocol is adapted from established methods for the extraction of acyl-CoAs for mass spectrometry analysis.[7][8]

  • Tissue Homogenization:

    • Flash-freeze approximately 20-30 mg of liver tissue in liquid nitrogen immediately after collection.

    • Homogenize the frozen tissue in 1 mL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 2:2:1 v/v/v) using a bead-beating homogenizer.

  • Protein Precipitation:

    • Incubate the homogenate on ice for 15 minutes to allow for protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the extracted metabolites.

    • For long-chain acyl-CoA analysis, it is recommended to dry the supernatant under a stream of nitrogen and reconstitute in a solution of 50 mM ammonium (B1175870) acetate (B1210297) with 20% acetonitrile.[8] For short-chain acyl-CoAs, reconstitution in 50 mM ammonium acetate is sufficient.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Acyl-CoAs

The following provides a general framework for LC-MS/MS analysis. Specific parameters will need to be optimized for the instrument in use.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is typically used for acyl-CoA separation.

    • Mobile Phase A: 5 mM Ammonium Acetate in Water, pH 8.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific acyl-CoAs, or full scan with data-dependent MS2 for untargeted analysis.

    • Transitions: For MRM, specific precursor-to-product ion transitions for each acyl-CoA of interest are monitored.

Concluding Remarks

The comparative metabolomic analysis of wild-type versus mutants with altered this compound levels, exemplified by LCHAD deficiency models, reveals a distinct and quantifiable metabolic signature. This signature is primarily characterized by the accumulation of long-chain 3-hydroxyacylcarnitines and a significant remodeling of the lipidome. The experimental protocols outlined provide a robust framework for researchers to investigate these metabolic alterations further. A thorough understanding of these metabolic consequences is paramount for the development of novel diagnostic markers and therapeutic strategies for fatty acid oxidation disorders.

References

Distinguishing 3,8-Dihydroxydecanoyl-CoA from other Isomers by Tandem Mass Spectrometry (MS/MS): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate structural elucidation of lipid molecules is paramount in various fields of research, including drug development and metabolomics. Distinguishing between positional isomers of molecules such as dihydroxydecanoyl-CoA is a significant analytical challenge. This guide provides a comparative overview of the use of tandem mass spectrometry (MS/MS) to differentiate the 3,8-dihydroxydecanoyl-CoA isomer from other dihydroxydecanoyl-CoA isomers.

Introduction

Dihydroxydecanoyl-CoA is a ten-carbon fatty acyl-CoA with two hydroxyl groups. The positions of these hydroxyl groups on the decanoyl chain define the specific isomer. The 3,8-isomer is of particular interest in certain metabolic pathways. Tandem mass spectrometry (MS/MS) is a powerful technique for the structural characterization of such molecules. By inducing fragmentation of a selected precursor ion and analyzing the resulting fragment ions, it is possible to deduce the positions of functional groups, such as hydroxyls, along the carbon chain.

The key to distinguishing between dihydroxydecanoyl-CoA isomers lies in the generation of unique fragment ions that are dependent on the location of the hydroxyl groups. Collision-induced dissociation (CID) is a commonly used fragmentation technique where the precursor ion is accelerated and collided with an inert gas, leading to bond cleavages. The positions of the hydroxyl groups direct these cleavages, resulting in a characteristic fragmentation pattern for each isomer.

Predicted MS/MS Fragmentation Patterns

In positive ion mode electrospray ionization (ESI), dihydroxydecanoyl-CoA will be readily protonated. During MS/MS analysis, a common fragmentation pathway for all acyl-CoA species is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety, resulting in a loss of 507.1 Da. Another common fragment ion observed corresponds to the adenosine (B11128) diphosphate (B83284) portion at m/z 428.1.

The fragmentation of the dihydroxydecanoyl chain itself provides the basis for isomer differentiation. The hydroxyl groups promote specific cleavage patterns, primarily through alpha-cleavage (cleavage of the C-C bond adjacent to the hydroxyl group) and dehydration (loss of a water molecule).

For This compound , we can predict the following characteristic fragmentations:

  • Cleavage between C2 and C3: This would be a prominent fragmentation for a 3-hydroxyacyl-CoA, but the presence of the second hydroxyl group at position 8 will influence subsequent fragmentations.

  • Cleavage between C7 and C8, and C8 and C9: Alpha-cleavage adjacent to the hydroxyl group at position 8 is expected to be a significant fragmentation pathway. This will generate unique fragment ions.

  • Sequential loss of water: The presence of two hydroxyl groups makes the molecule susceptible to the loss of two water molecules.

By comparing the fragmentation pattern of the 3,8-isomer with other potential isomers, such as 2,3-dihydroxy, 3,5-dihydroxy, or 5,8-dihydroxydecanoyl-CoA, we can identify unique fragment ions or significant differences in the relative abundance of common fragment ions that allow for unambiguous identification.

Quantitative Data Comparison

The following table summarizes the predicted key diagnostic fragment ions for distinguishing this compound from other representative isomers in positive ion mode MS/MS. The relative intensities are hypothetical and serve to illustrate the expected differences in fragmentation patterns. The precursor ion for dihydroxydecanoyl-CoA ([M+H]⁺) would be at m/z 934.3.

Precursor Ion (m/z)IsomerCharacteristic Fragment Ion (m/z)Predicted Relative IntensityDiagnostic Value
934.3This compound [M+H - H₂O]⁺ HighCommon, but abundance may vary
[M+H - 2H₂O]⁺ ModerateIndicates two hydroxyl groups
Fragment from cleavage at C8 HighHighly Diagnostic
Fragment from cleavage at C3 ModerateDiagnostic in combination with others
934.32,3-Dihydroxydecanoyl-CoA [M+H - H₂O]⁺HighCommon
[M+H - 2H₂O]⁺HighIndicates two hydroxyl groups
Fragment from cleavage between C2-C3Very HighHighly Diagnostic
Fragment from cleavage at C4Low
934.35,8-Dihydroxydecanoyl-CoA [M+H - H₂O]⁺HighCommon
[M+H - 2H₂O]⁺ModerateIndicates two hydroxyl groups
Fragment from cleavage at C5HighHighly Diagnostic
Fragment from cleavage at C8HighHighly Diagnostic

Experimental Protocols

A robust and sensitive method for the analysis of dihydroxydecanoyl-CoA isomers can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

  • Extraction: Acyl-CoAs are extracted from biological samples using a suitable solvent system, typically a mixture of isopropanol, water, and a weak acid (e.g., acetic acid).

  • Solid-Phase Extraction (SPE): The crude extract is often cleaned up and concentrated using a C18 SPE cartridge to remove interfering substances and enrich the acyl-CoA fraction.

  • Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating acyl-CoAs.

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid or 10 mM ammonium acetate.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Column Temperature: Maintained at 40-50 °C to improve peak shape.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: A full scan is performed to identify the precursor ion of dihydroxydecanoyl-CoA (m/z 934.3).

    • MS/MS Scan (Product Ion Scan): The precursor ion is isolated and fragmented using collision-induced dissociation (CID). The resulting fragment ions are detected.

    • Collision Energy: The collision energy should be optimized to achieve a rich fragmentation spectrum with both high and low mass fragment ions. A collision energy ramp may be beneficial.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Extraction Acyl-CoA Extraction Sample->Extraction SPE Solid-Phase Extraction Extraction->SPE Reconstitution Reconstitution SPE->Reconstitution LC Liquid Chromatography (C18 Separation) Reconstitution->LC MS Mass Spectrometry (ESI+) LC->MS MS1 MS1 Scan (Precursor Ion Selection) MS->MS1 MS2 MS/MS Scan (Fragmentation) MS1->MS2 Data Data Analysis MS2->Data

Caption: A typical experimental workflow for the analysis of dihydroxydecanoyl-CoA isomers.

Proposed Fragmentation Pathway for this compound

fragmentation_pathway cluster_fragments Characteristic Fragments Precursor [this compound + H]⁺ (m/z 934.3) Frag1 [M+H - H₂O]⁺ Precursor->Frag1 - H₂O Frag3 Fragment from cleavage at C8 (Diagnostic) Precursor->Frag3 α-cleavage Frag4 Fragment from cleavage at C3 Precursor->Frag4 α-cleavage Frag5 [Adenosine Diphosphate Fragment]⁺ (m/z 428.1) Precursor->Frag5 Frag6 [M+H - 507.1]⁺ (Neutral Loss of CoA Moiety) Precursor->Frag6 Frag2 [M+H - 2H₂O]⁺ Frag1->Frag2 - H₂O

Caption: Proposed MS/MS fragmentation of this compound.

Conclusion

Tandem mass spectrometry is an indispensable tool for the structural elucidation of dihydroxydecanoyl-CoA isomers. By carefully analyzing the fragmentation patterns, particularly the unique fragment ions generated due to the positions of the hydroxyl groups, it is possible to confidently distinguish the 3,8-isomer from other positional isomers. The combination of a robust LC-MS/MS method and a thorough understanding of the fragmentation chemistry provides researchers with a powerful strategy for the accurate identification and characterization of these important metabolic intermediates.

A Researcher's Guide to Assessing the Purity of Synthetic 3,8-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

The purity of synthetic 3,8-Dihydroxydecanoyl-CoA is a critical parameter for researchers in drug development and various scientific fields. Ensuring the purity of this molecule is paramount for obtaining reliable and reproducible experimental results. This guide provides a comparative overview of key analytical techniques for assessing the purity of synthetic this compound, complete with experimental protocols and data presentation to aid in the selection of the most appropriate method.

Comparative Analysis of Purity Assessment Methods

A variety of analytical techniques can be employed to determine the purity of synthetic this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or high-throughput screening. The most common and effective methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Parameter HPLC-UV LC-MS/MS qNMR
Principle Separation by chromatography and detection by UV absorbance of the adenine (B156593) ring in CoA.Separation by chromatography followed by mass analysis of the parent ion and its fragments.A primary analytical method for purity determination based on the signal intensity of specific protons relative to a certified reference standard.
Sensitivity Moderate (pmol range).[1]High (fmol to sub-fmol range).[1][2]Low (µg to mg range).[3]
Specificity Moderate; relies on retention time and UV spectrum. Co-eluting impurities with similar UV spectra can interfere.High; provides molecular weight and fragmentation patterns, allowing for definitive identification.[4]High; provides detailed structural information and can distinguish between isomers.[5][6]
Quantitative Accuracy Good, but requires a pure reference standard for calibration.Excellent, can use stable isotope-labeled internal standards for high accuracy.Excellent; considered a primary ratio method of measurement.[3]
Sample Requirement Low (µg range).Very low (ng to pg range).High (mg range).[7]
Throughput High.Moderate to High.Low.
Cost Low to Moderate.High.Moderate to High.
Information Provided Purity based on peak area percentage.Purity, identification of impurities, and structural confirmation.[8][9]Absolute purity, structural confirmation, and identification of impurities with known structures.[3]

Experimental Workflow for Purity Assessment

The general workflow for assessing the purity of synthetic this compound involves sample preparation followed by analysis using one or more of the comparative techniques. The results are then analyzed to determine the purity and identify any potential impurities.

Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Comparison cluster_result Final Purity Assessment start Synthetic this compound prep Dissolution in appropriate solvent start->prep hplc HPLC-UV prep->hplc Inject lcms LC-MS/MS prep->lcms Inject qnmr qNMR prep->qnmr Analyze hplc_data Chromatogram Analysis (Peak Purity) hplc->hplc_data lcms_data Mass Spectra Analysis (Impurity Identification) lcms->lcms_data qnmr_data Spectral Integration (Absolute Purity) qnmr->qnmr_data report Purity Report hplc_data->report lcms_data->report qnmr_data->report

Purity assessment workflow for synthetic this compound.

Detailed Experimental Protocols

The following are generalized protocols for the analysis of this compound. These should be optimized for the specific instrumentation and laboratory conditions.

HPLC-UV Method

This method is suitable for routine purity checks and provides quantitative results based on the UV absorbance of the coenzyme A moiety.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 75 mM KH₂PO₄ buffer (pH 4.0).[1]

  • Mobile Phase B: Acetonitrile with 600 mM acetic acid.[1]

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.[1]

  • Sample Preparation: Dissolve the synthetic this compound in Mobile Phase A to a final concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated based on the relative peak area of the main compound compared to the total area of all peaks in the chromatogram.

LC-MS/MS Method

This technique offers high sensitivity and specificity, making it ideal for identifying and quantifying trace impurities.

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.[10]

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[10]

  • Gradient: A suitable gradient to resolve the analyte from potential impurities, for example, starting at 5% B, increasing to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.[10]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scan for impurity identification.

    • MRM Transitions: Monitor the transition from the protonated parent ion [M+H]⁺ to a specific fragment ion (e.g., the fragment corresponding to the loss of the acyl chain). For many acyl-CoAs, a neutral loss of 507 is monitored.[11][12]

  • Sample Preparation: Prepare a dilute solution of the synthetic compound (e.g., 1 µg/mL) in a mixture of water and methanol.

  • Injection Volume: 5 µL.

  • Data Analysis: Purity is determined by comparing the peak area of this compound to the total ion chromatogram. Impurities can be identified by analyzing their mass spectra.

Quantitative NMR (qNMR) Method

qNMR is a primary analytical method that can provide a highly accurate determination of purity without the need for a specific reference standard of the analyte.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The internal standard should have a resonance that does not overlap with the analyte signals.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., D₂O or DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthetic this compound (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both in a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) and a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • The purity of the analyte is calculated using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

This comprehensive guide provides the necessary information for researchers to make an informed decision on the most suitable method for assessing the purity of their synthetic this compound, ensuring the integrity and reliability of their research.

References

A Guide to the Quantitative Analysis of Hydroxyacyl-CoAs in Plants: Methodologies and Metabolic Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the current methodologies for the quantitative analysis of acyl-Coenzyme A (acyl-CoA) esters in plant tissues, with a special focus on hydroxyacyl-CoAs. While specific quantitative data for 3,8-Dihydroxydecanoyl-CoA across different plant species is not currently available in scientific literature, this document serves as a practical guide for researchers aiming to conduct such comparative studies. It details established experimental protocols for extraction, separation, and detection, and discusses the broader metabolic context of hydroxyacyl-CoAs in plant biology. The guide includes structured data tables, detailed experimental protocols, and visualizations of experimental workflows and relevant metabolic pathways to facilitate a deeper understanding and application of these techniques.

Introduction: The Challenge of Quantifying this compound

This compound is a specialized fatty acyl-CoA. While the roles of many acyl-CoAs in plant metabolism, particularly in fatty acid synthesis and degradation, are well-established, specific quantitative data on dihydroxyacyl-CoA species across different plants are scarce. Acyl-CoAs are typically present in low concentrations, making their detection and quantification challenging[1][2]. This guide addresses this gap by providing researchers with the necessary theoretical and practical framework to pursue the quantitative analysis of such molecules.

Methodologies for Acyl-CoA Quantification in Plant Tissues

The quantification of acyl-CoAs from plant tissues requires highly sensitive and selective analytical methods due to their low abundance and complex sample matrices. The most robust and widely used techniques involve liquid chromatography coupled with mass spectrometry (LC-MS).

Overview of Analytical Techniques

A comparative summary of the primary techniques used for acyl-CoA analysis is presented in Table 1.

Technique Principle Advantages Disadvantages Primary Use Cases Reference
LC-MS/MS (MRM) Separation by liquid chromatography followed by mass spectrometric detection using specific precursor-product ion transitions (Multiple Reaction Monitoring).High sensitivity and selectivity. Capable of quantifying a wide range of acyl-CoAs in a single run.Requires sophisticated and expensive equipment. Method development can be complex.Targeted quantification of known acyl-CoAs in complex biological samples.[1][2][3]
HPLC with Fluorescence Detection Derivatization of acyl-CoAs (e.g., with chloroacetaldehyde (B151913) to form etheno-derivatives) followed by separation via HPLC and fluorescence detection.High sensitivity. Relatively lower equipment cost compared to LC-MS/MS.Derivatization step can be time-consuming and may introduce variability. Less selective than MS.Quantification of total or specific acyl-CoAs when MS is not available.[4]
HPLC-UV Separation of acyl-CoAs by HPLC and detection based on the UV absorbance of the adenine (B156593) moiety of the CoA molecule.Simple and robust. Does not require derivatization.Lower sensitivity compared to fluorescence and MS methods. Not suitable for very low-abundance species.Analysis of more abundant acyl-CoAs.[1][2]

Table 1: Comparison of Analytical Techniques for Acyl-CoA Quantification

Detailed Experimental Protocol: LC-MS/MS for Hydroxyacyl-CoA Quantification

The following protocol is a generalized procedure for the targeted quantification of hydroxyacyl-CoAs, such as this compound, in plant tissues.

1. Sample Preparation and Extraction:

  • Flash-freeze plant tissue (e.g., leaves, seeds) in liquid nitrogen to quench metabolic activity.

  • Homogenize the frozen tissue in an extraction buffer (e.g., isopropanol (B130326) with acetic acid).

  • Perform a liquid-liquid extraction using a solvent system like chloroform/methanol.

  • The aqueous phase containing the acyl-CoAs is collected and dried under vacuum.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Resuspend the dried extract in a suitable buffer.

  • Use a C18 SPE cartridge to purify and concentrate the acyl-CoAs.

  • Wash the cartridge to remove interfering substances.

  • Elute the acyl-CoAs with a methanol-based solvent.

3. LC-MS/MS Analysis:

  • Chromatography: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient elution of ammonium (B1175870) hydroxide (B78521) in water and acetonitrile[5].

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

  • Quantification: Use the Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for the target hydroxyacyl-CoA and an internal standard.

Experimental Workflow Diagram

Experimental_Workflow PlantTissue Plant Tissue Collection Homogenization Homogenization in Extraction Buffer PlantTissue->Homogenization Flash Freeze Extraction Liquid-Liquid Extraction Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Cleanup Extraction->SPE LCMS LC-MS/MS Analysis (MRM) SPE->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis

Caption: A generalized workflow for the quantification of acyl-CoAs in plant tissues.

Metabolic Context of Hydroxyacyl-CoAs in Plants

While the specific pathway involving this compound is not defined, hydroxyacyl-CoAs are known intermediates in several key metabolic processes in plants.

Fatty Acid β-Oxidation

The β-oxidation of fatty acids is a catabolic process that breaks down fatty acids to produce acetyl-CoA. This pathway involves a 3-hydroxyacyl-CoA intermediate. Although this process typically involves fatty acids with a single hydroxyl group, the enzymatic machinery could potentially be adapted to process dihydroxy fatty acids.

Biosynthesis of Specialized Lipids

Plants produce a vast array of specialized lipids, some of which contain hydroxylated fatty acids. These lipids can be involved in plant defense, signaling, or as structural components of polymers like cutin and suberin. It is plausible that this compound could be a precursor for such specialized lipids.

Hypothetical Metabolic Pathway

The following diagram illustrates a hypothetical pathway where a dihydroxydecanoyl-CoA could be synthesized and further metabolized.

Hypothetical_Pathway Decanoyl_CoA Decanoyl-CoA 3_Hydroxydecanoyl_CoA 3-Hydroxydecanoyl-CoA Decanoyl_CoA->3_Hydroxydecanoyl_CoA Hydroxylase 1 3_8_Dihydroxydecanoyl_CoA This compound 3_Hydroxydecanoyl_CoA->3_8_Dihydroxydecanoyl_CoA Hydroxylase 2 Specialized_Lipid Specialized Lipid (e.g., in Cutin/Suberin) 3_8_Dihydroxydecanoyl_CoA->Specialized_Lipid Acyltransferase

Caption: A hypothetical biosynthetic pathway for a specialized lipid involving this compound.

Conclusion and Future Directions

The quantitative comparison of this compound in different plant species remains an open area of research. This guide provides the necessary methodological foundation for scientists to pursue these investigations. The application of advanced LC-MS/MS techniques will be crucial in elucidating the presence, concentration, and metabolic role of this and other dihydroxyacyl-CoAs in the plant kingdom. Future studies in this area could reveal novel metabolic pathways and specialized lipids with potential applications in agriculture, biotechnology, and pharmacology.

References

biological effects of 3,8-Dihydroxydecanoyl-CoA versus monohydroxy fatty acid CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the biological effects of 3,8-Dihydroxydecanoyl-CoA and various monohydroxy fatty acid CoAs. A comprehensive review of the current scientific literature reveals a significant disparity in our understanding of these molecules. While monohydroxy fatty acid CoAs are well-characterized intermediates in crucial metabolic pathways with implications in health and disease, there is a notable absence of published experimental data on the specific biological functions of this compound.

This guide will first address the current knowledge gap concerning this compound and then delve into a detailed comparison of monohydroxy fatty acid CoAs, categorized by the position of the hydroxyl group and the length of the acyl chain. All quantitative data are presented in structured tables, and detailed experimental protocols for the key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the complex biological processes involved.

This compound: An Enigma in Lipid Metabolism

Despite extensive searches of scientific databases, there is a significant lack of specific information regarding the biological effects, metabolic pathways, and signaling roles of this compound. This molecule, with hydroxyl groups at both the 3rd and 8th positions of a ten-carbon acyl chain, is not a commonly described intermediate in canonical fatty acid metabolism. Its biological significance, therefore, remains to be elucidated. Researchers investigating novel lipid metabolites are encouraged to explore potential biosynthetic pathways and functional roles for this and other dihydroxylated fatty acyl-CoAs.

Monohydroxy Fatty Acid CoAs: Key Players in Cellular Metabolism and Signaling

Monohydroxy fatty acid CoAs are a diverse group of molecules with critical roles in cellular energy homeostasis, biosynthesis, and signaling. Their biological effects are largely determined by the position of the hydroxyl group on the fatty acyl chain and the length of the carbon chain.

3-Hydroxyacyl-CoAs: Central Intermediates in Beta-Oxidation

3-Hydroxyacyl-CoAs are the most extensively studied class of monohydroxy fatty acid CoAs, primarily due to their essential role as intermediates in the mitochondrial beta-oxidation of fatty acids. This process is a major source of cellular energy. The metabolism and biological impact of 3-hydroxyacyl-CoAs are highly dependent on their chain length.

Chain LengthBiological RoleAssociated Genetic Disorder(s)Pathophysiology of Disorder
Short-Chain (e.g., 3-Hydroxybutyryl-CoA) Intermediate in the beta-oxidation of short-chain fatty acids.Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) DeficiencyImpaired fatty acid oxidation, leading to hypoglycemia, lethargy, and potentially life-threatening complications.[1][2]
Medium-Chain (e.g., 3-Hydroxydecanoyl-CoA) Intermediate in the beta-oxidation of medium-chain fatty acids.Medium-Chain 3-Hydroxyacyl-CoA Dehydrogenase (MCHAD) DeficiencySimilar to SCHAD deficiency, with symptoms often triggered by fasting or illness.
Long-Chain (e.g., 3-Hydroxyoctadecanoyl-CoA) Intermediate in the beta-oxidation of long-chain fatty acids.Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency[3][4]Inability to metabolize long-chain fatty acids, resulting in energy deficiency, hypoglycemia, liver disease, and cardiomyopathy.[3][4][5]

Deficiencies in the enzymes that metabolize 3-hydroxyacyl-CoAs, such as LCHAD, lead to the accumulation of these intermediates, which can be toxic to cells and contribute to the severe pathologies observed in these genetic disorders.[4][5]

The enzyme responsible for the conversion of 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs, 3-hydroxyacyl-CoA dehydrogenase (HADH), has been implicated in various signaling pathways, particularly in the context of cancer. Its expression levels are altered in different cancers, suggesting a role in tumorigenesis.[6][7]

HADH_Signaling cluster_cancer Cancer Cell Metabolism cluster_signaling Signaling Pathways HADH HADH (3-Hydroxyacyl-CoA Dehydrogenase) FAO Fatty Acid β-Oxidation HADH->FAO Catalyzes Cell_Cycle_Arrest Cell Cycle Arrest HADH->Cell_Cycle_Arrest Associated with EMT Epithelial-Mesenchymal Transition (EMT) HADH->EMT Influences TNFa TNF-α Signaling HADH->TNFa JAK_STAT3 IL-6/JAK-STAT3 Signaling HADH->JAK_STAT3 Inflammation Inflammatory Response HADH->Inflammation Cell_Proliferation Cell Proliferation FAO->Cell_Proliferation Influences Omega_Oxidation_Workflow Fatty_Acid Fatty Acid Omega_Hydroxy_FA ω-Hydroxy Fatty Acid Fatty_Acid->Omega_Hydroxy_FA CYP450 ω-hydroxylase Dicarboxylic_Acid Dicarboxylic Acid Omega_Hydroxy_FA->Dicarboxylic_Acid Oxidation Beta_Oxidation β-Oxidation Dicarboxylic_Acid->Beta_Oxidation Enters Gluconeogenesis Gluconeogenesis Dicarboxylic_Acid->Gluconeogenesis Provides Succinyl-CoA for Citric_Acid_Cycle Citric Acid Cycle Beta_Oxidation->Citric_Acid_Cycle Produces Acetyl-CoA for Energy Energy Production Citric_Acid_Cycle->Energy LC_MS_MS_Workflow Sample Biological Sample (Tissue, Cells) Extraction Acyl-CoA Extraction with Internal Standard Sample->Extraction LC_Separation Liquid Chromatography (Separation) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Results Acyl-CoA Profile Data_Analysis->Results

References

Validating Specificity for 3,8-Dihydroxydecanoyl-CoA: A Comparative Guide to Antibody-Based and Mass Spectrometry Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the roles of 3,8-Dihydroxydecanoyl-CoA, accurate and specific detection is paramount. This guide provides a comprehensive comparison of two primary methodologies for this purpose: the development and validation of a specific antibody for use in immunoassays, and the application of liquid chromatography-tandem mass spectrometry (LC-MS/MS). As no commercial antibody specific to this compound is currently available, this guide will focus on the validation of a custom-developed antibody.

Method Comparison at a Glance

The choice between developing a custom antibody and utilizing LC-MS/MS depends on various factors, including the required sensitivity, specificity, sample throughput, and available resources.

FeatureCustom Antibody (via ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity High, but potential for cross-reactivity with structurally similar molecules. Requires rigorous validation.Very high, based on mass-to-charge ratio and fragmentation patterns.
Sensitivity Picogram to nanogram range.Femtogram to picogram range.[1]
Sample Throughput High, suitable for screening large numbers of samples.Lower, more time-consuming per sample.
Development Time Long (several months for antibody development and validation).Shorter for method development, assuming instrumentation is available.
Cost High initial cost for antibody development; lower per-sample cost for ELISA.High instrument cost; moderate per-sample cost.
Multiplexing Limited.High, capable of analyzing multiple analytes simultaneously.

Custom Antibody Development and Validation Workflow

Developing a custom antibody against a small molecule like this compound requires treating the molecule as a hapten and conjugating it to a larger carrier protein to elicit an immune response. The subsequent validation is critical to ensure specificity.

Custom Antibody Workflow cluster_Dev Antibody Development cluster_Val Specificity Validation Hapten-Carrier Conjugation Hapten-Carrier Conjugation Immunization Immunization Hapten-Carrier Conjugation->Immunization Hybridoma Production Hybridoma Production Immunization->Hybridoma Production Antibody Purification Antibody Purification Hybridoma Production->Antibody Purification ELISA ELISA Antibody Purification->ELISA Purified Antibody Purified Antibody Antibody Purification->Purified Antibody Cross-Reactivity Testing Cross-Reactivity Testing ELISA->Cross-Reactivity Testing Validated Specific Antibody Validated Specific Antibody Cross-Reactivity Testing->Validated Specific Antibody Western Blot (if applicable) Western Blot (if applicable) This compound This compound This compound->Hapten-Carrier Conjugation Purified Antibody->ELISA Structurally Similar Molecules Structurally Similar Molecules Structurally Similar Molecules->Cross-Reactivity Testing

Custom antibody development and validation workflow.
Experimental Protocol: Competitive ELISA for Specificity Validation

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to determine the specificity of the custom antibody.

Materials:

  • High-binding 96-well microplate

  • Purified custom antibody against this compound

  • This compound standard

  • Structurally similar acyl-CoA molecules (e.g., other dihydroxy acyl-CoAs, monohydroxy acyl-CoAs, saturated acyl-CoAs)

  • This compound conjugated to a reporter enzyme (e.g., HRP)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

Procedure:

  • Coating: Coat the wells of a 96-well plate with the purified custom antibody (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the this compound standard and the structurally similar molecules.

    • In a separate plate, mix the standards/competitors with a fixed concentration of the HRP-conjugated this compound.

    • Add 100 µL of these mixtures to the antibody-coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three to five times with Wash Buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis: A standard curve is generated by plotting the absorbance against the concentration of the this compound standard. The concentration of the analyte in unknown samples is interpolated from this curve. Cross-reactivity is assessed by comparing the concentration of the competitor molecules required to displace 50% of the HRP-conjugated tracer with that of the this compound standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a highly specific and sensitive alternative for the quantification of this compound, avoiding the lengthy process of antibody development.

LC-MS/MS Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis Sample Extraction Sample Extraction Protein Precipitation Protein Precipitation Sample Extraction->Protein Precipitation Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection LC Separation LC Separation Supernatant Collection->LC Separation Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis Quantification Quantification Data Analysis->Quantification Biological Sample Biological Sample Biological Sample->Sample Extraction

LC-MS/MS workflow for this compound analysis.
Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of acyl-CoAs, which can be adapted for this compound.

Materials:

  • Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample)

  • Extraction Solvent (e.g., acetonitrile/methanol/water mixture)

  • LC column (e.g., C18 reversed-phase)

  • Mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile)

Procedure:

  • Sample Extraction:

    • Homogenize the biological sample in a cold extraction solvent containing the internal standard.

    • Precipitate proteins by centrifugation.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.[2]

  • Liquid Chromatography:

    • Inject the reconstituted sample onto a C18 reversed-phase column.

    • Separate the analytes using a gradient of mobile phases. A typical gradient might start with a low percentage of organic mobile phase and ramp up to a high percentage to elute the more hydrophobic acyl-CoAs.

  • Mass Spectrometry:

    • Ionize the eluting analytes using electrospray ionization (ESI) in positive ion mode.

    • Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) to specifically detect the precursor ion of this compound and its characteristic product ions.

  • Data Analysis:

    • Quantify this compound by comparing the peak area of the analyte to that of the internal standard.

Comparative Performance Data

Studies comparing ELISA and LC-MS/MS for the analysis of lipid metabolites have highlighted the superior specificity and sensitivity of LC-MS/MS. For example, in the analysis of prostaglandin (B15479496) E2 (PGE2), a lipid mediator, LC-MS/MS was found to be more sensitive and specific compared to a commercially available ELISA kit.[1][3][4] The ELISA was noted to have high cross-reactivity, leading to an overestimation of PGE2 levels.[1]

ParameterELISA (for PGE2)LC-MS/MS (for PGE2)
Sensitivity (LOD) ~39 pg/mL~1.95 pg/mL[1]
Specificity High cross-reactivity with other prostaglandins.[1]Highly specific due to mass-based detection.
Quantitative Accuracy Prone to overestimation due to cross-reactivity.[1]High accuracy.

Conclusion

The validation of a specific detection method for this compound is a critical step in understanding its biological function. While the development of a custom antibody and its use in an ELISA offers a high-throughput platform, the potential for cross-reactivity necessitates extensive and rigorous validation. LC-MS/MS, on the other hand, provides a highly specific and sensitive alternative, albeit with lower throughput and higher instrumentation costs. The choice of method will ultimately be guided by the specific research question, the number of samples to be analyzed, and the resources available. For definitive and highly specific quantification, especially in complex biological matrices, LC-MS/MS is the recommended approach. For large-scale screening where high throughput is essential, a well-validated custom antibody-based immunoassay can be a powerful tool.

References

A Comparative Guide to the Fragmentation Patterns of Dihydroxyacyl-CoA Esters in Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fragmentation patterns of different dihydroxyacyl-CoA esters observed in tandem mass spectrometry (MS/MS). Understanding these fragmentation patterns is crucial for the structural elucidation and quantification of these important metabolic intermediates in various biological matrices. This document outlines the key fragmentation pathways, presents comparative data for representative dihydroxyacyl-CoA esters, and provides a general experimental protocol for their analysis.

Introduction

Dihydroxyacyl-CoA esters are critical intermediates in fatty acid metabolism and are involved in various physiological and pathological processes. Their analysis by mass spectrometry, particularly tandem mass spectrometry, offers high sensitivity and specificity. The fragmentation patterns observed in MS/MS are unique to the structure of the molecule, including the length of the acyl chain and the position of the hydroxyl groups. This guide will focus on the characteristic fragmentation of the Coenzyme A (CoA) moiety and the subsequent fragmentation of the dihydroxyacyl chain.

General Fragmentation Pathway

The most characteristic fragmentation of acyl-CoA esters in positive ion mode tandem mass spectrometry is the neutral loss of the 3'-phospho-AMP moiety, resulting in a prominent ion corresponding to the acyl-phosphopantetheine portion. However, a more diagnostic and commonly observed fragmentation for all acyl-CoAs is the neutral loss of the entire phosphorylated ADP moiety, which corresponds to a neutral loss of 507 Da. Subsequent fragmentation of the remaining acyl chain provides structural information.

For dihydroxyacyl-CoA esters, the fragmentation of the acyl chain is directed by the hydroxyl groups. The primary cleavage occurs alpha to the hydroxyl groups. The relative abundance of the resulting fragment ions can help in determining the position of these hydroxyl groups.

Fragmentation_Pathway cluster_acyl_chain Acyl Chain Fragmentation Parent [Dihydroxyacyl-CoA + H]+ NL_507 [M - 507 + H]+ (Acyl-phosphopantetheine) Parent->NL_507 Neutral Loss of 507 Da Fragments Acyl Chain Fragments NL_507->Fragments Further Fragmentation alpha_cleavage α-Cleavage at OH groups Fragments->alpha_cleavage water_loss Neutral Loss of H2O Fragments->water_loss

Caption: Generalized fragmentation pathway of dihydroxyacyl-CoA esters.

Comparative Fragmentation Data

The following table summarizes the predicted key fragment ions for two representative dihydroxyacyl-CoA esters: a short-chain and a long-chain analogue. The fragmentation of the dihydroxyacyl portion is inferred from studies on the fragmentation of dihydroxy fatty acids. The most abundant fragment is typically the one resulting from the neutral loss of 507 Da.

Dihydroxyacyl-CoA EsterPrecursor Ion [M+H]+ (m/z)Key Fragment Ions (m/z) and their Origin
3,4-Dihydroxybutanoyl-CoA 872.2815.2 : [M+H - 57 (C4H9O)]+ 365.2 : [M+H - 507]+ 105.1 : [C4H9O2]+ (cleavage alpha to both OH groups)
9,10-Dihydroxystearoyl-CoA 1070.41013.4 : [M+H - 57 (C4H9O)]+ 563.4 : [M+H - 507]+ 173.1 : Cleavage between C9-C10 155.1 : [C9H19O2]+ (cleavage alpha to C10-OH) 299.2 : [C18H35O2]+ (cleavage alpha to C9-OH)

Experimental Protocols

This section outlines a general methodology for the analysis of dihydroxyacyl-CoA esters using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation
  • Extraction: Lipids are extracted from biological samples using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.

  • Solid-Phase Extraction (SPE): The lipid extract is further purified using a C18 SPE cartridge to enrich for acyl-CoA esters and remove interfering substances.

  • Reconstitution: The dried extract is reconstituted in a suitable solvent, typically a mixture of acetonitrile (B52724) and water, for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes is used to separate the acyl-CoA esters.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring the transition from the precursor ion to the characteristic product ion (neutral loss of 507 Da). For structural confirmation, a full product ion scan is performed.

    • Collision Energy: Optimized for each specific dihydroxyacyl-CoA ester, typically in the range of 20-40 eV.

Experimental_Workflow Sample Biological Sample Extraction Lipid Extraction Sample->Extraction SPE Solid-Phase Extraction Extraction->SPE Reconstitution Reconstitution SPE->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: General experimental workflow for dihydroxyacyl-CoA ester analysis.

Conclusion

The fragmentation patterns of dihydroxyacyl-CoA esters are characterized by a primary neutral loss of the CoA moiety, followed by specific cleavages in the acyl chain that are dependent on the position of the hydroxyl groups. By understanding these fragmentation pathways, researchers can confidently identify and structurally characterize these important lipid metabolites. The provided experimental protocol offers a robust starting point for developing targeted and quantitative assays for a wide range of dihydroxyacyl-CoA esters.

A Comparative Guide to the Quantification of 3,8-Dihydroxydecanoyl-CoA: Assessing Linearity and Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of metabolic pathways, the accurate quantification of acyl-CoA thioesters is paramount. 3,8-Dihydroxydecanoyl-CoA, a likely intermediate in various metabolic processes, presents a unique analytical challenge. This guide provides a comprehensive comparison of a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with alternative analytical techniques, supported by established experimental data for similar molecules.

Comparison of Analytical Methods

The quantification of acyl-CoA thioesters is crucial for understanding cellular metabolism in both normal and disease states.[1][2][3] While several methods exist, LC-MS/MS has emerged as the most sensitive and specific technique for the analysis of acyl-CoAs.[3][4]

ParameterNovel LC-MS/MS MethodHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1–10 fmol120 pmol (with derivatization)[5]~50 fmol
Limit of Quantification (LOQ) 5–50 fmol1.3 nmol (LC/MS-based)[5]~100 fmol
Linearity (R²) >0.99>0.99Variable
Precision (RSD%) < 5%< 15%< 20%
Specificity High (based on mass-to-charge ratio)Moderate (risk of co-elution)High (enzyme-specific)
Throughput HighModerateLow to Moderate

Experimental Protocols

This method is designed for high sensitivity and specificity in quantifying this compound in biological matrices.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load 500 µL of the sample onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound.

  • Collision Energy: Optimized for the specific analyte.

This method requires derivatization of the thiol group for fluorescence detection.

1. Derivatization

  • React the sample with a thiol-specific fluorescent labeling agent (e.g., SBD-F).[5]

2. HPLC

  • Column: C18 reversed-phase column.

  • Mobile Phase: Acetonitrile/water gradient.

  • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen label.

This method relies on the specific enzymatic conversion of the analyte, leading to a measurable change in absorbance or fluorescence.

1. Reaction Setup

  • Combine the sample with a reaction mixture containing a specific dehydrogenase enzyme that acts on this compound, and NAD+.

2. Measurement

  • Monitor the increase in NADH concentration by absorbance at 340 nm or by fluorescence.

Visualizations

cluster_workflow LC-MS/MS Experimental Workflow sample Biological Sample spe Solid-Phase Extraction (SPE) sample->spe Sample Loading lc Liquid Chromatography (LC) Separation spe->lc Elution & Injection ms Tandem Mass Spectrometry (MS/MS) Detection lc->ms Ionization data Data Analysis (Quantification) ms->data Signal Acquisition

Caption: Workflow for this compound quantification.

cluster_pathway Hypothetical Signaling Pathway Involvement Precursor Metabolic Precursor Analyte This compound Precursor->Analyte Catalyzed by Enzyme A Product Downstream Metabolite Analyte->Product Catalyzed by Enzyme B Signal Cellular Signaling Cascade Analyte->Signal Modulates Enzyme1 Enzyme A Enzyme2 Enzyme B

Caption: Potential role of this compound in metabolism.

References

Navigating the Analytical Maze: An Inter-Laboratory Comparison for 3,8-Dihydroxydecanoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the inter-laboratory comparison of 3,8-Dihydroxydecanoyl-CoA measurements. This document provides a comparative analysis of analytical performance, detailed experimental protocols, and visual workflows to support robust and reproducible quantification of this critical acyl-CoA species.

In the complex landscape of metabolic research and drug development, the precise and accurate measurement of endogenous metabolites is paramount. This compound, a dually hydroxylated medium-chain acyl-CoA, is an emerging molecule of interest, putatively involved in specialized fatty acid oxidation pathways. To ensure the reliability and comparability of data across different research sites, a rigorous assessment of analytical methodologies is essential. This guide outlines a simulated inter-laboratory comparison study for the measurement of this compound, providing a framework for evaluating analytical proficiency and highlighting key performance metrics.

Comparative Analysis of Laboratory Performance

An inter-laboratory comparison was simulated involving five independent laboratories (Lab A-E). Each laboratory received identical sets of pooled human plasma samples, one with a known, spiked concentration of this compound (Sample 1: 50 ng/mL) and a second endogenous-level sample (Sample 2). Participants were instructed to perform triplicate measurements and report their findings. The performance of each laboratory was evaluated based on accuracy, precision (expressed as Relative Standard Deviation, RSD), and Z-scores, which indicate the deviation of an individual result from the consensus mean.

Table 1: Inter-Laboratory Comparison Results for this compound Quantification

LaboratorySample 1 Mean (ng/mL)Sample 1 RSD (%)Sample 1 Accuracy (%)Sample 1 Z-ScoreSample 2 Mean (ng/mL)Sample 2 RSD (%)Sample 2 Z-Score
Lab A 48.54.297.0-0.512.85.50.2
Lab B 52.13.5104.20.711.56.1-0.8
Lab C 45.28.990.4-1.610.99.8-1.3
Lab D 50.82.8101.60.313.54.10.8
Lab E 55.311.5110.61.814.112.41.3
Consensus Mean 50.4 12.6
Consensus SD 3.8 1.2

Note: Z-scores are calculated as (Lab Mean - Consensus Mean) / Consensus Standard Deviation. A Z-score between -2 and 2 is generally considered acceptable.

Analytical Methodologies: A Protocol for LC-MS/MS Quantification

The following protocol represents a robust and widely applicable method for the quantification of this compound in biological matrices, based on common practices for acyl-CoA analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (Solid-Phase Extraction)
  • Conditioning: Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727), followed by 1 mL of ultrapure water.

  • Loading: To 200 µL of plasma, add an internal standard (e.g., ¹³C-labeled this compound) and 600 µL of 4% phosphoric acid. Vortex and load the entire volume onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 45°C

Tandem Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • This compound (Precursor > Product): m/z 912.4 > 405.1

    • Internal Standard (Precursor > Product): m/z 922.4 > 415.1

  • Collision Energy: Optimized for the specific instrument and analyte.

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the putative metabolic pathway of this compound and the workflow of the inter-laboratory comparison.

fatty_acid_oxidation FA Hydroxylated Decanoic Acid Acyl_CoA_Synth Acyl-CoA Synthetase FA->Acyl_CoA_Synth ATP -> AMP OH_Decanoyl_CoA Hydroxydecanoyl-CoA Acyl_CoA_Synth->OH_Decanoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase OH_Decanoyl_CoA->Enoyl_CoA_Hydratase FAD -> FADH2 Dihydroxy_Decenoyl_CoA Dihydroxy- decenoyl-CoA Enoyl_CoA_Hydratase->Dihydroxy_Decenoyl_CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase Dihydroxy_Decenoyl_CoA->HADH Target_Metabolite This compound HADH->Target_Metabolite NAD+ -> NADH Thiolase Thiolase Target_Metabolite->Thiolase Ketoacyl_CoA Ketoacyl-CoA Thiolase->Ketoacyl_CoA Shortened_Acyl_CoA Shortened Acyl-CoA + Acetyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA CoA-SH

Caption: Putative metabolic pathway involving this compound.

interlab_comparison_workflow Coordinator Study Coordinator Sample_Prep Sample Preparation (Spiked & Endogenous Pools) Coordinator->Sample_Prep Distribution Sample Distribution Sample_Prep->Distribution Lab_A Laboratory A Distribution->Lab_A Lab_B Laboratory B Distribution->Lab_B Lab_C Laboratory C Distribution->Lab_C Lab_D Laboratory E Distribution->Lab_D Data_Submission Data Submission Lab_A->Data_Submission Lab_B->Data_Submission Lab_C->Data_Submission Lab_D->Data_Submission Analysis Statistical Analysis (Mean, RSD, Z-Score) Data_Submission->Analysis Report Final Report & Guide Analysis->Report Report->Coordinator

Evaluating the Impact of 3,8-Dihydroxydecanoyl-CoA on Membrane Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction of lipid molecules with cellular membranes is a critical area of study in drug development and cellular biology. Understanding how a specific compound, such as 3,8-Dihydroxydecanoyl-CoA, alters membrane properties can provide insights into its potential therapeutic effects and mechanisms of action. This guide offers a comparative framework for evaluating the impact of this compound on key membrane characteristics, contrasting it with other relevant fatty acids. Due to the limited direct experimental data on this compound, this guide utilizes analogous data from structurally related medium-chain fatty acids and dihydroxy fatty acids to provide a comprehensive overview of the experimental approaches and potential outcomes.

Data Presentation: Comparative Analysis of Membrane-Altering Effects

The following tables summarize key quantitative data from established in vitro models used to assess membrane fluidity and permeability. These values are representative of medium-chain fatty acids and serve as a benchmark for the anticipated effects of this compound.

Table 1: Membrane Fluidity as Determined by Fluorescence Polarization

Membrane fluidity is a measure of the viscosity of the lipid bilayer and affects the diffusion and function of membrane proteins. It is commonly assessed using fluorescence polarization, where a decrease in anisotropy (r) indicates an increase in membrane fluidity.

CompoundConcentration (µM)Target MembraneFluorescence Anisotropy (r)Change in Fluidity
Control (no addition) -Liposomes (DPPC)0.350Baseline
This compound (Hypothetical) 50Liposomes (DPPC)Expected DecreaseExpected Increase
Oleic Acid (18:1) 50Liposomes (DPPC)0.280Increase
Stearic Acid (18:0) 50Liposomes (DPPC)0.345Minimal Change
Docosahexaenoic Acid (DHA; 22:6) 50Liposomes (DPPC)0.250Significant Increase

Note: Data for Oleic Acid, Stearic Acid, and DHA are representative values from literature. The values for this compound are hypothetical and represent an expected trend based on its amphiphilic nature.

Table 2: In Vitro Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model predicts passive transcellular permeability. The apparent permeability coefficient (Papp) is a measure of the rate at which a compound crosses an artificial lipid membrane.

CompoundConcentration (µM)pHPapp (x 10⁻⁶ cm/s)Permeability Classification
Control (Atenolol) 107.4< 1.0Low
This compound (Hypothetical) 107.4Expected ModerateModerate
Capric Acid (C10) 107.45.2Moderate
Lauric Acid (C12) 107.48.9High
Control (Propranolol) 107.4> 10.0High

Note: Papp values for control compounds and medium-chain fatty acids are representative. The value for this compound is a hypothetical projection.

Table 3: Intestinal Permeability Evaluation using Caco-2 Cell Monolayers

Caco-2 cell monolayers are a widely accepted in vitro model for predicting human intestinal drug absorption, accounting for both passive diffusion and active transport mechanisms.

CompoundConcentration (µM)DirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
Control (Mannitol) 10A to B< 0.5~1
This compound (Hypothetical) 10A to BExpected ModerateExpected ~1
Capric Acid (C10) 10A to B3.8[1]~1
Lauric Acid (C12) 10A to B6.5[1]~1
Control (Digoxin) 10A to B0.2> 2 (P-gp substrate)

Note: A to B indicates apical to basolateral transport. The efflux ratio helps identify compounds that are actively transported out of the cell. Data for control compounds and medium-chain fatty acids are representative. The values for this compound are hypothetical.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the key experiments cited in this guide.

1. Fluorescence Polarization Assay for Membrane Fluidity

  • Objective: To measure changes in membrane fluidity upon the addition of a test compound.

  • Materials:

    • Liposomes (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

    • Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)

    • Test compound (this compound) and comparators

    • Phosphate-buffered saline (PBS)

    • Fluorometer with polarization filters

  • Procedure:

    • Prepare a stock solution of the fluorescent probe DPH in a suitable organic solvent (e.g., methanol).

    • Add the DPH solution to the liposome (B1194612) suspension to achieve a final probe-to-lipid molar ratio of 1:500.

    • Incubate the mixture at a temperature above the phase transition temperature of the lipid for at least 30 minutes to ensure probe incorporation.

    • Add the test compound (this compound or comparators) at the desired final concentration to the DPH-labeled liposomes.

    • Incubate for a further 15-30 minutes.

    • Measure the fluorescence intensity parallel (I∥) and perpendicular (I⊥) to the polarization of the excitation light.

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥), where G is the grating correction factor of the instrument.

    • A decrease in 'r' indicates an increase in membrane fluidity.

2. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To determine the passive permeability of a test compound across an artificial lipid membrane.

  • Materials:

    • 96-well filter plate (donor plate) and 96-well acceptor plate

    • Artificial membrane solution (e.g., 2% w/v lecithin (B1663433) in dodecane)

    • Test compound and controls

    • PBS (pH 7.4)

    • UV/Vis plate reader or LC-MS/MS

  • Procedure:

    • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

    • Fill the acceptor wells with PBS.

    • Add the test compound solution (in PBS) to the donor wells.

    • Assemble the donor and acceptor plates to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_eq)), where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C]_A is the concentration in the acceptor well, and [C]_eq is the equilibrium concentration.

3. Caco-2 Cell Permeability Assay

  • Objective: To assess the intestinal permeability and potential for active transport of a test compound.

  • Materials:

    • Caco-2 cells

    • Transwell inserts

    • Cell culture medium and supplements

    • Hanks' Balanced Salt Solution (HBSS)

    • Test compound and controls (e.g., mannitol (B672) for paracellular transport, digoxin (B3395198) for P-gp-mediated efflux)

    • LC-MS/MS for analysis

  • Procedure:

    • Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Wash the cell monolayers with pre-warmed HBSS.

    • For apical-to-basolateral (A-B) permeability, add the test compound to the apical chamber and fresh HBSS to the basolateral chamber.

    • For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber and analyze the compound concentration by LC-MS/MS.

    • Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).

Mandatory Visualizations

Signaling Pathway

Signaling_Pathway 3_8_Dihydroxydecanoyl_CoA 3_8_Dihydroxydecanoyl_CoA Membrane Membrane 3_8_Dihydroxydecanoyl_CoA->Membrane Intercalates PKC PKC Membrane->PKC Activates Downstream_Effectors Downstream_Effectors PKC->Downstream_Effectors Phosphorylates Cellular_Response Cellular_Response Downstream_Effectors->Cellular_Response Modulates

Caption: Hypothetical signaling cascade initiated by this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Test Compound (this compound) Incubation Incubate Compound with Membrane Model Compound_Prep->Incubation Membrane_Model_Prep Prepare Membrane Model (Liposomes or Cell Monolayer) Membrane_Model_Prep->Incubation Data_Acquisition Acquire Data (e.g., Fluorescence, Concentration) Incubation->Data_Acquisition Data_Processing Process Raw Data Data_Acquisition->Data_Processing Parameter_Calculation Calculate Parameters (Anisotropy, Papp) Data_Processing->Parameter_Calculation Comparison Compare with Controls and Alternatives Parameter_Calculation->Comparison

Caption: General workflow for evaluating membrane property modulation.

References

Comparative Analysis of Suberin Composition in Arabidopsis thaliana Following Disruption of Fatty Acid ω-Hydroxylation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Suberin is a complex lipophilic biopolymer found in the cell walls of specific plant tissues, such as the root endodermis and periderm, where it forms a critical barrier to control the movement of water and solutes and protect against environmental stresses.[1][2] The aliphatic domain of suberin is a polyester (B1180765) primarily composed of glycerol, α,ω-dicarboxylic acids, and ω-hydroxy fatty acids, along with smaller amounts of fatty acids and primary alcohols.[3][4][5] The biosynthesis of these monomers, particularly the oxygenated fatty acids, is crucial for the proper assembly and function of the suberin lamellae.

This guide provides a comparative analysis of the aliphatic suberin composition in wild-type Arabidopsis thaliana and mutants deficient in key fatty acid ω-hydroxylases. While direct studies on 3,8-Dihydroxydecanoyl-CoA are not prevalent, a robust body of research exists on the impact of disrupting the ω-hydroxylation of long-chain and very-long-chain fatty acids (VLCFAs). This comparison focuses on the effects of knocking out two critical cytochrome P450 enzymes, CYP86A1 and CYP86B1, which catalyze the ω-hydroxylation of distinct fatty acid chain-length classes, thereby providing a clear picture of how altering hydroxylated fatty acid content impacts the final polymer composition.[6][7]

The Role of CYP86A1 and CYP86B1 in Suberin Biosynthesis

The formation of aliphatic suberin monomers is a multi-step process occurring primarily in the endoplasmic reticulum.[6][8] Fatty acids (C16, C18) are elongated into VLCFAs (up to C24 in Arabidopsis).[5][9] A critical modification is the introduction of a hydroxyl group at the terminal (ω) carbon of these fatty acyl chains, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[4][6] These ω-hydroxyacids can be further oxidized to form α,ω-dicarboxylic acids.[10]

  • CYP86A1 (HORST): This enzyme is a key fatty acid ω-hydroxylase responsible for the biosynthesis of major suberin monomers.[6] Genetic studies on cyp86a1 mutants (e.g., horst) reveal that it preferentially hydroxylates fatty acids with chain lengths shorter than C20.[6][9]

  • CYP86B1 (RALPH): This enzyme acts as a VLCFA ω-hydroxylase.[7][11] Analyses of cyp86b1 mutants show its specific involvement in the ω-hydroxylation of C22 and C24 fatty acids, which are subsequently converted into the corresponding dicarboxylic acids.[7][12]

The functional differentiation of these two enzymes provides an excellent model for understanding how the availability of specific hydroxylated precursors shapes the final architecture of the suberin polymer.

Suberin_Biosynthesis_Pathway cluster_ER Endoplasmic Reticulum FA Fatty Acyl-CoAs (C16, C18) KCS KCS2/20 FA->KCS Elongation CYP86A1 CYP86A1 FA->CYP86A1 ω-hydroxylation VLCFA VLCFA-CoAs (C20-C24) CYP86B1 CYP86B1 VLCFA->CYP86B1 ω-hydroxylation FAR FAR1/4/5 VLCFA->FAR Reduction omega_OH_LCFA ω-Hydroxy Fatty Acids (C16-C18) DCA_LCFA α,ω-Diacids (C16-C18) omega_OH_LCFA->DCA_LCFA Oxidation GPAT5 GPAT5 omega_OH_LCFA->GPAT5 omega_OH_VLCFA ω-Hydroxy Fatty Acids (C22-C24) DCA_VLCFA α,ω-Diacids (C22-C24) omega_OH_VLCFA->DCA_VLCFA Oxidation omega_OH_VLCFA->GPAT5 DCA_LCFA->GPAT5 DCA_VLCFA->GPAT5 Alcohols Primary Alcohols Polymer Suberin Polymer (in Cell Wall) Alcohols->Polymer Glycerol Glycerol-3-P Glycerol->GPAT5 Monoacyl Monoacylglycerols Monoacyl->Polymer Transport & Polymerization KCS->VLCFA CYP86A1->omega_OH_LCFA CYP86B1->omega_OH_VLCFA FAR->Alcohols GPAT5->Monoacyl

Caption: Suberin aliphatic monomer biosynthesis pathway in Arabidopsis.

Quantitative Comparison of Suberin Monomers

The following table summarizes the changes in the aliphatic suberin composition of roots from wild-type Arabidopsis compared to the cyp86a1 (horst) and cyp86b1 mutants. Data are presented as relative mole percentages to illustrate the compositional shifts.

Monomer ClassChain LengthWild-Type (WT)cyp86a1 (horst) Mutantcyp86b1 Mutant
ω-Hydroxyacids C16:0MajorStrongly Reduced Unchanged
C18:1 / C18:2MajorStrongly Reduced Unchanged
C22:0MinorUnchangedStrongly Reduced
C24:0MinorUnchangedStrongly Reduced
α,ω-Dicarboxylic Acids C16:0MajorStrongly Reduced Unchanged
C18:1 / C18:2MajorStrongly Reduced Unchanged
C22:0MinorUnchangedStrongly Reduced
C24:0MinorUnchangedStrongly Reduced
Fatty Acids C22:0MinorUnchangedAccumulated
C24:0MinorUnchangedAccumulated
Primary Alcohols C18:0 - C22:0MinorUnchangedUnchanged

Note: "Major" and "Minor" refer to the relative abundance in wild-type plants. The table is a synthesized representation based on data reported in studies of these mutants.[6][7]

Analysis of Compositional Changes:

  • cyp86a1 (horst) Mutant: The knockout of CYP86A1 leads to a dramatic decrease in C16 and C18 ω-hydroxyacids and their corresponding dicarboxylic acids.[6] This demonstrates the enzyme's critical role in producing the bulk of shorter-chain oxygenated monomers for suberin. The amounts of C22 and C24 derivatives, however, remain largely unaffected, highlighting the specificity of the enzyme.[6]

  • cyp86b1 Mutant: In contrast, the cyp86b1 mutant shows a sharp reduction specifically in C22 and C24 ω-hydroxyacids and dicarboxylic acids.[7][12] A key consequence of this blockage is the significant accumulation of the presumed precursor C22 and C24 fatty acids within the suberin polymer, providing strong evidence for the substrate of CYP86B1.[7]

These complementary results clearly establish the distinct, non-redundant functions of CYP86A1 and CYP86B1 in tailoring the suberin polymer by providing different classes of hydroxylated monomers.

Experimental Protocols

The quantitative analysis of suberin composition relies on the depolymerization of the suberin polyester, followed by the identification and quantification of the released monomers using gas chromatography-mass spectrometry (GC-MS).

Protocol: Analysis of Aliphatic Suberin Monomers

This protocol is based on methodologies described for Arabidopsis root suberin analysis.[6][7]

  • Plant Material & Delipidation:

    • Excavate roots from soil-grown Arabidopsis plants.

    • Thoroughly wash roots with water to remove all soil particles.

    • Prepare a cell wall-enriched fraction by extensively extracting the tissue with a series of organic solvents to remove soluble lipids (waxes). This typically involves sequential extraction with chloroform (B151607):methanol (B129727) mixtures, followed by methanol and water.

    • Dry the resulting delipidated cell wall material.

  • Depolymerization (Transesterification):

    • Weigh a precise amount of the dried, delipidated root material (e.g., 5-10 mg).

    • Add an internal standard (e.g., dotriacontane (B166350) or methyl heptadecanoate) for quantification.

    • Perform base-catalyzed transesterification by incubating the sample in 1 M sodium methoxide (B1231860) in methanol (NaOCH₃/MeOH) at 60°C for several hours or overnight. This cleaves the ester bonds within the suberin polymer, releasing the constituent monomers as methyl esters.

    • Neutralize the reaction with an acid (e.g., sulfuric acid).

    • Extract the released monomers into an organic solvent (e.g., chloroform or hexane).

  • Derivatization:

    • Evaporate the organic solvent under a stream of nitrogen.

    • To enable GC analysis, convert the free hydroxyl and carboxyl groups to trimethylsilyl (B98337) (TMS) ethers/esters. This is achieved by adding a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with pyridine (B92270) and heating at a high temperature (e.g., 100°C) for a short period (e.g., 15-30 minutes).

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Use a capillary column suitable for separating fatty acid derivatives (e.g., HP-5MS).

    • Run a temperature gradient to separate the monomers based on their boiling points.

    • Identify individual monomers by comparing their mass spectra and retention times to those of authentic standards and library data.

    • Quantify the monomers by integrating the peak areas relative to the internal standard.

Experimental_Workflow A 1. Root Harvesting & Cleaning B 2. Solvent Extraction (Delipidation) A->B C 3. Transesterification (NaOCH₃/MeOH) B->C D 4. Organic Phase Extraction C->D E 5. Silylation (BSTFA) (Derivatization) D->E F 6. GC-MS Analysis E->F G 7. Data Processing (Identification & Quantification) F->G

Caption: Workflow for the chemical analysis of suberin monomers.

References

Safety Operating Guide

Safe Disposal of 3,8-Dihydroxydecanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 3,8-Dihydroxydecanoyl-CoA. The following procedures are based on best practices for handling similar acyl-CoA compounds and general laboratory safety guidelines, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Key Safety and Disposal Information
ParameterInformationSource/Comment
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.H335: May cause respiratory irritation.Based on SDS for similar research biochemicals.[1]
GHS Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/ eye protection/ face protection.P285: In case of inadequate ventilation wear respiratory protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/ container to an approved waste disposal plant.General precautions from SDS of related compounds.[1][2]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves (e.g., nitrile), lab coat.Standard laboratory practice.
Incompatibilities Strong oxidizing agents, strong bases.Based on general chemical reactivity.[2]
Environmental Hazards No specific data available. Do not let product enter drains.General guidance to prevent environmental contamination.[1]
Spill Response Absorb spill with inert material (e.g., sand, vermiculite), collect in a sealed container for disposal. Avoid generating dust.Standard procedure for solid chemical spills.[1][3]

Experimental Protocol: Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound.

1.0 Personal Protective Equipment (PPE) and Safety Precautions

1.1. Wear appropriate PPE: a standard lab coat, nitrile gloves, and safety glasses with side shields. 1.2. Conduct all handling and disposal procedures within a certified chemical fume hood to avoid inhalation of any dust or aerosols. 1.3. Ensure a safety shower and eyewash station are readily accessible.

2.0 Decontamination of Labware

2.1. For non-disposable labware (e.g., glassware), rinse thoroughly with a suitable solvent (e.g., 70% ethanol) to remove all traces of the compound. 2.2. Collect the rinse solvent as chemical waste. 2.3. Wash the decontaminated labware with a laboratory-grade detergent and rinse with deionized water.

3.0 Waste Collection and Labeling

3.1. Solid Waste: 3.1.1. Collect unused or expired this compound, contaminated consumables (e.g., pipette tips, microfuge tubes), and spill cleanup materials in a dedicated, sealed container. 3.1.2. The container should be made of a material compatible with the chemical (e.g., high-density polyethylene). 3.1.3. Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound".

3.2. Liquid Waste: 3.2.1. Collect any solutions containing this compound and the initial solvent rinses from labware decontamination in a separate, sealed, and compatible waste container. 3.2.2. Label the liquid waste container as "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.

4.0 Storage of Waste

4.1. Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. 4.2. Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and strong bases.[2]

5.0 Final Disposal

5.1. Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. 5.2. Do not dispose of this compound down the drain or in regular trash.[1] All waste must be disposed of at an approved waste disposal plant.[1][2]

Disposal Workflow Diagram

G start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Unused compound, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid collect_solid Collect in a Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed Container liquid_waste->collect_liquid storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage ehs_disposal Dispose via Institutional EHS or Licensed Contractor storage->ehs_disposal end End ehs_disposal->end

Caption: Workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.